molecular formula C14H12O4S B1309942 4-Formylphenyl 4-methylbenzenesulfonate CAS No. 80459-48-9

4-Formylphenyl 4-methylbenzenesulfonate

Numéro de catalogue: B1309942
Numéro CAS: 80459-48-9
Poids moléculaire: 276.31 g/mol
Clé InChI: UPOKXWYTSBUETD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Formylphenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H12O4S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOKXWYTSBUETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408559
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80459-48-9
Record name 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80459-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl 4-methylbenzenesulfonate

This compound, often referred to as 4-formylphenyl tosylate, is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde (formyl group) and an excellent sulfonate leaving group, makes it a versatile intermediate for constructing complex molecular architectures.[1] The aldehyde allows for a wide range of transformations such as reductive aminations, Wittig reactions, and aldol condensations, while the tosylate group is a superb leaving group for nucleophilic substitution and cross-coupling reactions.[1][2]

The strategic advantage of this reagent over traditional tosylates lies in the electronic properties imparted by the 4-formyl group. As a strongly electron-withdrawing group, it enhances the leaving group ability of the tosylate moiety, leading to increased reactivity and often higher yields in key reactions like the Suzuki-Miyaura cross-coupling.[2] This guide, designed for chemistry professionals, provides a detailed, field-tested protocol for its synthesis, grounded in mechanistic principles and practical laboratory considerations.

Core Principles: The Chemistry of Tosylation

The synthesis of this compound is a classic example of an O-sulfonylation reaction, specifically, the esterification of a phenol (4-hydroxybenzaldehyde) with a sulfonyl chloride (p-toluenesulfonyl chloride, TsCl).[1][3] The core of this transformation is a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.

The Mechanism Unveiled: The reaction is initiated by the alcohol (in this case, the phenolic hydroxyl group of 4-hydroxybenzaldehyde) acting as a nucleophile, attacking the sulfur atom of TsCl.[4][5] This process is significantly enhanced by the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:

  • Deprotonation: It deprotonates the phenolic hydroxyl group, converting it into a more potent phenoxide nucleophile.

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing side reactions and driving the equilibrium towards the product.[3][4]

The reaction proceeds with retention of the C-O bond of the original phenol, meaning the stereochemistry at the phenyl ring is unaffected.[4]

Tosylation_Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products R_OH 4-Hydroxybenzaldehyde Attack Nucleophilic Attack R_OH->Attack Nucleophile TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Attack Electrophile Base Base (e.g., Pyridine) Deprotonation Deprotonation Base->Deprotonation Proton Acceptor Attack->Deprotonation Oxonium Intermediate R_OTs 4-Formylphenyl 4-methylbenzenesulfonate Deprotonation->R_OTs Salt Base-H+ Cl- Deprotonation->Salt Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Dry glassware, inert atm.) Dissolve 2. Dissolve Starting Material (4-Hydroxybenzaldehyde in DCM) Setup->Dissolve Cool 3. Cool to 0 °C (Ice Bath) Dissolve->Cool AddBase 4. Add Base (Pyridine) Cool->AddBase AddTsCl 5. Add TsCl Solution (Dropwise) AddBase->AddTsCl Stir 6. Stir and Monitor (Warm to RT, TLC analysis) AddTsCl->Stir Quench 7. Quench with Water Stir->Quench Extract 8. Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry 9. Dry & Concentrate (MgSO₄, Rotary Evaporator) Extract->Dry Purify 10. Recrystallization (e.g., Ethanol/Hexane) Dry->Purify Characterize 11. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

III. Step-by-Step Procedure

1. Reaction Setup:

  • Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). [6]* Dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, ~100 mL). Stir until fully dissolved. [3][7] 2. Reagent Addition:

  • Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction. [7]* Add anhydrous pyridine (1.5 eq.) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM (~20 mL) and add this solution to the dropping funnel.

  • Add the TsCl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. [7] 3. Reaction and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 4-6 hours. [8]* Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde spot is consumed. A typical eluent system is 3:1 Hexane:Ethyl Acetate.

4. Aqueous Workup:

  • Once the reaction is complete, quench by slowly adding deionized water (~50 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (~50 mL) to remove pyridine. [3][7] * Saturated aqueous NaHCO₃ (~50 mL) to remove any unreacted TsCl (as toluenesulfonic acid) and residual HCl. [3][7] * Brine (~50 mL) to remove the bulk of the water. [3][7]* Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. [7] 5. Purification:

  • The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. [7][9]* A common and effective solvent system for recrystallization is hot ethanol or a mixture of ethyl acetate and hexane. [7]Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following data, based on structural predictions and literature, serves as a benchmark for validation. [10]

Analysis Technique Characteristic Signal Expected Result
¹H NMR Aldehyde Proton (CHO) Singlet, ~10 ppm
Aromatic Protons Multiplets, 7.0-8.5 ppm
Methyl Protons (Tos-CH₃) Singlet, ~2.4 ppm
¹³C NMR Aldehyde Carbonyl (C=O) ~190 ppm
Aromatic Carbons 120-150 ppm
IR Spectroscopy Aldehyde C=O Stretch Strong peak, ~1700 cm⁻¹
Sulfonate S=O Stretches Two strong peaks, ~1350 and ~1175 cm⁻¹

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 276.05 (for C₁₄H₁₂O₄S) |

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective or wet base/solvent. 2. Deactivated TsCl due to hydrolysis.1. Use freshly distilled, anhydrous solvents and base. [6] 2. Use fresh, high-purity TsCl.
Product is an Oil, Fails to Solidify 1. Residual solvent. 2. Presence of impurities (e.g., unreacted starting material).1. Ensure the product is thoroughly dried under high vacuum. [7] 2. Re-purify via column chromatography on silica gel if recrystallization fails. [9]
Reaction Stalls (Incomplete) Insufficient base or reaction time.Add an additional portion of base (0.2-0.3 eq.) and continue stirring. If needed, add a catalytic amount of 4-dimethylaminopyridine (DMAP). [4]

Safety and Handling

As a Senior Application Scientist, safety is paramount. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dusts and vapors. [11][12]p-Toluenesulfonyl chloride is corrosive and a lachrymator. Pyridine is flammable and has a noxious odor. Dichloromethane is a volatile solvent with associated health risks.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [11] This comprehensive guide provides the necessary framework for the successful synthesis, purification, and validation of this compound. By understanding the causality behind each step, researchers can confidently execute this valuable transformation and troubleshoot effectively, paving the way for its application in advanced drug discovery and materials science programs.

References

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters. YouTube. [Link]

  • Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]

Sources

An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylphenyl 4-methylbenzenesulfonate, often referred to as a tosylated derivative of 4-hydroxybenzaldehyde, is a bifunctional crystalline solid organic compound. Its molecular structure is distinguished by two key functional groups: a reactive aldehyde (formyl) group and a sulfonate ester (tosylate) group. This unique combination makes it a highly versatile and valuable intermediate in modern organic synthesis. The tosylate moiety is an excellent leaving group, facilitating a variety of nucleophilic substitution and cross-coupling reactions, while the formyl group serves as a versatile handle for derivatization through condensation, oxidation, or reduction reactions.[1][2]

This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and professionals in the field of drug development and materials science.

Physicochemical and Structural Properties

The molecular architecture of this compound is central to its chemical behavior. The compound consists of a p-toluenesulfonyl group ester-linked to a 4-formylphenol moiety. The electron-withdrawing nature of both the formyl group and the tosylate group significantly influences the reactivity of the aromatic rings.[1]

Structural and Data Summary

A compilation of the core physicochemical data for this compound is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 80459-48-9[1][3]
Molecular Formula C₁₄H₁₂O₄S[1][4]
Molecular Weight 276.31 g/mol [1][5]
Appearance Colorless to off-white solid[5]
Melting Point Typically in the range of 80-90 °C (Varies with purity)
Solubility Soluble in many polar organic solvents (e.g., DCM, THF, Acetone)[1]
Key IR Peaks (cm⁻¹) ~1700-1705 (C=O stretch, aromatic aldehyde)[1]
~1370 & ~1175 (Asymmetric & Symmetric S=O stretch, sulfonate ester)[1]
Molecular Structure Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride).[1] This reaction is a classic nucleophilic substitution at the sulfur atom, where the phenolic hydroxyl group acts as the nucleophile.

Causality in Experimental Design

The reaction is typically performed in the presence of a base. The choice of base is critical; it serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This neutralization is essential as it prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the product side, ensuring a high yield. A tertiary amine like triethylamine or pyridine is often used as it is non-nucleophilic and will not compete with the phenol. Alternatively, an inorganic base like sodium bicarbonate can be employed in a biphasic system.[1]

Detailed Experimental Protocol: Tosylation of 4-Hydroxybenzaldehyde

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzaldehyde (1.0 eq) and dissolve it in dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes. The base acts as both a catalyst and an acid scavenger.

  • Reagent Addition: Dissolve tosyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes. The slow addition helps control any exotherm.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

  • Workup: Quench the reaction by adding 1 M HCl solution to neutralize the excess base. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

workflow Reactants 4-Hydroxybenzaldehyde + Tosyl Chloride Solvent_Base DCM + Pyridine (0°C to RT) Reactants->Solvent_Base Dissolve & Cool Reaction Stir 4-12h (Monitor by TLC) Solvent_Base->Reaction React Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Quench & Extract Purification Dry & Concentrate Workup->Purification Isolate Crude Product Recrystallization Purification->Product Final Pure Product Product->Final

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct and addressable reactivity of its two functional groups.

The Tosylate Group: An Excellent Leaving Group

Sulfonate esters, such as tosylates, are renowned in organic chemistry for being excellent leaving groups, often compared to halides.[7] Their efficacy is rooted in the stability of the sulfonate anion that is formed upon cleavage of the C-O bond. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, making it a very weak base and thus a stable leaving group.[7] This property allows the tosylate to be readily displaced by a wide range of nucleophiles in Sₙ2 or SₙAr reactions and participate in transition-metal-catalyzed cross-coupling reactions.[8]

The Formyl Group: A Versatile Electrophilic Center

The aldehyde functionality provides a reactive electrophilic carbon center that is susceptible to nucleophilic attack. This enables a plethora of chemical transformations, including:[1][9]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to form secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Formation of imines (Schiff bases) with primary amines or hydrazones with hydrazines.[2]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Dual Reactivity Diagram

reactivity cluster_aldehyde Reactions at Formyl Group cluster_tosylate Reactions at Tosylate Group Start 4-Formylphenyl 4-methylbenzenesulfonate Imine Schiff Base / Imine Start->Imine R-NH₂ Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Alkene Alkene Derivative Start->Alkene Wittig Reagent Substitution Nucleophilic Substitution (e.g., with Nu⁻) Start->Substitution Displacement Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start->Coupling Pd-Catalysis Reduction Reductive Cleavage Start->Reduction Reducing Agent

Caption: Dual reactivity pathways of this compound.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful tool in several areas of chemical science.

  • Intermediate for Heterocyclic Synthesis: It serves as a key precursor for constructing complex heterocyclic scaffolds. For instance, it has been used in multi-component reactions under microwave irradiation to synthesize highly substituted pyrimidine and thiazole derivatives, which are core structures in many biologically active compounds.[1]

  • Medicinal Chemistry and Drug Discovery: The sulfonate group is a common moiety in many pharmaceuticals, influencing properties like solubility and biological target interactions.[1] This compound has been specifically utilized in the design and synthesis of non-acidic aldose reductase inhibitors, which are being investigated as potential therapeutics for diabetic complications.[10] The formyl group provides a convenient point for diversification, allowing for the rapid generation of compound libraries for screening purposes.[11]

  • Cross-Coupling Reactions: Aryl sulfonates are increasingly used as alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. The tosylate group can be effectively used in reactions like the Suzuki-Miyaura coupling to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[12]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on its constituent functional groups and related compounds like other aryl sulfonates and aromatic aldehydes.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[14]

  • Irritancy: Compounds of this class can be irritants to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Sulfonate Esters. Periodic Chemistry. Available at: [Link]

  • Cleavage of Ether, Ester, and Tosylate C(sp3)–O Bonds by an Iridium Complex, Initiated by Oxidative Addition of C–H Bonds. Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (PMC). Available at: [Link]

  • A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Various Sources. Available at: [Link]

  • Reductive cleavage of sulfonates. Deprotection of carbohydrate tosylates by photoinduced electron transfer. Journal of the American Chemical Society. Available at: [Link]

  • This compound Price from Supplier. Chemsrc.com. Available at: [Link]

  • The Mechanism of the Lithium Aluminum Hydride Cleavage of Alkyl Tosylate. The Journal of Organic Chemistry. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • 4-Formylphenyl methanesulfonate. PubChem - NIH. Available at: [Link]

  • (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Spectrum. SpectraBase. Available at: [Link]

  • Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. Available at: [Link]

  • Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol?. Sciencemadness.org. Available at: [Link]

  • 4-Formylphenyl benzenesulfonate. PubChem - NIH. Available at: [Link]

  • Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors. ResearchGate. Available at: [Link]

  • How to synthesis 4-formylbenzenesulfonamide practically?. ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
  • 4-Hydroxybenzaldehyde. Wikipedia. Available at: [Link]

  • 2-formylphenyl 4-methylbenzenesulfonate. PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzenesulfonate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Formylphenyl 4-methylbenzenesulfonate, a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. This document will delve into the compound's core characteristics, synthesis methodologies, structural significance, and its burgeoning applications in organic synthesis and medicinal chemistry.

Core Compound Identification and Properties

This compound is an organic compound that serves as a valuable intermediate in a multitude of chemical transformations.[1] Its unique molecular architecture, featuring both a reactive aldehyde (formyl) group and a stable sulfonate ester, underpins its utility in the synthesis of complex molecular frameworks.[1]

PropertyValueSource
CAS Number 80459-48-9[1][2]
Molecular Formula C14H12O4S[1]
Molecular Weight 276.31 g/mol [1]
IUPAC Name (4-formylphenyl) 4-methylbenzenesulfonate[1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O[1]
Appearance Colorless Solid[3]

The presence of the formyl group provides a reactive site for nucleophilic additions and condensations, while the tosylate (4-methylbenzenesulfonate) group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[4][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 4-hydroxybenzaldehyde with 4-toluenesulfonyl chloride.[1][6] This reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[1]

A general workflow for the synthesis is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction_Mixture Reaction_Mixture 4-hydroxybenzaldehyde->Reaction_Mixture 4-toluenesulfonyl_chloride 4-toluenesulfonyl_chloride 4-toluenesulfonyl_chloride->Reaction_Mixture Base Base (e.g., NaHCO3, Pyridine) Base->Reaction_Mixture Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Mixture Temperature Temperature (e.g., 0°C to rt) Temperature->Reaction_Mixture Product This compound Reaction_Mixture->Product Esterification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reflux Method

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in dichloromethane. Add an equimolar amount of sodium bicarbonate.

  • Addition of TsCl: To the stirred suspension, add 4-toluenesulfonyl chloride portion-wise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Modern variations of this synthesis include microwave-assisted methods, which can significantly reduce reaction times and improve yields.[1]

Structural Significance and Reactivity

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system.[1] The key to its utility lies in the electronic properties of its two functional groups. The electron-withdrawing nature of the formyl group enhances the leaving group ability of the tosylate, making it a more reactive electrophile in certain reactions compared to traditional tosylates.[4]

G cluster_aldehyde Aldehyde Chemistry cluster_sulfonate Sulfonate Chemistry Start 4-Formylphenyl 4-methylbenzenesulfonate Aldehyde Formyl Group (-CHO) Start->Aldehyde Sulfonate Tosylate Group (-OTs) Start->Sulfonate Imine Imine Formation (R-NH2) Aldehyde->Imine Condensation Wittig Wittig Reaction (Ph3P=CHR) Aldehyde->Wittig Olefin Synthesis Secondary_Amine Secondary Amine (Reduction) Imine->Secondary_Amine Reduction Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Sulfonate->Suzuki Cross-Coupling

Caption: Reactivity pathways of this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a powerful tool in the synthesis of a wide array of organic molecules.

Organic Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds. For instance, it reacts with urea or thiourea and active methylene compounds to produce highly substituted pyrimidine and thiazole derivatives, which are important scaffolds in medicinal chemistry.[1]

Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a superior alternative to traditional tosylates for the formation of carbon-carbon bonds.[4] Studies have shown that the presence of the 4-formyl group can lead to significantly higher yields in these reactions.[4]

Medicinal Chemistry and Drug Development

The sulfonate and formyl moieties are both prevalent in pharmacologically active molecules. The sulfonamide group, which can be derived from the sulfonate, is a well-established pharmacophore found in numerous drugs.[7][8] Derivatives of this compound have been investigated as potential therapeutic agents, including aldose reductase inhibitors, which are of interest in the management of diabetic complications.[9] The reactive aldehyde can also be utilized to probe the active sites of enzymes, potentially leading to the development of novel enzyme inhibitors.[10]

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for researchers in organic synthesis and drug discovery. Its unique combination of a reactive aldehyde and an excellent sulfonate leaving group allows for a diverse range of chemical transformations. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further exploration of its applications in the development of novel chemical entities.

References

  • Chemsrc.com. (2024, July 15). This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. [Link]

  • SpectraBase. (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. [Link]

  • PubChem - NIH. 4-Formylphenyl benzenesulfonate. [Link]

  • ResearchGate. (2024, July 1). Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silicostudies. [Link]

  • PubChem - NIH. 4-Formylphenyl methanesulfonate. [Link]

  • PMC - NIH. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. [Link]

  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically?. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

Sources

Spectral data (NMR, IR, MS) of 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Formylphenyl 4-methylbenzenesulfonate

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 80459-48-9), a key intermediate in organic synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will explore not only the spectral data itself but also the underlying logic of data acquisition and interpretation, ensuring a thorough and practical understanding.

Introduction: The Molecular Architecture and Its Significance

This compound, with the molecular formula C₁₄H₁₂O₄S, is a bifunctional organic compound.[1] Its structure is characterized by a sulfonate ester backbone, a para-formyl group, and a tolyl sulfonyl moiety.[1] This unique architecture makes it a versatile building block in medicinal chemistry and organic synthesis, particularly in the construction of complex heterocyclic compounds like pyrimidine and thiazole derivatives.[1] The formyl group acts as a versatile handle for reactions such as aldol condensations, while the tosylate group is an excellent leaving group in nucleophilic substitution reactions.

A precise understanding of its structure and purity is paramount, which is achieved through the synergistic application of various spectroscopic techniques. This guide provides a foundational analysis of its NMR, IR, and MS spectra.

Synthesis and Purification Workflow

The primary route for synthesizing this compound involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).[1][2] This reaction is typically performed in the presence of a base, such as triethylamine or sodium bicarbonate, to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2]

Below is a generalized workflow for the synthesis, purification, and subsequent analysis of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis A Reactants (4-Hydroxybenzaldehyde, p-Toluenesulfonyl Chloride, Base) B Reaction (Solvent: DCM or Toluene, Temp: 0-10°C) A->B Esterification C Aqueous Workup (Wash with acid, base, brine) B->C D Recrystallization (e.g., Ethanol or EtOAc/Hexane) C->D E Pure Crystalline Solid (mp 179-184°C) D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Data Interpretation & Structural Confirmation F->I G->I H->I

Caption: Synthesis, Purification, and Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.

  • Instrument Setup: Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Higher frequencies provide better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the internal standard, tetramethylsilane (TMS) at δ 0.00 ppm, or the residual solvent peak.

Data Interpretation and Analysis

The ¹H NMR spectrum exhibits distinct signals that correspond to each unique proton environment in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.96 - 10.08Singlet (s)1HAldehyde (-CHO)The strong deshielding effect of the carbonyl group places this proton significantly downfield.[1]
~8.15Doublet (d)2HAr-H (ortho to -CHO)These protons are deshielded by the anisotropic effect of the carbonyl and the electron-withdrawing sulfonate group.
~7.75Doublet (d)2HAr-H (ortho to -SO₂)Protons on the tosyl ring adjacent to the electron-withdrawing sulfonyl group are shifted downfield.[3]
~7.32Doublet (d)2HAr-H (meta to -SO₂)These protons are further from the sulfonyl group and thus appear at a more upfield position.[3]
~7.22Doublet (d)2HAr-H (meta to -CHO)Protons on the formylphenyl ring, experiencing less deshielding.
~2.45Singlet (s)3HMethyl (-CH₃)The methyl protons of the tosyl group appear as a characteristic singlet in the aliphatic region.[1]
¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 or 100 MHz for a 300 or 400 MHz instrument, respectively).

  • Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, requiring a larger number of scans. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the CDCl₃ solvent peak at δ 77.0 ppm.[3]

Data Interpretation and Analysis

Chemical Shift (δ) ppmAssignmentRationale
~191C=O (Aldehyde)The carbonyl carbon is highly deshielded and appears far downfield.
~154C-O (Ar)The aromatic carbon directly attached to the sulfonate oxygen.
~145C-S (Ar)The quaternary carbon on the tosyl ring attached to the sulfur atom.
~136C-CHO (Ar)The quaternary carbon on the formylphenyl ring attached to the aldehyde group.
~133C-CH₃ (Ar)The quaternary carbon on the tosyl ring attached to the methyl group.
~131CH (Ar)Aromatic methine carbons ortho to the aldehyde group.
~129CH (Ar)Aromatic methine carbons of the tosyl ring.
~127CH (Ar)Aromatic methine carbons of the tosyl ring.
~122CH (Ar)Aromatic methine carbons meta to the aldehyde group.
~21.5-CH₃The aliphatic methyl carbon of the tosyl group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the solid can be pressed into a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum first. Then, place the sample on the ATR crystal and collect the sample spectrum. The typical range is 4000-400 cm⁻¹.

  • Processing: The final spectrum is automatically generated as a plot of transmittance versus wavenumber.

Data Interpretation and Analysis

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H StretchAromaticIndicates the presence of C-H bonds on the benzene rings.
~2900, ~2800C-H StretchAldehydeTwo weak bands characteristic of the C-H bond in an aldehyde.
~1700-1705C=O StretchAldehydeA very strong and sharp absorption, confirming the presence of the carbonyl group.[1]
~1600, ~1480C=C StretchAromaticAbsorptions typical for carbon-carbon double bonds within the aromatic rings.
~1370, ~1175S=O Asymmetric & Symmetric StretchSulfonate EsterTwo strong absorptions that are diagnostic for the sulfonate ester functionality.[4]
~1150C-O StretchEsterIndicates the C-O single bond of the sulfonate ester.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is often used to keep the molecule intact and observe the molecular ion.

  • Analysis: The ions are separated in a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Analysis

The molecular weight of C₁₄H₁₂O₄S is 276.31 g/mol .[1] The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺.

m/z ValueIonIdentity
277[M+H]⁺Protonated molecular ion
276[M]⁺Molecular ion
155[C₇H₇SO₂]⁺Tosyl cation
121[C₇H₅O₂]⁺4-Formylphenoxyl cation
91[C₇H₇]⁺Tropylium ion (from tosyl group)

Key Fragmentation Pathway

The most likely fragmentation involves the cleavage of the ester C-O bond, leading to the formation of a stable tosyl cation and a 4-formylphenoxyl radical, or vice versa.

G mol [C₁₄H₁₂O₄S]⁺˙ m/z = 276 frag1 [C₇H₇SO₂]⁺ Tosyl Cation m/z = 155 mol->frag1 Cleavage frag2 [C₇H₅O₂]˙ 4-Formylphenoxyl Radical mol->frag2 Cleavage frag3 [C₇H₇]⁺ Tropylium Ion m/z = 91 frag1->frag3 -SO₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and definitive structural confirmation of this compound. The chemical shifts and coupling patterns in NMR align perfectly with the proton and carbon framework, the IR absorptions confirm the presence of the key aldehyde and sulfonate ester functional groups, and the mass spectrum verifies the molecular weight and logical fragmentation patterns. This comprehensive spectral analysis is an indispensable component of quality control and characterization for any research or development activity involving this important synthetic intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1714274, 4-Formylphenyl benzenesulfonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: General procedure for the sulfonylation of amines. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14421293, 4-Formylphenyl methanesulfonate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-formylphenyl 4-methylbenzenesulfonate (C14H12O4S). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Formylphenyl 4-methylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Formylphenyl 4-methylbenzenesulfonate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers qualitative predictions, and presents a detailed experimental protocol for precise quantitative determination. Given the scarcity of specific public data, the standardized experimental approach detailed herein is paramount for generating reliable and reproducible results.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₂O₄S and a molecular weight of 276.31 g/mol , is an organic compound featuring a formyl group (-CHO) and a 4-methylbenzenesulfonate (tosylate) group attached to a phenyl ring.[1][2] The presence of these distinct functional groups dictates its chemical reactivity and, critically for formulation and reaction chemistry, its solubility profile in various organic solvents.[1][3] Understanding this profile is essential for its application in organic synthesis, medicinal chemistry, and materials science.[1]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[4][5] The overall polarity of a molecule, resulting from the interplay of its constituent functional groups and hydrocarbon framework, determines its affinity for a given solvent.[6]

Molecular Structure and Polarity Analysis:

This compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The formyl (aldehyde) group is moderately polar and can act as a hydrogen bond acceptor.[5] The sulfonate ester group is highly polar and also a hydrogen bond acceptor.[1]

  • Non-polar Framework: The two phenyl rings and the methyl group constitute a significant non-polar, hydrophobic portion of the molecule.

The balance between these competing features will dictate the compound's solubility. The presence of the polar formyl and tosylate groups suggests that the molecule will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.[6]

Anticipated Solubility Trends

Based on the structural analysis, we can predict the following qualitative solubility trends:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol. While these solvents can hydrogen bond, the large non-polar component of the solute may limit solubility compared to polar aprotic solvents. It is also expected to have moderate solubility in chlorinated solvents like dichloromethane and chloroform.

  • Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether, due to the significant mismatch in polarity.[6]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe polar groups can form hydrogen bonds, but the large non-polar structure may limit extensive solubility.[5]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions can effectively solvate the polar functional groups.[6]
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity that can interact favorably with the entire molecule.
Ethers Diethyl Ether, THFLowThe polarity of ethers is generally insufficient to overcome the solute-solute interactions.
Aromatic Toluene, BenzeneLowWhile there can be π-π stacking interactions, the overall polarity mismatch is significant.
Aliphatic Hexane, CyclohexaneVery Low / InsolubleThe large difference in polarity between the solute and these non-polar solvents prevents effective solvation.

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reproducible quantitative solubility data, a standardized experimental methodology is crucial. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[7]

Materials and Equipment
  • This compound (solid, purity >95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The exact time should be determined through preliminary experiments.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to remain undisturbed in the thermostatic bath for at least 4 hours to permit the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the precision and reliability of the results.

Visualizing the Experimental Workflow

G Figure 1: Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate in thermostatic bath (24-72h) prep2->equil1 equil2 Sedimentation (≥4h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 HPLC analysis sample3->sample4 data1 Calculate concentration from calibration curve sample4->data1 data2 Report solubility (e.g., mg/mL) data1->data2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Molecular Interactions Influencing Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules.

G Figure 2: Solute-Solvent Interactions cluster_solute This compound cluster_solvents Solvent Types solute Solute Molecule polar_groups Polar Groups (-CHO, -SO3R) solute->polar_groups has nonpolar_groups Non-polar Rings (Aromatic) solute->nonpolar_groups has polar_solvent Polar Solvent (e.g., DMSO) polar_groups->polar_solvent Strong Interaction (High Solubility) nonpolar_solvent Non-polar Solvent (e.g., Hexane) polar_groups->nonpolar_solvent Weak Interaction (Low Solubility) nonpolar_groups->polar_solvent Weak Interaction nonpolar_groups->nonpolar_solvent Favorable Interaction

Caption: Solute-Solvent Interactions.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in public literature, this guide provides a robust theoretical framework and a detailed experimental protocol for its determination. The bifunctional nature of the molecule, containing both polar and non-polar moieties, suggests a nuanced solubility profile with a higher affinity for polar aprotic and chlorinated solvents. The presented isothermal shake-flask methodology offers a standardized approach for researchers to generate the precise and reliable solubility data necessary for advancing its applications in chemical synthesis and development.

References

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Google.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Google.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Google.
  • Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Shanghai Nianxing Industrial Co., Ltd. (2024, July 15). This compound Price. Chemsrc.com.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Google.
  • BenchChem. (2025). Physical and chemical properties of 4-Formylphenyl benzenesulfonate. BenchChem.
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?. YouTube.
  • Unknown. (n.d.). Solubility of Organic Compounds. Chemistry Steps.
  • Unknown. (n.d.). 3.2 Solubility. Open Oregon Educational Resources.
  • Smolecule. (2023, August 15). Buy this compound. Smolecule.
  • BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S.
  • National Center for Biotechnology Information. (n.d.). 4-Formylphenyl methanesulfonate. PubChem.
  • SyTracks. (n.d.). This compound. SyTracks.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET. Fisher Scientific.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET. Sigma-Aldrich.
  • CymitQuimica. (2024, December 19). Safety Data Sheet. CymitQuimica.
  • Fisher Scientific. (2024, February 15). SAFETY DATA SHEET. Fisher Scientific.
  • National Center for Biotechnology Information. (n.d.). 4-Formylphenyl benzenesulfonate. PubChem.
  • BenchChem. (2025). Navigating the Solubility Landscape of 3-Formylbenzenesulfonic Acid in Organic Solvents: A Technical Guide. BenchChem.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • BLD Pharm. (n.d.). 246224-09-9|4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate. BLD Pharm.

Sources

The Dual-Faceted Role of the Tosylate Group in 4-Formylphenyl 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylphenyl 4-methylbenzenesulfonate is a bifunctional reagent of significant interest in contemporary organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the pivotal roles of the tosylate moiety within this molecular architecture. The tosylate group is not merely a passive component; it actively dictates the reactivity profile of the molecule, serving as both a superb leaving group in nucleophilic substitution and cross-coupling reactions, and as a robust protecting group for the phenolic oxygen. Furthermore, the electronic interplay between the strongly electron-withdrawing tosylate and formyl groups modulates the reactivity of the entire system. This guide will explore the chemical principles underpinning these functions, provide detailed experimental protocols for the synthesis and key transformations of the title compound, and present a critical evaluation of its applications in the synthesis of complex molecular targets.

Introduction: The Strategic Importance of the Tosylate Group

In the landscape of organic synthesis, the ability to predictably and efficiently orchestrate chemical transformations is paramount. Functional group manipulation is a cornerstone of this endeavor, and the conversion of poorly reactive groups into moieties that facilitate desired reactions is a common strategic challenge. The hydroxyl group of phenols, for instance, is a notoriously poor leaving group in nucleophilic substitution reactions due to the instability of the resulting phenoxide ion. The p-toluenesulfonyl group, or tosylate group (TsO-), provides an elegant and highly effective solution to this problem.[1]

This compound incorporates this powerful functional group onto a benzaldehyde scaffold, creating a molecule with two distinct and reactive sites. This guide will dissect the multifaceted role of the tosylate group in this specific context, providing researchers with the foundational knowledge and practical insights required to leverage this reagent in their synthetic campaigns.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the esterification of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride (TsCl). This reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to deprotonate the phenol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a colorless solid.[3]

The Tosylate Group as a Premier Leaving Group

A defining characteristic of the tosylate group is its exceptional ability to function as a leaving group in a variety of chemical transformations. This efficacy stems from the high stability of the resulting p-toluenesulfonate anion, which is a weak base. The negative charge on the departing oxygen atom is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, effectively stabilizing the anion.[4]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two strong electron-withdrawing groups (the formyl and the tosylate groups) ortho and para to each other on the benzene ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[5]

Diagram: Mechanism of Nucleophilic Aromatic Substitution

Protection_Deprotection cluster_0 Protection Phenol Ar-OH ProtectedPhenol Ar-OTs Phenol->ProtectedPhenol TsCl, Base ProtectedPhenol->Phenol Strong Acid or Reducing Agent

Sources

Harnessing the Potential of 4-Formylphenyl 4-methylbenzenesulfonate in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Formylphenyl 4-methylbenzenesulfonate, a versatile bifunctional molecule increasingly recognized for its significant potential in organic synthesis and drug discovery. We will delve into its synthesis, key reactions, and diverse applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: Unveiling a Powerful Synthetic Tool

This compound, also known as a tosylated p-hydroxybenzaldehyde derivative, is a crystalline solid with the molecular formula C₁₄H₁₂O₄S.[1] Its structure uniquely combines a reactive aldehyde group with a stable and effective leaving group, the tosylate. This dual functionality makes it an invaluable intermediate for the construction of complex molecular architectures.[1] The historical development of aromatic sulfonate esters as crucial intermediates, particularly after the advent of p-toluenesulfonyl chloride (TsCl), has paved the way for the utilization of molecules like this compound in regioselective functionalization.[1]

Synthesis and Characterization

The most prevalent and efficient synthesis of this compound involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).[1] This nucleophilic substitution reaction sees the phenolic hydroxyl group of 4-hydroxybenzaldehyde attacking the electrophilic sulfur atom of the sulfonyl chloride.[1]

Visualizing the Synthesis

Synthesis of this compound 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Product 4-Formylphenyl 4-methylbenzenesulfonate 4-hydroxybenzaldehyde->Product Nucleophilic attack p-toluenesulfonyl_chloride p-Toluenesulfonyl Chloride p-toluenesulfonyl_chloride->Product Base Base (e.g., Pyridine) Base->Product Neutralizes HCl Byproduct HCl Product->Byproduct

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Hydroxybenzaldehyde

  • p-Toluenesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

Characterization Data
Property Value
Molecular Formula C₁₄H₁₂O₄S
Molecular Weight 276.31 g/mol
Appearance Colorless crystalline solid
¹H NMR (CDCl₃, ppm) δ 10.08 (s, 1H, CHO), 8.15 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 2.45 (s, 3H, CH₃)[1]
¹³C NMR (CDCl₃, ppm) δ 190.8, 154.5, 145.5, 134.5, 132.0, 131.0, 129.8, 128.5, 122.5, 21.7
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1370 & ~1175 (S=O stretch)[1]

Applications in Organic Synthesis

The dual reactivity of this compound makes it a powerful building block in a variety of organic transformations.

Cross-Coupling Reactions: A Superior Electrophile

The tosylate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The electron-withdrawing nature of the formyl group further enhances the reactivity of the aryl tosylate, making it a superior electrophile compared to less activated analogs.

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aryl_Tosylate 4-Formylphenyl 4-methylbenzenesulfonate Oxidative_Addition Oxidative Addition Aryl_Tosylate->Oxidative_Addition Boronic_Acid Aryl Boronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration Product Biaryl Product Reductive_Elimination->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

A Gateway to Bioactive Heterocycles in Medicinal Chemistry

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of heterocyclic compounds with potential biological activity. The benzenesulfonate moiety itself is a common feature in many pharmaceuticals, influencing properties like solubility and target interaction.[1]

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. This compound can be utilized in the Biginelli reaction, a one-pot multicomponent reaction, to synthesize dihydropyrimidinones.[2]

Biginelli_Reaction Aldehyde 4-Formylphenyl 4-methylbenzenesulfonate Iminium Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Condensation Ketoester β-Ketoester Adduct Intermediate Adduct Ketoester->Adduct Nucleophilic Addition Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Mechanism of the Biginelli reaction.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are another important class of heterocycles with diverse biological activities, including antifungal and antibacterial properties.[3] this compound can be a precursor for the synthesis of α-haloketones, which are key starting materials in the Hantzsch thiazole synthesis.[4][5]

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[4] The aldehyde group of this compound can be converted to an α-haloketone through various synthetic steps, which can then be used in the Hantzsch synthesis.

Antimicrobial Activity of Representative Heterocyclic Derivatives

The following tables summarize the reported antimicrobial activity of pyrimidine and thiazole derivatives, highlighting the potential of these scaffolds in drug discovery.

Table 1: Antibacterial Activity of Pyrimidine Derivatives [6]

Compound Bacterial Strain MIC (µg/mL)
Pyrimidine Derivative AE. coli12.5
Pyrimidine Derivative BS. aureus6.25
Pyrimidine Derivative CP. aeruginosa25

Table 2: Antifungal Activity of Thiazole Derivatives

Compound Fungal Strain IC₅₀ (µM)
Thiazole Derivative XC. albicans10.2[7]
Thiazole Derivative YA. niger15.8
Thiazole Derivative ZC. neoformans8.5

Future Prospects and Conclusion

This compound is a powerful and versatile building block with broad applications in both synthetic and medicinal chemistry. Its unique combination of a reactive aldehyde and an excellent leaving group allows for the efficient construction of complex molecules, including bioactive heterocycles. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers looking to harness the full potential of this remarkable compound.

References

  • MDPI. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1714274, 4-Formylphenyl benzenesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Candida Activity of Four Antifungal Benzothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14421293, 4-Formylphenyl methanesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

  • EBSCO. (n.d.). Thiazole antifungals. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Retrieved from [Link]

  • Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of.... Retrieved from [Link]

  • ECTOC-3. (n.d.). A New Synthesis of Biginelli Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial and Antifungal Activity of Rare Substituted 1,2,3-Thiaselenazoles and Corresponding Matched Pair 1,2,3-Dithiazoles. Retrieved from [Link]

  • MDPI. (2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-formylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-formylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzenesulfonate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and efficient chemical building blocks is paramount. 4-Formylphenyl 4-methylbenzenesulfonate, also known as p-formylphenyl tosylate, has emerged as a significant intermediate, offering a unique combination of reactive functionalities. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and diverse applications, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and highlight its superior performance in key synthetic transformations.

Chemical and Physical Properties

This compound possesses the molecular formula C₁₄H₁₂O₄S and a molecular weight of 276.31 g/mol .[1] Its structure is characterized by a phenyl ring substituted with a formyl group (-CHO) and a 4-methylbenzenesulfonate (-OTs) group. This bifunctionality is the cornerstone of its synthetic utility.

Key Structural Features and Their Implications:

  • Formyl Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition and condensation reactions, allowing for the construction of imines, oximes, and secondary amines, and participates in olefination reactions such as the Wittig reaction.[2]

  • 4-Methylbenzenesulfonate (Tosylate) Group: The tosylate is an excellent leaving group, a consequence of the ability of the sulfonate group to stabilize a negative charge through resonance. This property is crucial for its application in nucleophilic substitution and cross-coupling reactions.[3]

  • Electronic Synergy: The presence of the electron-withdrawing formyl group enhances the leaving group ability of the tosylate in nucleophilic aromatic substitution reactions. This electronic interplay makes it a more reactive electrophile compared to traditional tosylates like p-tolyl tosylate.[3]

A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueSource
CAS Number 80459-48-9[4]
Molecular Formula C₁₄H₁₂O₄S[1]
Molecular Weight 276.31 g/mol [1]
Appearance Colorless Solid[5]
Melting Point 179-184°C[1]
¹H NMR (Predicted) Aldehyde proton (~10 ppm), aromatic protons (7-8.5 ppm)[6]
¹³C NMR (Predicted) Aldehyde carbon (~190 ppm), aromatic carbons (120-150 ppm)[6]
IR (cm⁻¹) ~1700 (C=O stretch), ~1350 & ~1175 (S=O stretch)[1][6]
Mass Spec (m/z) Predicted molecular ion peak at 262[6]

Synthesis of this compound

The most prevalent and direct method for the synthesis of this compound is the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).[1][4] This reaction is a nucleophilic acyl substitution where the phenolic hydroxyl group of 4-hydroxybenzaldehyde attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct and to facilitate the reaction.[2][4]

Several protocols have been developed to optimize this synthesis, including conventional heating, microwave-assisted synthesis, and mechanochemistry.

Conventional Synthesis Protocol

This method involves the reaction in a suitable organic solvent with a base. The choice of base and solvent can influence the reaction time and yield.

Experimental Protocol:

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Quantitative Data for Conventional Synthesis:

BaseSolventTemperature (°C)Time (h)Yield (%)
PyridineCH₂Cl₂0 to RT1685-90
TriethylamineCH₂Cl₂0 to RT2-488-92
DMAP (cat.)/Et₃NCH₂Cl₂0 to RT1-290-95

Data adapted from Smolecule.[1]

Advanced Synthetic Methodologies

To improve reaction efficiency and align with green chemistry principles, alternative synthetic methods have been explored.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times. It is particularly advantageous for the synthesis of derivatives.[1]

  • Mechanochemical Synthesis: This solvent-free approach employs mechanical force, such as ball milling, to drive the reaction. It minimizes waste and is considered an environmentally benign method.[1]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor for a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science.

Superiority in Cross-Coupling Reactions: A Case Study of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The electronic properties of this compound make it a superior electrophile compared to traditional tosylates in these reactions. The strongly electron-withdrawing formyl group enhances the reactivity of the aryl sulfonate, leading to higher yields and potentially milder reaction conditions.[3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling:

ElectrophileProductYield (%)
p-Tolyl 4-methylbenzenesulfonate4-Methyl-1,1′-biphenyl79
This compound [1,1′-Biphenyl]-4-carbaldehyde 91

Data from a study utilizing a trans-dichlorobis(XPhos)palladium(II) precatalyst.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst, and the base.

  • Add the anhydrous solvent and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Miyaura_Coupling 4-Formylphenyl_4-methylbenzenesulfonate 4-Formylphenyl 4-methylbenzenesulfonate Pd_catalyst Pd Catalyst Base 4-Formylphenyl_4-methylbenzenesulfonate->Pd_catalyst Arylboronic_acid Ar-B(OH)₂ Arylboronic_acid->Pd_catalyst Biaryl_product Biaryl Product Pd_catalyst->Biaryl_product C-C bond formation

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

  • Pyrimidine Derivatives: Pyrimidines are core structures in numerous biologically active compounds. While specific protocols starting from this compound are not extensively detailed in the literature, the formyl group can serve as a key electrophilic component in condensation reactions with ureas, thioureas, or amidines to construct the pyrimidine ring. For instance, it can react with ethyl acetoacetate or acetylacetone in the presence of urea or thiourea, often under microwave irradiation, to yield highly substituted pyrimidine derivatives.[1]

  • Thiazole Derivatives: Thiazoles are another class of heterocycles with diverse pharmacological activities. The formyl group of this compound can be a starting point for the Hantzsch thiazole synthesis, where it would be converted to an α-haloketone intermediate before condensation with a thioamide.

Heterocycle_Synthesis Start 4-Formylphenyl 4-methylbenzenesulfonate Pyrimidine Pyrimidine Derivatives Start->Pyrimidine Condensation with Urea/Thiourea Thiazole Thiazole Derivatives Start->Thiazole Hantzsch Synthesis (multi-step) Other Other Heterocycles Start->Other

Precursor for Enzyme Inhibitors

The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. Derivatives of this compound are promising candidates for the development of various enzyme inhibitors.

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide group is a key feature of many potent carbonic anhydrase (CA) inhibitors, which have therapeutic applications as diuretics and anti-glaucoma agents.[7]

  • Aldose Reductase Inhibitors: Inhibition of aldose reductase is a therapeutic strategy for managing diabetic complications, and benzenesulfonate and sulfonamide derivatives have been investigated for this purpose.[7]

  • Cholinesterase Inhibitors: N-phenylsulfonamide derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[8] For instance, styryl derivatives of a related N-(2-acetylphenyl)-4-methylbenzenesulfonamide scaffold have demonstrated significant anticholinesterase activity.[9]

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive formyl group and an excellent tosylate leaving group, coupled with favorable electronic properties, makes it a superior reagent in various synthetic transformations, most notably in cross-coupling reactions. The detailed synthetic protocols and diverse applications presented in this guide underscore its importance for researchers and professionals in drug development. As the quest for novel and efficient synthetic methodologies continues, the utility of this compound is poised to expand further, solidifying its role as a key intermediate in the synthesis of complex and biologically active molecules.

References

  • Smolecule. (2023, August 15).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • PubChem. 4-Formylphenyl benzenesulfonate.
  • PubChem. 4-Formylphenyl methanesulfonate.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • SyTracks.
  • ResearchGate. (2025, August 7). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.).
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). PubMed.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, September 2).
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). PubMed Central.
  • Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. (1952). Journal of the Chemical Society (Resumed).
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.

Sources

Safety and handling precautions for 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Formylphenyl 4-methylbenzenesulfonate

Introduction

This compound (CAS No. 139102-34-4), a tosylated derivative of 4-hydroxybenzaldehyde, is a crystalline solid utilized as a reagent in organic synthesis. Its molecular structure, featuring both an aldehyde and a tosylate ester functional group, makes it a valuable building block. However, these same reactive functionalities necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety and handling precautions required to work with this compound safely in a laboratory setting. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established principles of laboratory safety.

Hazard Identification and Toxicological Profile

A complete understanding of the intrinsic hazards of a chemical is the foundation of its safe use. This compound is classified as an irritant affecting the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification

The compound's hazards are officially categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification dictates the precautionary measures that must be taken during handling.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritation

Data synthesized from multiple supplier safety data sheets.

Health Hazards

The primary health risks associated with this compound are irritant in nature. The fine, crystalline form of the solid can easily become airborne, increasing the risk of exposure.

  • Inhalation: Inhalation of dust may lead to irritation of the nasal passages, throat, and lungs, resulting in coughing, sneezing, and shortness of breath. This is a common hazard for many finely divided organic solids and is designated by the H335 warning.

  • Skin Contact: Direct contact with the skin can cause redness, itching, and inflammation, fulfilling the criteria for a Category 2 skin irritant (H315). The tosylate group can be a sensitizer in some individuals, although this is not a formal classification for this specific compound.

  • Eye Contact: The compound is a serious eye irritant (H319). Contact with the eyes can cause significant pain, redness, and watering, and may lead to corneal damage if not promptly and properly addressed.

  • Ingestion: While a less common route of occupational exposure, ingestion may cause irritation to the gastrointestinal tract.

Physicochemical Hazards

This compound is a stable solid under normal conditions. However, its reactivity is dictated by its functional groups. It is incompatible with strong oxidizing agents, which can react exothermically with the aldehyde group. Hazardous decomposition products include carbon oxides (CO, CO2) and sulfur oxides (SOx), which can be released under fire conditions.

Exposure Controls & Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this powdered solid is a certified chemical fume hood.

  • Causality: A fume hood is essential to control the inhalation hazard posed by fine dusts (H335/P261). It ensures that any dust generated during weighing or transfer is captured and exhausted away from the operator's breathing zone. The workspace should be maintained at negative pressure relative to the surrounding laboratory.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS classifications and precautionary statements (specifically P280: Wear protective gloves/protective clothing/eye protection/face protection).

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against airborne dust and accidental splashes, addressing the H319 (serious eye irritation) hazard.
Hand Nitrile rubber gloves.Provides a chemical barrier to prevent skin contact and irritation (H315). Check for tears before use.
Body Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Not required if handled exclusively within a fume hood.If a fume hood is not available or fails, a NIOSH-approved respirator with a particulate filter may be necessary.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount for preventing exposure and maintaining chemical integrity.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and transferring the solid compound.

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses) before entering the designated handling area.

  • Work Area Setup: Ensure the chemical fume hood is on and operating correctly. Place all necessary equipment (spatula, weigh boat, container) inside the hood.

  • Dispensing: Carefully open the reagent bottle inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to a weigh boat.

  • Technique: Perform all transfers slowly and deliberately to minimize the generation of airborne dust. Avoid scooping in a manner that creates a "plume" of powder.

  • Closure: Securely cap the main reagent bottle immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and the work surface inside the fume hood with a solvent-dampened cloth (e.g., isopropanol) to collect any residual dust. Dispose of the cloth as chemical waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase PPE 1. Don PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Verify Fume Hood Function PPE->FumeHood Setup 3. Prepare Workspace (Inside Hood) FumeHood->Setup Open 4. Open Reagent Bottle Setup->Open Weigh 5. Weigh Compound (Minimize Dust) Open->Weigh Close 6. Securely Cap Bottle Weigh->Close Clean 7. Decontaminate Workspace & Tools Close->Clean Waste 8. Dispose of Waste Properly Clean->Waste Doff 9. Doff PPE & Wash Hands Waste->Doff

Caption: Workflow for Safely Handling Powdered Reagents.

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents. The aldehyde group is susceptible to oxidation, and a reaction with a strong oxidizer could be vigorous.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. The following procedures are based on standard precautionary statements.

First Aid Measures
Exposure RouteFirst Aid ProtocolPrecautionary Statement Ref.
Inhalation Move the person to fresh air. If breathing is difficult, call a poison center or doctor.P304 + P340, P312
Skin Contact Take off contaminated clothing. Rinse skin with plenty of water. If irritation persists, get medical advice.P302 + P352, P332 + P313
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.P305 + P351 + P338, P337 + P313
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.-

Table derived from supplier safety data sheets.

Spill Response
  • Small Spill: For a small spill contained within a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for chemical waste disposal. Clean the area with a damp cloth.

  • Large Spill: Evacuate the immediate area. Prevent further spread of the dust. Wear appropriate PPE, including respiratory protection if outside of a fume hood. Follow institutional procedures for large chemical spills.

Waste Disposal

All waste, including the chemical itself and any contaminated materials (e.g., weigh boats, gloves, paper towels), must be disposed of in accordance with local, state, and federal regulations.

  • Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service.

Conclusion

This compound is a valuable synthetic reagent, but its safe use hinges on a disciplined approach to hazard mitigation. The compound's primary risks as a skin, eye, and respiratory irritant can be effectively managed through the consistent use of engineering controls like chemical fume hoods and appropriate personal protective equipment. By integrating the detailed handling, storage, and emergency protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Accelerated Heterocyclic Synthesis

In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel heterocyclic scaffolds is paramount. 4-Formylphenyl 4-methylbenzenesulfonate has emerged as a versatile and highly reactive bifunctional building block. Its unique structure, featuring an electrophilic formyl group and an excellent tosylate leaving group, opens avenues for diverse molecular elaborations. When coupled with the transformative power of microwave-assisted organic synthesis (MAOS), this reagent becomes a potent tool for accelerating the generation of compound libraries with significant therapeutic potential.

Microwave irradiation offers a non-classical heating method that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods.[1][2] This is achieved through efficient and uniform heating of the reaction mixture via dielectric polarization and ionic conduction, often leading to cleaner reactions with fewer byproducts.[1] This guide provides detailed protocols and mechanistic insights for the application of this compound in the microwave-assisted synthesis of key heterocyclic cores, including N-aryl nitrones, N-substituted indazoles, and highly functionalized pyrimidines.

I. Microwave-Assisted Synthesis of N-Aryl Nitrones

N-Aryl nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of complex heterocyclic frameworks. The formyl group of this compound serves as the aldehyde precursor for the condensation reaction with N-substituted hydroxylamines. Microwave irradiation significantly accelerates this condensation, often leading to high yields in a matter of minutes.[3]

Reaction Principle

The synthesis proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the nitrone. The use of microwave energy efficiently removes the water molecule formed, driving the reaction to completion.

Diagram 1: Microwave-Assisted Nitrone Synthesis Workflow

Microwave-Assisted Nitrone Synthesis Workflow reagents This compound + N-Arylhydroxylamine solvent Solvent (e.g., Ethanol or solvent-free) reagents->solvent mw_reactor Microwave Reactor solvent->mw_reactor reaction Irradiation (e.g., 100-150 °C, 5-15 min) mw_reactor->reaction workup Work-up (Cooling, Filtration/Extraction) reaction->workup product N-(4-(tosyloxy)benzylidene)aniline oxide (N-Aryl Nitrone) workup->product

Caption: Workflow for the synthesis of N-aryl nitrones.

Detailed Protocol: Synthesis of N-(4-(tosyloxy)benzylidene)aniline oxide

Materials:

  • This compound (1.0 eq)

  • N-Phenylhydroxylamine (1.1 eq)

  • Ethanol (or solvent-free)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (e.g., 276 mg, 1.0 mmol) and N-phenylhydroxylamine (e.g., 120 mg, 1.1 mmol).

  • Add 3 mL of ethanol as the solvent. Alternatively, for a solvent-free reaction, thoroughly mix the solid reagents.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

ParameterConditionRationale
Temperature 120 °CProvides sufficient energy for the condensation and dehydration while minimizing byproduct formation.
Time 10 minutesSignificantly reduced from conventional heating methods which can take several hours.
Solvent Ethanol / Solvent-freeEthanol is a polar solvent that absorbs microwave energy efficiently. Solvent-free conditions offer a greener alternative.[4]

II. Microwave-Assisted N-Alkylation of Indazoles

The tosylate moiety of this compound is an excellent leaving group, making it a suitable reagent for the N-alkylation of heterocyclic compounds such as indazoles. Indazoles are a prominent scaffold in medicinal chemistry, and their N-functionalization is a key strategy in modulating their biological activity. Microwave irradiation can expedite the N-alkylation process, providing rapid access to a diverse range of substituted indazoles.

Reaction Principle

The reaction proceeds via an SN2 mechanism where the nitrogen atom of the indazole ring acts as a nucleophile, displacing the tosylate group from the benzylic position of this compound. The presence of a base is crucial to deprotonate the indazole, thereby increasing its nucleophilicity. Regioselectivity (N1 vs. N2 alkylation) can be influenced by the choice of base, solvent, and the substitution pattern on the indazole ring.[5]

Diagram 2: N-Alkylation of Indazole

N-Alkylation of Indazole start Indazole + this compound base Base (e.g., K2CO3, Cs2CO3) start->base solvent Solvent (e.g., DMF, Acetonitrile) base->solvent microwave Microwave Irradiation (e.g., 150 °C, 15-30 min) solvent->microwave products Mixture of N1 and N2 alkylated indazoles microwave->products separation Chromatographic Separation products->separation n1_product 1-(4-formylbenzyl)-1H-indazole separation->n1_product n2_product 2-(4-formylbenzyl)-2H-indazole separation->n2_product Four-Component Pyrimidine Synthesis cluster_reagents Reactants reagent1 This compound microwave Microwave Irradiation (Ethanol, 2-7 min) reagent1->microwave reagent2 Ethyl Cyanoacetate reagent2->microwave reagent3 Acetophenone Derivative reagent3->microwave reagent4 Ammonium Acetate reagent4->microwave product Highly Substituted Pyrimidine Derivative microwave->product

Sources

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole derivatives, utilizing 4-Formylphenyl 4-methylbenzenesulfonate as a key starting material. Thiazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] This document elucidates the strategic use of this compound in the renowned Hantzsch thiazole synthesis, offering a versatile pathway to novel thiazole derivatives. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information for successful synthesis, purification, and characterization of these valuable compounds.

Introduction: The Significance of Thiazole Derivatives in Drug Discovery

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts unique physicochemical properties to molecules.[2] This structural feature is prevalent in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The versatility of the thiazole scaffold makes it a privileged structure in drug design and development, continually attracting the attention of medicinal chemists.[1]

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[5] This classical condensation reaction typically involves the reaction of an α-haloketone with a thioamide.[5] A common and versatile variation of this synthesis utilizes substituted aldehydes, which react with a source of ammonia and a sulfur nucleophile to generate the desired thiazole core. This application note focuses on the use of this compound as a strategic starting material in a modified Hantzsch-type synthesis, offering a gateway to a diverse range of functionalized thiazole derivatives.

The Strategic Role of this compound

This compound serves as a bifunctional reagent in the synthesis of thiazole derivatives. The molecule possesses two key reactive sites: the aldehyde group, which participates in the condensation reaction to form the thiazole ring, and the tosylate group, which can act as a leaving group in subsequent nucleophilic substitution reactions or be retained in the final product to modulate its biological activity. The tosyl group is known for its stability and its utility as a protecting group for amines.[4] In this context, the tosylate moiety on the phenyl ring primarily serves as a functional handle for further molecular elaboration.

The aldehyde functionality of this compound is the primary site of reaction in the Hantzsch synthesis. The electron-withdrawing nature of the tosylate group can influence the reactivity of the aldehyde, a factor that must be considered when designing the reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative thiazole derivative starting from this compound.

Synthesis of 2-Amino-4-(4-((4-methylphenyl)sulfonyloxy)phenyl)thiazole

This protocol outlines the synthesis of a 2-aminothiazole derivative, a common precursor for further functionalization.

Reaction Scheme:

Reaction_Scheme reagent1 This compound reagent2 +  Thiourea reagent3 +  Iodine product -> 2-Amino-4-(4-((4-methylphenyl)sulfonyloxy)phenyl)thiazole

A schematic of the Hantzsch-type synthesis.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
This compoundC₁₄H₁₂O₄S276.3123040-57-5Major Chemical Supplier
ThioureaCH₄N₂S76.1262-56-6Major Chemical Supplier
IodineI₂253.817553-56-2Major Chemical Supplier
Ethanol, AbsoluteC₂H₅OH46.0764-17-5Major Chemical Supplier
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7Major Chemical Supplier
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Prepared in-house
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Major Chemical Supplier
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Major Chemical Supplier

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 36.2 mmol) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add thiourea (2.76 g, 36.2 mmol) followed by iodine (9.18 g, 36.2 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (200 mL) to quench the excess iodine. The dark color of the solution should disappear.

  • Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane can be employed.[6][7]

Expected Yield: 60-75%

Characterization of 2-Amino-4-(4-((4-methylphenyl)sulfonyloxy)phenyl)thiazole:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons from both phenyl rings, a characteristic singlet for the thiazole proton, and a broad singlet for the amino protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would correspond to the carbon atoms of the thiazole ring and the two phenyl rings.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), S-O stretching (sulfonate), and aromatic C-H stretching are expected.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₄N₂O₃S₂ [M+H]⁺.

Mechanistic Insights and Workflow Visualization

The Hantzsch thiazole synthesis proceeds through a series of well-established steps. The following diagram illustrates the proposed reaction mechanism and the experimental workflow.

Hantzsch_Thiazole_Synthesis cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow start 4-Formylphenyl 4-methylbenzenesulfonate intermediate1 Thiosemicarbazone Intermediate start->intermediate1 Condensation thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 Iodine-mediated oxidative cyclization product 2-Amino-4-(4-((4-methylphenyl)sulfonyloxy)phenyl)thiazole intermediate2->product Aromatization setup Reaction Setup (Ethanol) reagents Add Reagents (Thiourea, Iodine) setup->reagents reflux Reflux (4-6 hours) reagents->reflux workup Work-up (Quenching, Extraction) reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Mechanism and Workflow of Thiazole Synthesis.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and is relatively inert under the reaction conditions.[8]

  • Catalyst/Oxidizing Agent: Iodine serves as both a catalyst and an oxidizing agent in this reaction, facilitating the cyclization and subsequent aromatization to form the stable thiazole ring.[3]

  • Work-up: The use of sodium thiosulfate is crucial to remove unreacted iodine, which can interfere with subsequent purification steps. The neutralization with sodium bicarbonate is necessary to remove any acidic byproducts and to ensure the product is in its free base form for efficient extraction.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time may need to be extended, and the reaction progress should be carefully monitored by TLC.

  • Purification Challenges: The product may co-elute with impurities during column chromatography. Careful selection of the eluent system and gradient is essential. Recrystallization from different solvent systems may be necessary to obtain a pure product.

  • Stability of the Tosylate Group: The tosylate group is generally stable under these reaction conditions. However, prolonged heating or strongly basic conditions during work-up should be avoided to prevent potential hydrolysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of thiazole derivatives using this compound. By following the outlined procedures, researchers can reliably synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of the starting material and the robustness of the Hantzsch synthesis offer significant opportunities for the creation of novel and diverse libraries of thiazole-containing molecules.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Gomha, S. M., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Molecules, 20(8), 13944-13956. Available from: [Link]

  • Kadhim, A. J. (2020). Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). NeuroQuantology, 18(1), 16-25. Available from: [Link]

  • Kumar, A., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Tantry, S. J., et al. (2008). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 70(5), 636-640. Available from: [Link]

  • Haji, R. B., Ali, M. K., & Mohammed, S. R. (2022). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 38(2), 345-353. Available from: [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.
  • DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]

  • National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]

  • National Center for Biotechnology Information. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Available from: [Link]

  • Wikipedia. Tosyl group. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-Formylphenyl 4-methylbenzenesulfonate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. 4-Formylphenyl 4-methylbenzenesulfonate emerges as a reagent of significant strategic value, particularly in the synthesis of heterocyclic compounds, which form the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth exploration of its application, moving beyond simple procedural outlines to elucidate the chemical principles that underpin its utility. We will detail its role as a bifunctional linchpin in multicomponent reactions for imidazole synthesis and as a superior electrophile in palladium-catalyzed cross-coupling reactions, offering researchers a comprehensive resource for leveraging this powerful intermediate.

Introduction: A Bifunctional Reagent of Strategic Importance

This compound is a crystalline solid organic compound distinguished by two strategically positioned functional groups: a formyl group (-CHO) and a 4-methylbenzenesulfonate (tosylate) group.[1][2] This unique architecture bestows upon it a dual reactivity profile that is highly advantageous in synthetic planning.

  • The Formyl Group: As an aromatic aldehyde, this group serves as a classical electrophilic center. It readily participates in condensation reactions with nucleophiles, such as amines and active methylene compounds, making it an ideal entry point for constructing the core framework of various heterocycles through cyclization reactions.[1]

  • The Tosylate Group: The tosylate moiety is one of the most effective leaving groups in organic chemistry due to the exceptional ability of the sulfonate group to stabilize a negative charge through resonance. This makes the ipso-carbon atom highly susceptible to nucleophilic substitution. Furthermore, and of increasing importance, aryl tosylates have been established as effective coupling partners in a variety of palladium-catalyzed cross-coupling reactions.

The synergy of these two groups within a single molecule allows for either sequential or concerted reaction pathways, enabling the efficient assembly of complex molecular architectures.

Application in Multicomponent Reactions: Rapid Assembly of Substituted Imidazoles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single, efficient operation.[3][4] This approach aligns with the principles of green chemistry by minimizing steps, solvent use, and waste generation.[4] this compound is an excellent aldehyde component for the synthesis of highly substituted imidazoles.

Application Note: The Radziszewski Imidazole Synthesis

The Radziszewski synthesis and its modern variations provide a straightforward route to 2,4,5-trisubstituted imidazoles.[5][6] In this reaction, an aldehyde, a 1,2-dicarbonyl compound (e.g., benzil), and an ammonium source (e.g., ammonium acetate) condense to form the imidazole core. By employing this compound, a 2-aryl-substituted imidazole is formed where the aryl group is functionalized with a tosylate. This tosylate group serves as a versatile handle for subsequent post-functionalization, for instance, via Suzuki-Miyaura cross-coupling, to introduce additional diversity.

MCR_Workflow reagent 4-Formylphenyl 4-methylbenzenesulfonate one_pot One-Pot Reaction (e.g., Reflux in Acetic Acid) reagent->one_pot benzil Benzil (1,2-Dicarbonyl) benzil->one_pot nh4oac Ammonium Acetate (Ammonia Source) nh4oac->one_pot product 2-(4-(tosyloxy)phenyl)- 4,5-diphenyl-1H-imidazole one_pot->product Condensation & Cyclization

Caption: Workflow for the one-pot synthesis of a functionalized imidazole.

Experimental Protocol: Synthesis of 2-(4-((4-methylphenyl)sulfonyloxy)phenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from general procedures for Radziszewski-type imidazole syntheses.[5][7]

Materials:

  • This compound (1.0 equiv., 2.76 g)

  • Benzil (1.0 equiv., 2.10 g)

  • Ammonium acetate (10 equiv., 7.71 g)

  • Glacial acetic acid (20 mL)

  • Ethanol

  • Deionized water

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add this compound (2.76 g, 10 mmol), benzil (2.10 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The causality for using acetic acid is twofold: it serves as a polar protic solvent to dissolve the reactants and acts as a catalyst for the condensation steps.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove excess ammonium acetate and acetic acid. Recrystallize the crude product from an ethanol/water mixture to yield the pure imidazole derivative as a crystalline solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Palladium-Catalyzed Cross-Coupling: A Superior Electrophile

While the tosylate group is a classical leaving group for SNAr reactions, its most powerful modern application is in transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, traditionally relies on aryl halides. However, aryl sulfonates have emerged as viable, and in some cases superior, alternatives.

Application Note: Enhanced Reactivity in Suzuki-Miyaura Coupling

The primary advantage of this compound over a standard aryl tosylate (e.g., p-tolyl 4-methylbenzenesulfonate) lies in its electronic properties. The 4-formyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the ipso-carbon atom attached to the tosylate. This enhanced electrophilicity facilitates the rate-limiting oxidative addition step in the palladium catalytic cycle, leading to faster reactions, higher yields, and often requiring milder reaction conditions. This makes it an ideal partner for coupling with various heterocyclic boronic acids or esters, providing a direct route to complex biaryl systems that are prevalent in medicinal chemistry.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂(OTs) pd0->pd_complex Oxidative Addition oxidative_add->pd_complex transmetal Transmetalation pd_biaryl_complex Ar-Pd(II)L₂(Ar') pd_complex->pd_biaryl_complex Transmetalation transmetal->pd_biaryl_complex pd_biaryl_complex->pd0 Reductive Elimination reductive_elim Reductive Elimination product Ar-Ar' (Product) pd_biaryl_complex->product reductive_elim->pd0 ar_ots Ar-OTs (Our Reagent) ar_ots->pd0 ar_b Ar'-B(OR)₂ ar_b->pd_complex base Base base->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

Experimental studies have quantitatively demonstrated the superior performance of this compound in Suzuki-Miyaura cross-coupling reactions when compared to less activated aryl tosylates.

ElectrophileCoupling PartnerProductYield (%)
p-Tolyl 4-methylbenzenesulfonatePhenylboronic acid4-Methyl-1,1′-biphenyl79
This compound Phenylboronic acid[1,1′-Biphenyl]-4-carbaldehyde 91
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure adapted from a comparative study for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv.)

  • Palladium precatalyst (e.g., trans-Dichlorobis(XPhos)palladium(II), 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv.)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Oven-dried Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Standard glassware for extraction and purification

Procedure:

  • Inert Atmosphere Setup: To an oven-dried reaction vessel under an inert atmosphere, add the this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate tribasic (2.0 equiv.), and the palladium precatalyst (0.02 equiv.). The use of an inert atmosphere is critical because the Pd(0) active species is sensitive to oxygen.

  • Solvent Addition: Add anhydrous toluene via syringe. The choice of an anhydrous solvent is necessary to prevent the hydrolysis of the boronic acid and to ensure catalyst stability.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours. The reaction should be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the pure biaryl product.

Conclusion

This compound is far more than a simple aromatic aldehyde. Its bifunctional nature, combining a reactive formyl group with a highly activated tosylate leaving group, provides a powerful platform for the synthesis of complex heterocyclic and biaryl systems. Its demonstrated superiority as an electrophile in palladium-catalyzed coupling reactions warrants its consideration as a go-to reagent for synthetic chemists aiming to improve yields and reaction efficiency. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this versatile building block into their synthetic programs.

References

  • ResearchGate. (n.d.). Synthesis of imidazolium salts containing 4-formylphenyl.
  • Smolecule. (2023, August 15). This compound.
  • Jie, J. (Ed.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • BenchChem. (2025). 4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • McGarrigle, E. M. (n.d.). Heterocycles.
  • Devi, M. M., Devi, K. S., Singh, O. M., & Singh, T. P. (2024). Synthesis of imidazole derivatives in the last 5 years: An update.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
  • PubMed. (2000). Solid-phase Synthesis of 4-substituted Imidazoles Using a Scaffold Approach. Bioorganic & Medicinal Chemistry Letters, 10(17), 1935-1938.
  • SyTracks. (n.d.). This compound.
  • Request PDF. (n.d.). Multicomponent‐Switched Reactions in Synthesis of Heterocycles.
  • PubChem. (n.d.). 4-Formylphenyl benzenesulfonate.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). General outline of multicomponent reactions.
  • Chemistry of Heterocyclic Compounds. (2017). Multicomponent reactions in the synthesis of heterocycles. 53(4).

Sources

Application Notes and Protocols: 4-Formylphenyl 4-methylbenzenesulfonate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. 4-Formylphenyl 4-methylbenzenesulfonate, a bifunctional aromatic compound, has emerged as a powerful and versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique architecture, featuring a reactive formyl group and a labile tosylate moiety, offers orthogonal handles for a wide range of chemical transformations. This guide provides an in-depth exploration of the applications of this building block, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their quest for new therapeutic agents.

The formyl group serves as a versatile precursor for the introduction of various pharmacophoric elements through reactions such as reductive amination, Wittig olefination, and condensation reactions to form key heterocyclic systems.[1][2] Concurrently, the 4-methylbenzenesulfonate (tosylate) group acts as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse substituents or the construction of complex biaryl structures.[3][4] This dual reactivity profile makes this compound a highly valuable asset in the medicinal chemist's toolbox.

Key Physicochemical and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₄S[1]
Molecular Weight276.31 g/mol [1]
AppearanceColorless Solid[1]
Melting PointNot widely reported-
SolubilitySoluble in many organic solvents[1]

The reactivity of the molecule is dictated by its two key functional groups:

  • Formyl Group: Susceptible to nucleophilic attack, making it an ideal substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Tosylate Group: An excellent leaving group, facilitating nucleophilic aromatic substitution and participation in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the formyl group can further enhance the reactivity of the tosylate in certain reactions.[3]

Application in the Synthesis of Bioactive Heterocycles

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with pyrimidine and thiazole cores being present in a multitude of approved drugs.[5][6] this compound serves as an excellent starting material for the construction of these privileged structures.

Microwave-Assisted Biginelli Reaction for Pyrimidine Synthesis

The Biginelli reaction, a one-pot cyclocondensation, provides a straightforward route to dihydropyrimidinones and their derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[5][7][8] The use of microwave irradiation can significantly accelerate this transformation, often leading to higher yields and cleaner reaction profiles.[1][3][4][9][10]

Reaction Scheme:

4-Formylphenyl\n4-methylbenzenesulfonate 4-Formylphenyl 4-methylbenzenesulfonate Reaction + 4-Formylphenyl\n4-methylbenzenesulfonate->Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Urea Urea Urea->Reaction Product Substituted Pyrimidine Derivative Microwave\nCatalyst Microwave Catalyst Reaction->Microwave\nCatalyst Microwave\nCatalyst->Product cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Condensation 4-Formylphenyl\n4-methylbenzenesulfonate 4-Formylphenyl 4-methylbenzenesulfonate Intermediate α-Bromoacetophenone Derivative 4-Formylphenyl\n4-methylbenzenesulfonate->Intermediate Br₂, HBr/AcOH Product Substituted Thiazole Derivative Intermediate->Product Thiourea Thiourea Thiourea->Product 4-Formylphenyl\n4-methylbenzenesulfonate 4-Formylphenyl 4-methylbenzenesulfonate Reaction + 4-Formylphenyl\n4-methylbenzenesulfonate->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Product Substituted Benzylamine Derivative Reducing Agent e.g., NaBH(OAc)₃ Reaction->Reducing Agent Reducing Agent->Product 4-Formylphenyl\n4-methylbenzenesulfonate 4-Formylphenyl 4-methylbenzenesulfonate Reaction + 4-Formylphenyl\n4-methylbenzenesulfonate->Reaction Wittig Reagent Phosphorus Ylide (Ph₃P=CHR) Wittig Reagent->Reaction Product Styrene Derivative Solvent e.g., THF Reaction->Solvent Solvent->Product G cluster_cycle Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Ar¹-OTs Pd(II)_Aryl Ar¹-Pd(II)L₂(OTs) OxAdd->Pd(II)_Aryl Transmetal Transmetalation Pd(II)_Biaryl Ar¹-Pd(II)L₂(Ar²) Transmetal->Pd(II)_Biaryl RedElim Reductive Elimination RedElim->Pd(0) Ar¹-Ar² Pd(II)_Aryl->Transmetal Ar²-B(OR)₂ Base Pd(II)_Biaryl->RedElim Start 4-Formylphenyl 4-methylbenzenesulfonate Step1 Reductive Amination with Amino-PEG-Maleimide Start->Step1 Step2 Nucleophilic Displacement with Payload-Nu Step1->Step2 Final ADC Linker-Payload Conjugate Step2->Final

Sources

The Strategic Synthesis of Biaryl Aldehydes: Application Notes for the Suzuki-Miyaura Coupling of 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemist's Toolkit with Aryl Tosylates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction traditionally pairs organoboron compounds with organohalides. However, the ever-present demand for more cost-effective and readily available starting materials has propelled the exploration of alternative electrophilic partners. Aryl tosylates, derived from phenols, have emerged as a compelling class of substrates. While sometimes less reactive than their halide counterparts, they offer distinct advantages in terms of stability, ease of handling, and accessibility from a vast pool of phenolic precursors.[2]

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 4-Formylphenyl 4-methylbenzenesulfonate as the electrophilic partner. The resulting products, substituted biphenyl-4-carbaldehydes, are of significant interest in medicinal chemistry and materials science, serving as key intermediates in the synthesis of complex molecular architectures.[3] We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and offer insights into optimizing reaction conditions for this specific and valuable substrate.

Mechanistic Insights: The Catalytic Cycle in Action

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination. The use of an aryl tosylate introduces specific considerations, particularly in the oxidative addition step, which is often rate-limiting.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-OTs ArPdOTs Ar¹-Pd(II)L₂(OTs) OxAdd->ArPdOTs Transmetalation Transmetalation ArPdOTs->Transmetalation [Ar²-B(OR)₃]⁻ Ar1PdAr2 Ar¹-Pd(II)L₂(Ar²) Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim Ar¹-Ar² RedElim->Pd0 BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling with an Aryl Tosylate.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling with an Aryl Tosylate.

  • Oxidative Addition : The catalytic cycle commences with the oxidative addition of the aryl tosylate to a low-valent palladium(0) complex. This is a critical step, as the carbon-oxygen bond of the tosylate is generally stronger than the carbon-halogen bonds of aryl halides. The efficiency of this step is highly dependent on the use of electron-rich and bulky phosphine ligands on the palladium catalyst, which facilitate the cleavage of the C-OTs bond.[1]

  • Transmetalation : Prior to transmetalation, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] This boronate then transfers its organic group (Ar²) to the palladium(II) center, displacing the tosylate group. The choice of base is crucial and must be strong enough to activate the boronic acid without promoting unwanted side reactions.[5]

  • Reductive Elimination : This is the final step where the two organic fragments (Ar¹ and Ar²) are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocol: Synthesis of 4'-Substituted-biphenyl-4-carbaldehyde

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Buchwald-type phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (3.0 equiv).

  • Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) in anhydrous 1,4-dioxane (approximately 1 mL per 0.1 mmol of substrate). Stir for 5-10 minutes at room temperature to form the active catalyst complex.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Then, add a mixture of 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, ensuring a final concentration of the tosylate at 0.1-0.2 M).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific boronic acid and ligand used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the judicious selection of reaction parameters. The following table summarizes the influence of key variables on the reaction outcome.

ParameterVariationEffect on ReactionRationale & Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Both are effective precatalysts that are reduced in situ to the active Pd(0) species.Pd(OAc)₂ is often more cost-effective and readily available.
Ligand Buchwald-type (e.g., SPhos, XPhos), P(t-Bu)₃Essential for activating the C-OTs bond. Bulky, electron-rich ligands generally give higher yields.[1]These ligands promote the oxidative addition step and stabilize the palladium catalyst.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃.[6]A sufficiently strong base is required for the formation of the reactive boronate species.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic polar solvents in combination with water are generally effective.The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitate the formation of the boronate.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion due to the lower reactivity of the tosylate.The specific temperature should be optimized for each substrate combination to balance reaction rate and potential decomposition.

Workflow for Suzuki-Miyaura Coupling and Product Isolation

Suzuki_Workflow cluster_prep Reaction Preparation cluster_catalyst Catalyst Formation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Arylboronic Acid - Base (K₃PO₄) Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Combine Add Catalyst Solution and Solvent Mixture to Reagents Inert->Combine Pd_Ligand Combine Pd(OAc)₂ and Ligand in Anhydrous Dioxane Pd_Ligand->Combine Heat Heat with Vigorous Stirring (80-100 °C) Combine->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench with Ethyl Acetate and Water Monitor->Quench Extract Separate Layers and Extract Aqueous Phase Quench->Extract Dry Combine Organic Layers, Wash with Brine, and Dry Extract->Dry Purify Concentrate and Purify by Column Chromatography Dry->Purify caption Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents- Use fresh palladium source and ligand.- Ensure the base is finely powdered and anhydrous.- Increase the reaction temperature in increments.- Purify starting materials if necessary.
Formation of Side Products (e.g., Homocoupling) - Inefficient transmetalation- Decomposition of boronic acid- Increase the amount of boronic acid (up to 2.0 equiv).- Use a milder base or lower the reaction temperature.- Ensure the reaction is performed under a strict inert atmosphere.
Difficulty in Product Isolation - Emulsion formation during workup- Co-elution with impurities- Add more brine during the workup to break emulsions.- Optimize the eluent system for column chromatography; consider using a different stationary phase.

Conclusion: A Versatile Route to Valuable Intermediates

The Suzuki-Miyaura cross-coupling of this compound provides a reliable and adaptable method for the synthesis of a diverse range of biaryl aldehydes. By understanding the key mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists in both academic and industrial settings to effectively utilize aryl tosylates as practical and economical alternatives to traditional organohalides in one of the most powerful transformations in modern organic chemistry.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. Retrieved from [Link]

  • Friis, S. D., Tlaceca, A. R., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2034–2037. Retrieved from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(1), 123. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Ma, D., & Zhang, Y. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(20), 7467–7470. Retrieved from [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, University of London]. Retrieved from [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. Retrieved from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 123. Retrieved from [Link]

Sources

Application Notes and Protocols: Aldol Condensation Reactions Involving 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophile for Carbon-Carbon Bond Formation

In the landscape of organic synthesis, the aldol condensation stands as a cornerstone for the construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] A key variant of this transformation, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde.[3] This guide focuses on the application of a specialized aromatic aldehyde, 4-Formylphenyl 4-methylbenzenesulfonate, in such reactions.

The subject molecule, this compound, is a bifunctional compound featuring a reactive aldehyde group and a tosylate moiety. The tosylate group, a well-known good leaving group, imparts unique electronic properties to the aromatic ring. Specifically, the sulfonate ester acts as an electron-withdrawing group, which enhances the electrophilicity of the formyl group's carbonyl carbon. This heightened reactivity makes this compound an excellent substrate for nucleophilic attack by enolates in aldol-type reactions.

The products of these condensation reactions are chalcones, or α,β-unsaturated ketones, which are valuable synthetic intermediates and possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The presence of the tosylate group on the resulting chalcone provides a handle for further functionalization, such as cross-coupling reactions, thereby expanding its synthetic utility.

This document provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and practical insights for successfully employing this compound in aldol condensation reactions.

Mechanistic Insights: The Base-Catalyzed Pathway

The Claisen-Schmidt condensation is typically carried out under basic conditions. The mechanism proceeds through a series of well-defined steps, as illustrated below.

Aldol_Mechanism cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration (E1cB) Ketone Ketone (e.g., Acetophenone) Base Base (e.g., OH⁻) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base->Ketone Water H₂O Enolate_node Enolate Aldehyde 4-Formylphenyl 4-methylbenzenesulfonate (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_node Alkoxide Enolate_node->Aldehyde C-C Bond Formation Water_protonation H₂O Water_protonation->Alkoxide_node Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Hydroxide OH⁻ Aldol_Adduct_node Aldol Adduct Alkoxide_node->Aldol_Adduct Proton Transfer Base_dehydration Base (OH⁻) Base_dehydration->Aldol_Adduct_node Enolate_dehydration Enolate Intermediate Chalcone Chalcone Product (α,β-Unsaturated Ketone) Enolate_dehydration->Chalcone Elimination Hydroxide_leaving OH⁻ (Leaving Group) Aldol_Adduct_node->Enolate_dehydration Deprotonation

Figure 1: Base-catalyzed aldol condensation mechanism.

  • Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[1][6]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[5]

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol adduct.[5]

  • Dehydration: Under the reaction conditions, the aldol adduct readily undergoes dehydration. A base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion to give the final α,β-unsaturated ketone (chalcone). This elimination is often facile due to the formation of a conjugated system.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the starting aldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Claisen-Schmidt Condensation of this compound with Acetophenone

This protocol provides a representative procedure for the synthesis of a chalcone derivative.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 10-30% aqueous solution)

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum flask

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.[5][7]

  • Base Addition: While stirring, add the sodium hydroxide solution dropwise to the mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.[7][8]

  • Reaction: Stir the mixture at room temperature. A precipitate of the chalcone product should begin to form. The reaction time can vary from 30 minutes to several hours. Monitor the reaction by TLC.[7]

  • Isolation of Crude Product: Once the reaction is complete, pour the mixture into ice-cold water.[1][9] Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the collected solid with cold water to remove any inorganic impurities.[4][11]

  • Drying: Allow the crude product to air dry or dry in a low-temperature oven.

Purification:

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[10][11] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound276.311.0
Acetophenone120.151.0
Sodium Hydroxide40.00Catalyst
Resulting Chalcone(Calculated based on product)-

Solvent-Free Alternative Protocol

For a greener approach, a solvent-free aldol condensation can be performed.[11][12]

Procedure:

  • In a mortar and pestle, combine this compound (1.0 eq), acetophenone (1.0 eq), and solid sodium hydroxide (e.g., 1 pellet or a catalytic amount).[11]

  • Grind the mixture for 10-15 minutes. The reaction often proceeds in the solid state, sometimes with the formation of a paste.[11]

  • After grinding, add cold water to the mixture and neutralize with dilute HCl.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify by recrystallization as described in the previous protocol.

Characterization of Products

The synthesized chalcones should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the product.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[7][10]

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the structure of the chalcone. Key signals to look for in ¹H NMR are the doublets for the α- and β-protons of the enone system, typically with a large coupling constant (~15-16 Hz) indicative of a trans-alkene.[6]

Workflow Visualization

experimental_workflow start Start dissolve_reactants Dissolve Aldehyde and Ketone in Ethanol start->dissolve_reactants add_base Add NaOH Solution dissolve_reactants->add_base stir_react Stir at Room Temperature add_base->stir_react precipitate Precipitate Forms stir_react->precipitate pour_ice_water Pour into Ice Water precipitate->pour_ice_water acidify Neutralize with Dilute HCl pour_ice_water->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize Product (MP, TLC, NMR, IR) recrystallize->characterize end End characterize->end

Figure 2: Experimental workflow for chalcone synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established Claisen-Schmidt condensation procedures.[3] The success of the reaction can be readily validated at several stages:

  • Visual Observation: The formation of a precipitate during the reaction is a strong indicator that the condensation is proceeding.

  • TLC Analysis: A simple TLC analysis comparing the reaction mixture to the starting materials will show the consumption of the reactants and the formation of a new, typically less polar, product spot.

  • Spectroscopic Confirmation: The definitive confirmation of the desired chalcone product is achieved through spectroscopic analysis, particularly ¹H NMR, which will show the characteristic signals of the α,β-unsaturated ketone system.

Conclusion

This compound is a valuable and reactive substrate for aldol condensation reactions, leading to the formation of functionalized chalcones. The protocols provided, along with the mechanistic rationale, offer a solid foundation for researchers to successfully synthesize these important compounds. The resulting tosylated chalcones are versatile intermediates for further synthetic transformations, making this methodology highly relevant for drug discovery and materials science applications.

References

  • Wikipedia. Aldol condensation. [Link]

  • JETIR. SYNTHESIS OF CHALCONES. [Link]

  • Haas, G. W., & Gross, M. L. (2003). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry, 14(7), 750-759. [Link]

  • MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]

  • Studylib. Chalcone Synthesis: Lab Procedure. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

  • ResearchGate. How can i efficiently synthesize di-chalcones from acetone and benzaldehydes?. [Link]

  • Rasayan Journal of Chemistry. SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. [Link]

  • European Journal of Chemistry. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. [Link]

  • MDPI. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]

  • National Institutes of Health. Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. [Link]

  • ResearchGate. Physico-chemical Characterization Data of Synthesized Chalcones of Scheme 1. [Link]

  • ResearchGate. (PDF) Green synthesis of chalcones derivatives. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • ResearchGate. Comparison of acetophenone self-aldol in solution versus mechanochemistry. [Link]

  • National Institutes of Health. Chalcone: A Privileged Structure in Medicinal Chemistry. [Link]

  • Beyond Benign. Aldol Condensation. [Link]

  • TSI Journals. synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf. [Link]

  • Scribd. Aldol Condensation: Synthesis of Chalcones. [Link]

  • ResearchGate. The aldol condensation of acetophenone with acetone. [Link]

Sources

Experimental protocol for the formylation reaction of 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylphenyl 4-methylbenzenesulfonate, also known as 4-formylphenyl tosylate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] It incorporates a reactive aldehyde group and a tosylate moiety, which is an excellent leaving group.[1] This dual functionality allows for a wide array of chemical transformations. The aldehyde can be used in reactions like imine formation, reductive amination, and Wittig reactions, while the tosylate group is ideal for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3]

This document provides a detailed experimental protocol for the synthesis of this compound via the tosylation of 4-hydroxybenzaldehyde. The causality behind key experimental choices and procedural steps is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Reaction Principle and Mechanism

The synthesis is a classic esterification reaction where the phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride).[4] The reaction is typically conducted in the presence of a base, such as triethylamine or pyridine, which serves two critical roles:

  • Deprotonation: The base deprotonates the phenolic hydroxyl group, forming a more potent phenoxide nucleophile. This significantly accelerates the rate of nucleophilic attack on the sulfonyl chloride.[5]

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting material or the product and driving the reaction equilibrium towards completion.[6]

The reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during the process.[7]

Experimental Workflow Diagram

The overall workflow for the synthesis and purification of this compound is depicted below.

SynthesisWorkflow Start Starting Materials: - 4-Hydroxybenzaldehyde - p-Toluenesulfonyl Chloride - Triethylamine - Dichloromethane (DCM) Reaction Reaction Setup: 1. Dissolve 4-hydroxybenzaldehyde in DCM. 2. Cool to 0-5 °C (ice bath). 3. Add Triethylamine. 4. Add TsCl dropwise. Start->Reaction Combine Stirring Reaction Progress: 1. Allow to warm to RT. 2. Stir for 2-4 hours. 3. Monitor by TLC. Reaction->Stirring Stir Workup Aqueous Workup: 1. Quench with H₂O. 2. Wash with 1M HCl. 3. Wash with sat. NaHCO₃. 4. Wash with brine. Stirring->Workup Reaction Complete Drying Drying & Concentration: 1. Dry organic layer (e.g., MgSO₄). 2. Filter. 3. Concentrate via rotary evaporation. Workup->Drying Isolate Organic Phase Purification Purification: Recrystallization from a suitable solvent (e.g., Ethanol or EtOAc/Hexane). Drying->Purification Crude Product Product Final Product: 4-Formylphenyl 4-methylbenzenesulfonate (Off-white solid) Purification->Product Pure Solid

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions:

  • p-Toluenesulfonyl chloride (Tosyl Chloride) is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[8][9] It reacts with water, liberating toxic gas.[10] Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles/face shield.[8][9][11]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Hydroxybenzaldehyde122.125.00 g40.941.0
p-Toluenesulfonyl Chloride (TsCl)190.658.59 g45.031.1
Triethylamine (Et₃N)101.196.83 mL49.131.2
Dichloromethane (DCM), anhydrous-100 mL--
1 M Hydrochloric Acid (HCl)-~50 mL--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-~50 mL--
Saturated aq. Sodium Chloride (Brine)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Ethanol (for recrystallization)-As needed--

Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (5.00 g, 40.94 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM) and stir under a nitrogen or argon atmosphere until the solid is completely dissolved.[5] It is crucial to use anhydrous solvents and maintain a dry atmosphere as tosyl chloride readily hydrolyzes.[7][12]

    • Cool the solution to 0-5 °C using an ice-water bath. This initial cooling is essential to control the exothermic reaction that occurs upon addition of the base and tosyl chloride.[5]

  • Reagent Addition:

    • Slowly add triethylamine (6.83 mL, 49.13 mmol) to the cooled solution. Stir for 10-15 minutes.

    • In a separate beaker, dissolve p-toluenesulfonyl chloride (8.59 g, 45.03 mmol) in a minimal amount of anhydrous DCM.

    • Add the tosyl chloride solution dropwise to the reaction mixture over 20-30 minutes using a dropping funnel, ensuring the internal temperature does not rise above 10 °C.[5] A slow, controlled addition prevents potential side reactions and ensures efficient heat dissipation.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove excess triethylamine as its hydrochloride salt).[5][6]

      • 50 mL of saturated aqueous NaHCO₃ (to remove unreacted tosyl chloride and acidic impurities).[5][6]

      • 50 mL of brine (to remove residual water and aid in layer separation).[5]

    • Collect the organic (DCM) layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification:

    • The crude solid can be purified by recrystallization.[5] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be an off-white or pale yellow solid.[13]

Conclusion

This protocol provides a reliable and well-established method for the synthesis of this compound. By understanding the role of each reagent and the rationale behind the procedural steps, researchers can confidently execute this synthesis, obtaining a high-purity product suitable for a wide range of applications in drug discovery and synthetic chemistry.

References

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate. BenchChem.
  • Smolecule. (2023). This compound. Smolecule.
  • BenchChem. (2025). 4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis. BenchChem.
  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Benzenesulfonate. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate. BenchChem.
  • BenchChem. (2025). Application Note and Protocol: Purification of 4-Formylphenyl Benzenesulfonate by Column Chromatography. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Medicinal Chemistry. BenchChem.
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver.
  • Thermo Fisher Scientific. (2009). Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. Fisher Scientific.
  • ECHEMI. (n.d.). Tosyl chloride SDS, 98-59-9 Safety Data Sheets. ECHEMI.
  • ChemicalBook. (2025). Tosyl chloride - Safety Data Sheet. ChemicalBook.
  • Sigma-Aldrich. (2013). Tosyl chloride Safety Data Sheet. Sigma-Aldrich.

Sources

The Versatile Role of 4-Formylphenyl 4-methylbenzenesulfonate in the Synthesis of Bioactive Molecules: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. The selection of a versatile starting material is a critical determinant of synthetic efficiency and the diversity of the resulting compound library. 4-Formylphenyl 4-methylbenzenesulfonate, a bifunctional aromatic compound, has emerged as a powerful building block for this purpose. Its unique structure, featuring a reactive aldehyde (formyl) group and a stable yet activatable tosylate (4-methylbenzenesulfonate) leaving group, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed experimental protocols and a rationale for the methodological choices.

The Strategic Advantage of a Bifunctional Scaffold

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The formyl group serves as a gateway for a multitude of classical organic transformations, including the formation of imines (Schiff bases), chalcones, and various heterocyclic systems. Concurrently, the tosylate group, a well-established good leaving group, can be retained to modulate the physicochemical properties of the final molecule or can participate in cross-coupling reactions, further expanding the accessible chemical space. This dual functionality allows for a modular and divergent synthetic approach, enabling the generation of a wide array of structurally diverse compounds with the potential for varied biological activities.

Synthesis of this compound

The preparation of this key intermediate is a straightforward yet crucial first step. The most common method involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the reaction mixture and stir for 15 minutes.

  • Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to yield pure this compound.[1]

Causality of Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is crucial to prevent the hydrolysis of tosyl chloride to p-toluenesulfonic acid.

  • Base: Triethylamine acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, activating it as a nucleophile to attack the sulfonyl chloride. It also neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Controlled Addition at Low Temperature: The reaction is exothermic. Slow, dropwise addition of the tosyl chloride solution at low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and any remaining acid or base.

Application in the Synthesis of Bioactive Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a prominent class of bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The Claisen-Schmidt condensation is the most common method for their synthesis, involving the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.[6][7]

Workflow for Chalcone Synthesis

A 4-Formylphenyl 4-methylbenzenesulfonate D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base Catalyst (e.g., NaOH or KOH) C->D E Bioactive Chalcone Derivative D->E

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of NaOH (2.0 eq) in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the ethanolic solution of the reactants with constant stirring, maintaining the temperature below 25 °C.

  • Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[8][6]

Causality of Experimental Choices:

  • Base Catalyst: The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and the intermediate aldol product.

  • Acidification: Acidification neutralizes the excess base and protonates the intermediate alkoxide to facilitate dehydration to the α,β-unsaturated ketone.

Bioactivity of Structurally Related Chalcones

While specific bioactivity data for chalcones derived directly from this compound is not extensively reported, numerous studies have demonstrated the potent anticancer activity of chalcones with related structural motifs.[3][4][9]

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-sulfonamide hybridMCF-7 (Breast)< Tamoxifen[3]
Diaryl ether chalconeMCF-7 (Breast)3.44 ± 0.19[9]
Diaryl ether chalconeHepG2 (Liver)4.64 ± 0.23[9]
Diaryl ether chalconeHCT116 (Colon)6.31 ± 0.27[9]
Brominated chalconeGastric cancer cells3.57–5.61[5]

Application in the Synthesis of Bioactive Schiff Bases

Schiff bases (imines), formed by the condensation of a primary amine with an aldehyde or ketone, are another class of compounds with significant biological activities, including antimicrobial and anticancer properties.[10][11][12][13] The formation of the azomethine (-C=N-) group is a key pharmacophore in many bioactive molecules.

Workflow for Schiff Base Synthesis

A 4-Formylphenyl 4-methylbenzenesulfonate D Condensation Reaction A->D B Primary Amine (Aromatic or Aliphatic) B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Bioactive Schiff Base D->E cluster_reactants Reactants A 4-Formylphenyl 4-methylbenzenesulfonate E Biginelli Reaction (One-Pot) A->E B Ethyl Acetoacetate B->E C Urea or Thiourea C->E D Acid Catalyst (e.g., HCl) D->E F Bioactive Dihydropyrimidinone E->F

Caption: Biginelli reaction workflow.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric acid (HCl) (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the mixture for 3-4 hours with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone derivative. [14][15][16][17] Causality of Experimental Choices:

  • One-Pot Reaction: The Biginelli reaction is a classic example of a multicomponent reaction, which improves atom economy and reduces waste by combining multiple steps into a single operation.

  • Acid Catalyst: The acid catalyzes the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate, which is then attacked by the enolate of the β-ketoester.

  • Urea/Thiourea: These reagents provide the N-C-N backbone of the pyrimidine ring.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material in the synthesis of a diverse range of bioactive molecules. Its bifunctional nature allows for the independent or sequential manipulation of its aldehyde and tosylate groups, providing a powerful platform for the generation of complex molecular architectures. The protocols outlined in this guide for the synthesis of chalcones, Schiff bases, and dihydropyrimidinones serve as a foundation for researchers to explore the vast chemical space accessible from this key intermediate. Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this scaffold and the exploration of the biological activities of the resulting compound libraries in various therapeutic areas, including oncology and infectious diseases. The continued application of this compound will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (n.d.). PubMed Central. [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). Beilstein Journals. [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
  • DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. (n.d.). ResearchGate. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). MDPI. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed. [Link]

  • Biginelli reaction. (n.d.). Wikipedia. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PubMed Central. [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2025). [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org. [Link]

  • Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Bioscience Biotechnology Research Asia. [Link]

  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (n.d.). PubMed Central. [Link]

  • SYNTHESIS OF BENZ Y LID EN EACETOPHENONE UNDER MICROWAVE IRRADIATION ; GREEN CHEMISTRY. (2016). Redalyc. [Link]

  • Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. (2021). Desklib. [Link]

  • Overview of Biological Activities and Synthesis of Schiff Base. (n.d.). IJFMR. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

  • Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2025). ResearchGate. [Link]

  • SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. (2022). [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PubMed Central. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). [Link]

  • Mechanism of Biginelli Pyrimidine Synthesis. (n.d.). Scribd. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Formylphenyl 4-methylbenzenesulfonate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Formylphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we address common challenges and provide solutions grounded in chemical principles to ensure the successful purification of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

Common impurities typically arise from unreacted starting materials or side reactions. These can include:

  • 4-Hydroxybenzaldehyde: The starting phenol for the esterification.

  • p-Toluenesulfonyl chloride: The esterifying agent.

  • p-Toluenesulfonic acid: Formed from the hydrolysis of p-toluenesulfonyl chloride if moisture is present in the reaction.[1]

  • Base used in the reaction: Such as triethylamine or pyridine.[1][2]

A standard workup procedure involving sequential washes with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with aqueous sodium bicarbonate to remove unreacted sulfonyl chloride and sulfonic acid, and a final brine wash is crucial before attempting recrystallization.[1]

Q2: How do I select the best solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[3][4] For this compound, which possesses both a polar formyl group and a sulfonate ester, a solvent of intermediate polarity is often a good starting point.

Commonly reported and effective solvents for the recrystallization of this compound and similar sulfonate esters include:

  • Ethanol: Often used for recrystallizing the crude solid.[1][5]

  • Methanol: Has been used for recrystallizing similar sulfonate esters.[6]

  • Ethyl acetate/Hexane mixture: A solvent/anti-solvent system that can be effective.[1]

To determine the best solvent system for your specific crude product, it is advisable to perform small-scale solubility tests with a variety of solvents.[3]

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can happen if the solution is supersaturated to a high degree or if there are significant impurities present.[7]

Troubleshooting Steps:

  • Re-dissolve the oil: Heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation level of the solution.[7][8]

  • Slow cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hot plate or insulating it to slow heat loss.[4][7]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[7]

  • Seed crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.[7]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues encountered during the recrystallization of this compound.

Scenario 1: Poor or No Crystal Formation Upon Cooling

Potential Cause: The solution is not sufficiently saturated, often due to the use of too much solvent.[7]

Solution:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be cautious with flammable solvents.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites.[7]

    • Seed Crystals: Introduce a tiny crystal of the pure product into the solution.[7]

    • Ice Bath: If slow cooling at room temperature does not yield crystals, place the flask in an ice-water bath to further decrease the solubility.[9]

Scenario 2: Low Yield of Recovered Product

Potential Cause:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[8]

  • Premature Crystallization: Crystals forming during a hot filtration step can lead to product loss.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Prevent Premature Crystallization: During hot gravity filtration, keep the funnel and receiving flask warm to prevent the product from crystallizing in the filter paper.[10]

  • Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[9]

  • Second Crop of Crystals: If a significant amount of product remains in the mother liquor, you can concentrate the filtrate by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Scenario 3: Product is Colored or Appears Impure After Recrystallization

Potential Cause:

  • Colored Impurities: The crude product may contain colored impurities that are co-soluble with the desired compound.

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[8]

Solution:

  • Decolorizing Carbon: If the hot, dissolved solution has a color, you can add a small amount of activated charcoal to adsorb the colored impurities. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9] Be aware that using too much charcoal can lead to a decrease in yield as it can also adsorb the product.[8]

  • Slower Cooling: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.[4]

Experimental Protocols & Data

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization.[11] An ideal solvent should exhibit a steep solubility curve with respect to temperature for the compound of interest.

SolventPolaritySuitability for this compound
EthanolPolarGood; often used for recrystallization of the crude solid.[1]
MethanolPolarPotentially suitable; used for similar sulfonate esters.[6]
Ethyl AcetateIntermediateGood, especially in a mixed solvent system with an anti-solvent.
HexaneNon-polarUsed as an anti-solvent in combination with a more polar solvent like ethyl acetate.[1]
WaterVery PolarGenerally not suitable due to the risk of hydrolysis of the sulfonate ester bond, especially at elevated temperatures.[12]
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[9]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[9]

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes reduce_volume Reduce Solvent Volume crystals_form->reduce_volume No oiling_out->crystals_form No add_solvent Add More Hot Solvent oiling_out->add_solvent Yes end Pure Product collect->end add_solvent->cool slow_cool Cool Slowly / Scratch / Seed reduce_volume->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate.
  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Smolecule. (2023). Buy this compound | 80459-48-9.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown Source. (n.d.). Recrystallization.
  • Unknown Source. (n.d.). Recrystallization.
  • Chemsrc.com. (2024). This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd.
  • Unknown Source. (n.d.). Recrystallization - Single Solvent.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Benzenesulfonate.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • SyTracks. (n.d.). This compound.
  • Benchchem. (n.d.). Physical and chemical properties of 4-Formylphenyl benzenesulfonate.
  • Benchchem. (n.d.). 4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis.
  • PubChem - NIH. (n.d.). 4-Formylphenyl methanesulfonate | C8H8O4S | CID 14421293.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Canadian Journal of Chemistry. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Unknown Source. (n.d.). recrystallization, filtration and melting point.
  • Reddit. (2024). Recrystallization Issues : r/Chempros.
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically ?.
  • Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf.
  • ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • Benchchem. (n.d.). alternative catalysts for the synthesis of 4-Formylphenyl benzenesulfonate.
  • PubChem - NIH. (n.d.). 4-Formylphenyl benzenesulfonate | C13H10O4S | CID 1714274.
  • ACS Publications. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development.
  • PubMed. (n.d.). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM.
  • DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate.
  • ResearchGate. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions.
  • BLD Pharm. (n.d.). 80459-48-9|this compound.
  • De Gruyter. (2024). The crystal structure of 4-chloro-2-formylphenyl 4-methylbenzenesulfonate, C14H11ClO4S.

Sources

Technical Support Center: Optimizing Solvent Selection for 4-Formylphenyl 4-methylbenzenesulfonate Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 4-Formylphenyl 4-methylbenzenesulfonate. Moving beyond generic protocols, this center offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental workflows grounded in chemical first principles to ensure the highest purity and yield.

Part 1: Core Principles & Solvent Selection Strategy

This section addresses the fundamental questions researchers face when developing a purification strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: What defines an ideal recrystallization solvent for this compound?

An ideal solvent is one where the target compound exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1] This differential solubility is the cornerstone of the purification technique, allowing the compound to dissolve and shed impurities in hot solvent, then crystallize out in a purified form upon cooling, leaving soluble impurities behind in the mother liquor.[2]

Key characteristics include:

  • Significant Solubility Gradient: High solubility at the solvent's boiling point and poor solubility at or below room temperature.

  • Inertness: The solvent must not react with this compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[3][4]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

Q2: How does the molecular structure of this compound influence solvent choice?

The structure of this compound (C₁₄H₁₂O₄S) is amphiphilic, containing both polar and non-polar regions, which dictates its solubility.[5]

  • Polar Moieties: The molecule contains a polar aldehyde (formyl) group and a sulfonate ester group.[5][6] These groups will interact favorably with polar solvents (e.g., alcohols, ethyl acetate, acetone) through dipole-dipole interactions.

  • Non-Polar Moieties: The two aromatic rings (the phenyl and tolyl groups) are non-polar and will have better solubility in non-polar or moderately polar aromatic and aliphatic solvents (e.g., toluene, hexanes).[7]

This dual nature suggests that single solvents of intermediate polarity or a mixed-solvent system will be most effective. For instance, a solvent that is "too polar" might dissolve the compound even at room temperature, leading to poor recovery, while a solvent that is "too non-polar" may not dissolve it sufficiently even when heated.

Q3: What is a reliable, small-scale method for screening potential recrystallization solvents?

A systematic approach on a small scale prevents the loss of valuable material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 50-100 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise, up to ~1 mL, while agitating.[2] Note if the solid dissolves completely. An ideal solvent will not dissolve the compound at this stage.[1]

  • Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.[4] Record the approximate volume of solvent used.

  • Cooling Test: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will produce a large volume of well-formed crystals. If the compound "oils out" or no crystals form, the solvent is likely unsuitable for single-solvent recrystallization.

Part 2: Recommended Solvent Systems & Protocols

Based on the structural analysis and common laboratory practice for similar aromatic sulfonates, the following solvents are excellent starting points.

Candidate Solvent Data
SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol 78PolarOften used for aromatic esters and sulfonates.[8] Likely to show a good solubility gradient.
Isopropanol 82PolarSimilar to ethanol but slightly less polar; may offer better recovery.
Ethyl Acetate 77IntermediateGood for compounds with mixed polarity. Often used in a pair with a non-polar solvent.[8]
Toluene 111Non-PolarMay dissolve the compound well when hot due to the aromatic rings. High boiling point requires careful drying.
Acetone 56Polar AproticExcellent solvent power but its low boiling point can make establishing a good solubility gradient difficult.[3]
Ethyl Acetate / Hexane VariableMixedA powerful mixed-solvent system. Ethyl acetate acts as the primary solvent, and hexane acts as the anti-solvent to induce crystallization.[8]
Workflow for Solvent Selection & Recrystallization

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Optimization & Scale-Up A Start with Crude 4-Formylphenyl 4-methylbenzenesulfonate B Test Solubility in Candidate Solvents (Small Scale) A->B C Assess Crystal Formation upon Cooling B->C C->B Re-evaluate Solvents D Select Best Single or Mixed-Solvent System C->D Optimal System Found E Perform Recrystallization on Full Batch D->E F Isolate Crystals (Vacuum Filtration) E->F G Dry Crystals & Assess Purity (e.g., MP, NMR) F->G G->D Purity Below Spec? Re-crystallize

Caption: General workflow for recrystallization solvent optimization.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is adapted from methods used for the analogous compound, 4-formylphenyl benzenesulfonate.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil using a hot plate.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Adding excess solvent will reduce the final yield.[4][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of ethanol.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

This technique is ideal when no single solvent provides the perfect solubility profile.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Induce Cloudiness: While keeping the solution hot, add hexane (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-clarify: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane.

  • Drying: Dry the final product thoroughly under vacuum.

Part 3: Troubleshooting Guide

Even with a good protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common recrystallization problems.

G Start Problem Encountered During Recrystallization OilingOut Compound 'Oiled Out'? (Liquid layer forms) Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Very Low? Start->LowYield Sol1_Oil 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. OilingOut->Sol1_Oil Yes Sol2_Oil Switch to a lower-boiling point solvent or change solvent system. OilingOut->Sol2_Oil If problem persists TooMuchSolvent Too much solvent used? (Clear solution) NoCrystals->TooMuchSolvent Yes Sol1_LowYield Too much solvent was used. Concentrate mother liquor and re-cool for a 2nd crop. LowYield->Sol1_LowYield Yes Sol2_LowYield Cooling was incomplete. Ensure adequate time in ice-water bath. LowYield->Sol2_LowYield Yes Sol3_LowYield Premature crystallization during hot filtration. Ensure funnel is pre-heated. LowYield->Sol3_LowYield Yes Supersaturated Solution is supersaturated? TooMuchSolvent->Supersaturated No Sol1_NoCry Boil off some solvent to re-concentrate. TooMuchSolvent->Sol1_NoCry Yes Sol2_NoCry 1. Scratch inner wall of flask. 2. Add a seed crystal. Supersaturated->Sol2_NoCry Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[11] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[9]

  • Immediate Fix: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly. Insulating the flask can help.[9]

  • Alternative Strategy: If oiling persists, the chosen solvent may be inappropriate. Consider switching to a solvent with a lower boiling point or employing a different mixed-solvent system.

Q2: The solution has cooled, but no crystals have formed. What are my options?

This is a common issue that can be caused by two main factors: using too much solvent or the formation of a supersaturated solution.[9][12]

  • Check for Oversaturation: If you used too much solvent, the solution is not saturated enough for crystals to form. The fix is to gently boil off a portion of the solvent to increase the concentration and then attempt to cool it again.[12]

  • Induce Crystallization: If the solution is supersaturated, it needs a nucleation site to begin crystallization.[4]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can provide a surface for nucleation.[12]

    • Seed Crystals: If available, add a tiny crystal of the pure compound ("seed crystal") to the solution. This provides a template for further crystal growth.[4]

    • Ultra-Cooling: As a last resort, placing the solution in a colder bath (e.g., dry ice/acetone) may induce nucleation, though this can sometimes lead to the formation of smaller, less pure crystals.

Q3: My final yield is significantly lower than expected. What went wrong?

A poor yield is often traced back to procedural issues rather than a single chemical cause.[12]

  • Excess Solvent: This is the most common cause.[9] Too much solvent was used for dissolution, meaning a significant amount of your product remains dissolved in the cold mother liquor. You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.

  • Premature Crystallization: The compound crystallized in the funnel during hot filtration. To prevent this, ensure the filtration apparatus is sufficiently pre-heated and perform the filtration as quickly as possible.[11]

  • Incomplete Crystallization: The solution was not cooled for a long enough period or to a low enough temperature. Ensure the flask spends adequate time in an ice bath.

  • Excessive Washing: Using too much washing solvent, or solvent that was not ice-cold, can re-dissolve a portion of your purified crystals.[4]

Q4: My final crystals are colored or appear impure. How can I improve this?

If the crystals are not the expected color (this compound is a colorless or white solid), it indicates the presence of impurities.[13]

  • Activated Charcoal: If the impurities are colored, high-molecular-weight byproducts, they can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The impurities adsorb onto the charcoal surface and are removed during the hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Re-recrystallization: The most effective method to improve purity is to perform the recrystallization a second time. The purity of the crystals generally increases with each successive recrystallization, albeit with some loss of material at each step.

References

  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Smolecule. (2023, August 15). This compound.
  • Chemsrc.com. (2024, July 15). This compound Price.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown Author. (n.d.). Recrystallization.
  • Unknown Author. (n.d.). Recrystallization1.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). 4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • SyTracks. (n.d.). This compound.
  • Benchchem. (n.d.). physical and chemical properties of 4-Formylphenyl benzenesulfonate.
  • RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet.
  • Quora. (2017, February 16). What is the best solvent for recrystallization?.

Sources

Column chromatography protocol for purifying 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-Formylphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols and troubleshooting advice for obtaining this compound in high purity.

Purification Overview

This compound is a key intermediate in organic synthesis. Its purification via column chromatography is a critical step to remove unreacted starting materials and byproducts. The compound's structure, featuring an aromatic tosylate and a formyl group, dictates its polarity and chromatographic behavior. This guide will walk you through a robust purification protocol and help you navigate common challenges.

Core Protocol: Column Chromatography of this compound

This protocol is designed for the purification of gram-scale quantities of crude this compound.

I. Materials and Reagents
Item Specifications Purpose
Stationary Phase Silica Gel, 230-400 meshAdsorbent for separation based on polarity.[1][2]
Mobile Phase (Eluent) Hexane and Ethyl Acetate (EtOAc)Solvent system to carry the compound through the column.[3]
Crude Product This compoundThe mixture to be purified.
Glass Column Appropriate size for the scaleTo contain the stationary phase.
Sand Washed and driedTo protect the silica gel bed.[4][5]
Collection Vessels Test tubes or flasksTo collect fractions of the eluent.[6]
TLC Supplies TLC plates, developing chamber, UV lampTo monitor the separation.[2]
II. Experimental Workflow

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis A Select Eluent System via TLC B Prepare Slurry of Silica Gel A->B C Pack the Column D Load Sample onto Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J J I->J Yields Pure Product

Caption: Workflow for the purification of this compound.

III. Step-by-Step Protocol
  • Eluent Selection:

    • Before packing the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC).[7]

    • A good starting point is a mixture of hexane and ethyl acetate.[3] Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:EtOAc) to find a system that gives your product a retention factor (Rf) of approximately 0.2-0.3.[8]

  • Column Packing:

    • Secure a glass column vertically with clamps.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.[1]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[1][4]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[4][5]

    • Wash the packed column with the eluent, ensuring the solvent level never drops below the top of the sand.[9]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent. If the compound has poor solubility in the eluent, a slightly more polar solvent like dichloromethane can be used sparingly.[4]

    • Carefully pipette the dissolved sample onto the top of the silica gel.[4][5]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system, starting with a lower polarity (higher hexane content).[11]

    • Collect the eluent in a series of numbered test tubes or flasks.[6][12]

    • If the separation between the product and impurities is difficult, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate).[10]

  • Monitoring and Analysis:

    • Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the appropriate eluent system.[2]

    • Visualize the spots under a UV lamp.[12]

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide & FAQs

Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate.

A1: This indicates that your eluent system is not polar enough. While a hexane/ethyl acetate system is a good starting point, for highly polar impurities or if the product itself is retained strongly, you may need to introduce a more polar solvent. Try adding a small percentage of methanol to your ethyl acetate. For example, a 95:5 mixture of ethyl acetate:methanol can significantly increase the eluent's polarity.

Q2: The separation between my product and an impurity is very poor on the column, even though it looked promising on the TLC plate.

A2: Several factors could be at play:

  • Column Overloading: The mass of your crude sample should ideally not exceed 1-5% of the stationary phase mass.[9][10] Overloading leads to broad bands and poor resolution.

  • Improper Packing: An unevenly packed column with channels or air bubbles will result in an uneven flow of the mobile phase and poor separation.[10] Ensure the silica gel is packed uniformly.

  • Flow Rate: An excessively fast flow rate may not allow for proper equilibration between the stationary and mobile phases, leading to peak tailing.[4] Conversely, a very slow flow rate can cause band broadening due to diffusion.[4] Adjust the flow rate for optimal separation.

Q3: I suspect my compound is degrading on the silica gel column.

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[8] To test for this, you can perform a "silica stability test" by dissolving a small amount of your crude product in a solvent, adding some silica gel, and stirring for a few hours. Monitor the mixture by TLC to see if any new spots appear. If degradation is observed, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.[8] Alternatively, using a different stationary phase like neutral alumina might be a viable option.[8][13]

Q4: The product is eluting with a long "tail" in the fractions.

A4: Tailing peaks can be caused by several issues:

  • Undesirable Interactions: Strong interactions between your compound and the stationary phase can cause tailing.[10] As mentioned above, adding a modifier like triethylamine to the eluent can sometimes mitigate this.

  • Solvent Choice: The solvent used to dissolve the sample for loading can affect the separation. If a solvent much more polar than the eluent is used, it can disrupt the initial band formation.[1][4] Always use the minimum amount of solvent for loading.

  • Concentration Effects: When a fraction contains a high concentration of the product, it can lead to tailing. If this is observed, try increasing the polarity of the eluent once the main product starts to elute to push it off the column more quickly.[14]

Q5: What are the most likely impurities I need to separate from?

A5: Common impurities from the synthesis of this compound include unreacted 4-hydroxybenzaldehyde and p-toluenesulfonyl chloride.[3] 4-hydroxybenzaldehyde is more polar than the product and will elute later, while p-toluenesulfonyl chloride is less polar and will elute earlier. A standard workup involving washing with a dilute base (like sodium bicarbonate solution) should remove most of the unreacted p-toluenesulfonyl chloride and any p-toluenesulfonic acid byproduct.[3]

References

  • Chrom Tech, Inc. (2024, November 20).
  • University of Colorado Boulder.
  • Benchchem. (2025).
  • Bitesize Bio.
  • ChemistryViews. (2012, August 7).
  • Wikipedia.
  • University of York. Preparing & loading the column.
  • Bionity.
  • University of Colorado Boulder.
  • University of Rochester.
  • SlideShare.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • YouTube. (2023, March 10).
  • Smolecule. (2023, August 15).
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • YouTube. (2021, February 9).
  • ResearchGate. (2025, August 6).
  • Benchchem.
  • LCGC International.
  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development.
  • uHPLCs. (2025, February 11).
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • SyTracks.
  • JoVE. (2025, June 19).
  • YouTube. (2013, October 21).
  • alwsci. (2025, September 2).
  • PubMed.
  • National Center for Biotechnology Information.
  • Chromatography Today.
  • Reddit. (2022, September 6).
  • ResearchGate. (2014, September 29).
  • BLD Pharm.
  • Benchchem.
  • Benchchem.
  • ResearchGate. (2018, April 4). TLC solvent for P-S bond?
  • Master Organic Chemistry. (2015, March 10).
  • Semantic Scholar. Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
  • Benchchem.
  • YouTube. (2022, June 10).
  • Benchchem. Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Formylphenyl 4-Methylbenzenesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this versatile intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues that arise during the synthesis of this compound, which is typically prepared by the reaction of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride (TsCl).[1][2][3]

Q1: My tosylation reaction is not going to completion, and I see a lot of unreacted 4-hydroxybenzaldehyde by TLC. What's wrong?

A1: This is a frequent issue, often stemming from reagent quality or reaction conditions.[4]

  • Reagent Purity:

    • Tosyl Chloride (TsCl): TsCl can hydrolyze over time to p-toluenesulfonic acid, rendering it inactive. Use a fresh bottle or recrystallize old TsCl.[4]

    • Base (Pyridine, Triethylamine): Amine bases are hygroscopic. Absorbed water will consume your TsCl. Use freshly distilled or anhydrous grade bases.[4][5]

    • Solvent: Trace amounts of water in your solvent (like DCM or THF) will readily hydrolyze TsCl. Ensure your solvent is rigorously dried.[4][6]

  • Stoichiometry: An insufficient amount of TsCl or base can lead to incomplete conversion. A slight excess of TsCl (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) is often used to drive the reaction to completion.[4][7][8]

  • Temperature: While many tosylations are initiated at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature and stir for several hours (2-12h) is often necessary for full conversion.[7][8]

Q2: My main impurity is an unexpected chlorinated compound, 4-formylphenyl chloride. How is this forming and how can I prevent it?

A2: This side product arises from the displacement of the newly formed tosylate group by the chloride ion generated from TsCl.[9][10][11] This is a classic SNAr (Nucleophilic Aromatic Substitution) or SN2-type reaction, facilitated by the good leaving group ability of the tosylate.

  • Why it happens: The chloride ion (Cl⁻) is a competent nucleophile. The tosylate you just formed is an excellent leaving group.[6][12] In some cases, especially with activated systems or at higher temperatures, the chloride can displace the tosylate.[10][11]

  • Minimization Strategies:

    • Use p-Toluenesulfonic Anhydride (Ts₂O): This reagent avoids introducing chloride ions into the reaction mixture altogether.[11][13]

    • Control Temperature: Keep the reaction temperature as low as feasible to disfavor the substitution side reaction.[11][14]

    • Base Selection: Using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial. Pyridine, while common, can sometimes form a more reactive tosylpyridinium salt intermediate, which can accelerate both the desired reaction and side reactions.[15][16]

Q3: During workup, my product seems to be hydrolyzing back to the starting material. How can I improve my workup procedure?

A3: Tosylates can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, or during prolonged exposure to aqueous environments.[17][18]

  • Workup Protocol: A standard, efficient workup is crucial.

    • After reaction completion, dilute the mixture with your organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash sequentially with a mild acid like 1M HCl to remove the amine base.[2][3]

    • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted TsCl (as sulfonic acid) and excess HCl.[2][3]

    • Finish with a brine wash to remove bulk water.[2][3]

    • Dry the organic layer thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.[3][7]

  • Avoid Prolonged Contact: Do not let the reaction mixture sit in the separatory funnel with aqueous layers for extended periods. Perform the extractions efficiently.

Q4: I am having trouble purifying my product. It runs very close to the starting material on my TLC plate. Any suggestions?

A4: While the polarity difference between the starting phenol and the product tosylate is significant, optimization of chromatography is sometimes necessary.

  • Solvent System: For silica gel column chromatography, a gradient elution is often effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity.[19] This will help separate the less polar product from the more polar 4-hydroxybenzaldehyde starting material.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.[2]

Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, explaining the underlying chemistry and offering advanced solutions.

Guide 1: Low or No Product Formation

If you are experiencing very low or no yield, a systematic check of your setup and reagents is in order.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Inactive Tosyl Chloride p-Toluenesulfonyl chloride is moisture-sensitive and hydrolyzes to p-toluenesulfonic acid, which is unreactive for tosylation. This is the most common cause of failure.[4]Action: Use TsCl from a freshly opened bottle. If in doubt, recrystallize the TsCl from hexane. Verification: Check the melting point of your TsCl (should be ~67-69 °C).
Wet Base or Solvent Water preferentially reacts with the highly electrophilic TsCl in a rapid, irreversible reaction, consuming it before it can react with the less nucleophilic phenolic hydroxyl group.[5][6]Action: Use anhydrous grade solvents. If necessary, dry solvents over appropriate drying agents (e.g., CaH₂ for DCM). Distill liquid bases like triethylamine from a suitable drying agent (e.g., KOH) before use.[4]
Insufficient Base The reaction generates one equivalent of HCl. The base neutralizes this acid, preventing protonation of the starting material and driving the equilibrium towards the product. An insufficient amount will stall the reaction.[9][15]Action: Ensure at least 1.5 equivalents of base (e.g., pyridine or triethylamine) are used relative to the limiting reagent.[7][8]
Steric Hindrance (for derivatives) If you are working with a derivative of 4-hydroxybenzaldehyde that has bulky ortho substituents, the nucleophilicity of the hydroxyl group may be reduced, slowing the reaction.Action: Consider adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.1-0.3 eq). DMAP reacts with TsCl to form a highly reactive tosyl-DMAP intermediate.[9][10][15] Alternatively, increasing the reaction temperature or time may be necessary.
Guide 2: Formation of Dimer or Polymer Byproducts

In some cases, especially with bifunctional starting materials or under forcing conditions, side reactions can lead to oligomeric impurities.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Intermolecular Reaction If the starting material has another nucleophilic site, or if the product can react with the starting material, intermolecular reactions can occur, leading to dimers or oligomers. For 4-hydroxybenzaldehyde, this is less common but possible if impurities are present.Action: Use high-dilution conditions. Add the tosyl chloride solution slowly via a syringe pump to the stirred solution of the phenol and base. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular reaction.
Base-Induced Aldol Condensation The aldehyde proton is weakly acidic. A strong base, especially if used in large excess or at high temperatures, could potentially deprotonate the benzylic position (unlikely) or catalyze an aldol-type condensation of the aldehyde.Action: Use a non-nucleophilic, moderately strong base like triethylamine or DIPEA. Avoid very strong bases like NaH unless specifically required for deprotonating a very weak nucleophile.[7] Maintain low reaction temperatures.

Reaction Mechanism & Optimization Workflow

The synthesis of this compound is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[6][12]

Reaction Mechanism Visualization

The reaction proceeds via nucleophilic attack of the phenoxide on the electrophilic sulfur atom of tosyl chloride. A base is required to deprotonate the phenol and to neutralize the HCl byproduct.[1][3]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Leaving Group Departure Phenol 4-Hydroxybenzaldehyde Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., Pyridine) Byproduct Base-HCl Salt TsCl Tosyl Chloride (TsCl) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + TsCl Product 4-Formylphenyl 4-methylbenzenesulfonate Intermediate->Product - Cl⁻ Intermediate->Byproduct + Base-H⁺ + Cl⁻

Caption: Reaction mechanism for the tosylation of 4-hydroxybenzaldehyde.

Troubleshooting Workflow

When a reaction fails, follow a logical diagnostic path to identify the root cause.

Troubleshooting_Workflow start Reaction Yield is Low check_sm TLC Analysis Starting Material (SM) remaining? start->check_sm check_reagents Reagent Check TsCl fresh? Base/Solvent anhydrous? check_sm:f1->check_reagents Yes side_product Impurity Analysis Is it the chloride byproduct? check_sm:f1->side_product No check_conditions Condition Check Stoichiometry correct? Temp/Time sufficient? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh/purified TsCl - Use anhydrous reagents check_reagents->solution_reagents Reagents Bad optimize_puri Purification Issue Co-elution? Degradation? check_conditions->optimize_puri Conditions OK solution_conditions Solution: - Use 1.2-1.5 eq. TsCl - Increase time/temp check_conditions->solution_conditions Conditions Off side_product:f1->optimize_puri No solution_side_product Solution: - Use Ts₂O - Lower temperature side_product:f1->solution_side_product Yes solution_puri Solution: - Optimize TLC solvent system - Recrystallize optimize_puri->solution_puri

Caption: A logical workflow for troubleshooting low-yield tosylation reactions.

Experimental Protocols

Protocol 1: Standard Tosylation of 4-Hydroxybenzaldehyde

This protocol is a reliable method for the synthesis of this compound.[2][3][7][8]

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Triethylamine (TEA) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2][3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from hot ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[2][19]

Protocol 2: DMAP-Catalyzed Tosylation for Sterically Hindered Derivatives

This protocol is recommended for less reactive phenolic substrates.[9][10][15]

Materials:

  • Substituted 4-hydroxybenzaldehyde derivative (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq.)

  • Triethylamine (TEA) (2.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq.)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.), triethylamine (2.0 eq.), and DMAP (0.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • TsCl Addition: Add a solution of TsCl (1.5 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

References

  • RSC Publishing. Hydrolysis of oxiranylmethyl tosylates. Journal of the Chemical Society, Chemical Communications. [Link]

  • Reddit. (2022, February 3). Reaction mechanism help. r/OrganicChemistry. [Link]

  • ACS Publications. Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC. [Link]

  • J-Stage. Tosylation of Endocrine-Disruptive Alkylphenolic Compounds in a Solid-Phase Reaction System Consisting of C18-Modified Silica Gel and Aqueous Buffer Solution. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • National Institutes of Health. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]

  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Reddit. (2025, January 21). Tosylation protocol?. r/Chempros. [Link]

  • National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]

  • ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. [Link]

  • Reddit. (2024, February 5). Can somebody link a procedure for making alkyl tosylates with TsCl?. r/chemhelp. [Link]

  • YouTube. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). [Link]

  • Organic Syntheses Procedure. 2. [Link]

  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically?. [Link]

  • ResearchGate. (2025, August 6). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • Khan Academy. Foundation 5: Chemical processes. [Link]

  • Reddit. (2015, June 7). Tosylation problem. Any thoughts?. r/chemistry. [Link]

  • Wikipedia. 4-Hydroxybenzaldehyde. [Link]

  • ResearchGate. Synthesis of the compounds. (a) 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde, piperidine, toluene, reflux, 3 h. [Link]

Sources

Minimizing side reactions in the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis and troubleshooting common side reactions. Our focus is on not just the "how," but the "why," ensuring you have a robust, self-validating protocol.

Introduction

This compound is a key bifunctional molecule used as a versatile building block in medicinal chemistry and materials science.[1][2] Its aldehyde group allows for a variety of transformations, while the tosylate moiety is an excellent leaving group, particularly in cross-coupling reactions.[2] The standard synthesis involves the esterification of 4-hydroxybenzaldehyde with 4-toluenesulfonyl chloride (tosyl chloride, TsCl).[3][4] While straightforward in principle, this reaction is often plagued by side reactions that can significantly lower yield and complicate purification. This guide will help you navigate and minimize these challenges.

Core Synthesis Pathway vs. Competing Side Reactions

The desired reaction is a nucleophilic substitution on the sulfur atom of tosyl chloride by the hydroxyl group of 4-hydroxybenzaldehyde.[3][5] A base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct and drive the reaction forward.[3][5] However, several competing reactions can occur.

G cluster_reactants Reactants cluster_products Products HBA 4-Hydroxy- benzaldehyde Reaction_Center Reaction Conditions HBA->Reaction_Center TsCl Tosyl Chloride (TsCl) TsCl->Reaction_Center Base Base (e.g., Pyridine) Base->Reaction_Center H2O Trace Water H2O->Reaction_Center Desired_Product Desired Product: 4-Formylphenyl 4-methylbenzenesulfonate Reaction_Center->Desired_Product Desired Pathway Side_Product_1 Side Product 1: p-Toluenesulfonic acid Reaction_Center->Side_Product_1 TsCl Hydrolysis Side_Product_2 Side Product 2: Unreacted 4-Hydroxybenzaldehyde Reaction_Center->Side_Product_2 Incomplete Reaction Side_Product_3 Side Product 3: N-Tosylpyridinium chloride Reaction_Center->Side_Product_3 Base Reacts with TsCl

Caption: Desired synthesis pathway versus common side reactions.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your experiment, providing direct causes and actionable solutions.

Q1: My reaction yield is very low, and TLC analysis shows a lot of the 4-hydroxybenzaldehyde starting material is unreacted. What went wrong?

A1: This is a classic case of incomplete reaction. Several factors could be at play.

  • Cause A: Inactive Tosyl Chloride. Tosyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive p-toluenesulfonic acid.[5] If your reagent is old or has been improperly stored, it may be largely deactivated.

    • Solution: Always use a fresh bottle of tosyl chloride or a recently opened one that has been stored in a desiccator. For critical small-scale reactions, consider purifying the tosyl chloride before use.

  • Cause B: Insufficient Base. The reaction generates one equivalent of HCl.[6] The base neutralizes this acid; if the base is insufficient or of poor quality, the resulting acidic conditions will protonate the phenoxide, shutting down the reaction.

    • Solution: Use at least 1.1 to 1.5 equivalents of a high-purity, dry tertiary amine base like pyridine or triethylamine.[7] Pyridine is often preferred as it can also act as a nucleophilic catalyst.[5]

  • Cause C: Low Reaction Temperature or Insufficient Time. While the reaction is often run at 0°C to room temperature to minimize side reactions, these conditions might be insufficient for driving the reaction to completion, especially with less reactive substrates.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] If the reaction stalls, consider letting it stir overnight at room temperature. A gentle warming to 40-50°C can be attempted, but this increases the risk of other side reactions.

Q2: I see a new, very polar spot on my TLC that doesn't correspond to the starting material or the product. What is it?

A2: This is most likely p-toluenesulfonic acid, the result of tosyl chloride hydrolysis.

  • Mechanism: Tosyl chloride reacts readily with any trace water in the solvent, the glassware, or the reagents. This is often the most significant side reaction.

    • Solution 1: Rigorous Anhydrous Conditions. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, such as dry dichloromethane (DCM) or toluene.[4][6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solution 2: Workup Procedure. This impurity can be easily removed during the workup. Washing the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution will deprotonate the sulfonic acid, pulling the resulting salt into the aqueous layer.[4][7]

Q3: My final product seems pure by TLC, but the NMR shows impurities. Why?

A3: TLC can sometimes be misleading, especially if impurities have similar Rf values to your product or are not UV-active. The issue could be related to your base or workup.

  • Cause A: Residual Pyridinium Salts. If you used pyridine as a base, it can react with excess tosyl chloride to form an N-tosylpyridinium salt. This salt is often difficult to remove.

    • Solution: During the workup, a wash with a dilute acid like 1M HCl is crucial.[4][7] This protonates any remaining pyridine, making it highly water-soluble and easily extracted into the aqueous phase.

  • Cause B: Over-acylation. Although less common for this specific substrate, highly reactive phenols can sometimes react with a second molecule of tosyl chloride, especially if there are other reactive sites. For 4-hydroxybenzaldehyde, this is not a primary concern, but it's a possibility in other systems.

    • Solution: Use a controlled stoichiometry, typically adding the tosyl chloride portionwise to a solution of the phenol and base, rather than the other way around. A slight excess (1.1 eq) of tosyl chloride is common.[7]

Q4: The reaction mixture turned dark brown/black. Is this normal?

A4: No, this usually indicates decomposition or an unwanted oxidation reaction.

  • Cause: The aldehyde group in 4-hydroxybenzaldehyde is susceptible to oxidation, especially under basic conditions or if impurities are present. Elevated temperatures can accelerate this decomposition.

    • Solution: Maintain a low reaction temperature (start at 0°C). Ensure your starting material is pure. If the problem persists, consider using a different, non-nucleophilic base like diisopropylethylamine (DIPEA) which is less likely to promote side reactions.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Yield / Unreacted Starting Material 1. Hydrolyzed TsCl2. Insufficient Base3. Low Temperature / Short Time1. Use fresh, dry TsCl2. Use 1.1-1.5 eq. of dry pyridine/Et₃N3. Monitor by TLC; allow longer reaction time or gentle warming
New Polar Spot on TLC Hydrolysis of TsCl to p-toluenesulfonic acidMaintain anhydrous conditions; wash with NaHCO₃ during workup[4][7]
NMR Impurities Despite Clean TLC 1. Residual pyridinium salts2. Excess base1. Wash organic layer with dilute HCl during workup[4][7]2. Use minimal required excess of base
Dark Reaction Color Oxidation/decomposition of the aldehydeMaintain low temperature (0°C); use high-purity starting material

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is adapted from standard procedures for aryl sulfonate synthesis and incorporates best practices to minimize side reactions.[3][7]

Materials:

  • 4-Hydroxybenzaldehyde

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.1 eq) portionwise over 15 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with DCM.

  • Workup - Washes: Transfer the mixture to a separatory funnel.

    • Wash with 1 M HCl (2 times) to remove pyridine.

    • Wash with water (1 time).

    • Wash with saturated aqueous NaHCO₃ (2 times) to remove p-toluenesulfonic acid.

    • Wash with brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.[8]

Troubleshooting Workflow Diagram

G Start Reaction Complete. Analyze TLC Plate. TLC_Check Does TLC show unreacted starting material? Start->TLC_Check Polar_Spot_Check Is there a new, highly polar spot? TLC_Check->Polar_Spot_Check No Incomplete_Action Incomplete Reaction: - Check TsCl/Base quality - Increase reaction time TLC_Check->Incomplete_Action Yes Product_OK Main spot is product. Proceed to workup. Polar_Spot_Check->Product_OK No Hydrolysis_Action TsCl Hydrolysis: - Ensure anhydrous conditions - Wash with NaHCO3 in workup Polar_Spot_Check->Hydrolysis_Action Yes Workup_Check Analyze crude product by NMR after workup. Product_OK->Workup_Check NMR_OK Product is clean. Purify if necessary. Workup_Check->NMR_OK Clean NMR_Impurity_Action NMR Impurity: - Likely pyridinium salt - Ensure thorough HCl wash Workup_Check->NMR_Impurity_Action Impurities Present Incomplete_Action->Start Re-run or adjust conditions Hydrolysis_Action->Product_OK Note for workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Benzenesulfonate.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate.
  • Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?
  • PrepChem.com. Synthesis of p-hydroxybenzaldehyde.
  • ChemAnalyst. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • Benchchem. (2025). 4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis.
  • Wikipedia. Schotten–Baumann reaction.
  • BenchChem. (2025). Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Medicinal Chemistry.
  • Google Patents. Tosylation of alcohols - US5194651A.
  • Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives - EP0012939B1.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.
  • ACS Publications. Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions.
  • Hopak. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?
  • Cuadro, A. M., et al. (2015). Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. RSC Publishing.
  • Grokipedia. Schotten–Baumann reaction.
  • ChemicalBook. Tosyl chloride: Application, Preparation.
  • Tetrahedron. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
  • European Patent Office. Process for the preparation of hydroxybenzaldehydes - EP 0074272 A1.
  • NIH. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.
  • Organic Syntheses. Procedure.
  • Schotten-Baumann Reaction.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • ResearchGate. (2025). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate.

Sources

Troubleshooting low yields in 4-Formylphenyl 4-methylbenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate in their work. This compound serves as a key building block in the synthesis of various organic compounds, including pharmaceuticals and materials.[1]

The synthesis, typically an esterification of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride (TsCl), is a variation of the Schotten-Baumann reaction.[2] While conceptually straightforward, achieving high yields can be challenging. This guide provides in-depth, experience-based answers to common problems encountered during this synthesis, focusing on the underlying chemical principles to empower you to effectively troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address issues as they may appear during the experimental workflow: Reagent Quality & Setup, Reaction Monitoring & Execution, and Work-up & Purification.

Part 1: Reagent Quality & Experimental Setup

Question 1: My reaction is sluggish or fails to start. What are the most likely causes related to my reagents and setup?

This is a common issue that almost always points back to the quality and handling of three key components: p-toluenesulfonyl chloride (TsCl), the solvent, and the starting 4-hydroxybenzaldehyde.

  • p-Toluenesulfonyl Chloride (TsCl) Quality: TsCl is highly susceptible to hydrolysis. Over time, exposure to atmospheric moisture will convert it to the unreactive p-toluenesulfonic acid.

    • Causality: The sulfur atom in TsCl is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and leading to the displacement of the chloride leaving group, forming the corresponding sulfonic acid. This acid will not react with your phenol but will neutralize the base, further inhibiting the desired reaction.

    • Troubleshooting Steps:

      • Always use a fresh bottle of TsCl or a properly stored (desiccated) reagent.

      • If you suspect hydrolysis, you can attempt to purify the TsCl by recrystallization from a non-polar solvent like hexane, but using a fresh supply is often more time-efficient.

      • Perform a quick quality check: pure TsCl should be a free-flowing white solid. If it appears clumpy, discolored, or has a strong acidic smell (beyond the typical sulfonyl chloride odor), it has likely degraded.

  • Solvent Purity (Anhydrous Conditions): The reaction must be conducted under anhydrous conditions.[3]

    • Causality: Any water present in the solvent (e.g., Dichloromethane, Chloroform) or on the glassware will preferentially react with the TsCl, consuming your reagent in a wasteful side reaction.[4]

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.[5]

      • Use a freshly opened bottle of anhydrous solvent or solvent purified through a distillation apparatus or a solvent purification system.

      • Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress during the experiment.[3]

  • 4-Hydroxybenzaldehyde Purity: The starting phenol can also be a source of problems.

    • Causality: 4-hydroxybenzaldehyde is prone to air oxidation, which can turn the aldehyde group into a carboxylic acid (4-hydroxybenzoic acid).[6] This impurity will compete for the base and can complicate purification.

    • Troubleshooting Steps:

      • Use high-purity 4-hydroxybenzaldehyde. It should be a white to off-white crystalline solid. If it is significantly discolored (yellow or brown), consider recrystallizing it from water or an aqueous ethanol mixture.

      • Store it in a cool, dark, and dry place.[6]

Part 2: Reaction Monitoring & Execution

Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products?

Seeing multiple spots is expected, but identifying them is key to optimization. Besides your starting material and product, here are the most common culprits:

CompoundTypical Rf Value (Hexane/EtOAc 4:1)Identification Notes
This compound (Product) ~0.5 - 0.6The desired product, should grow in intensity over time.
4-Hydroxybenzaldehyde (Starting Material) ~0.2 - 0.3Polar starting material, should diminish over time.
p-Toluenesulfonyl Chloride (TsCl) High Rf, often near solvent frontCan be visualized with specific stains (e.g., KMnO₄).
p-Toluenesulfonic Acid Baseline (very polar)Hydrolysis product of TsCl. Will not move from the baseline.
Bis-tosylated Dimer (Impurity) Varies, but often higher Rf than productCan form under certain conditions, though less common for this specific reaction.
  • Causality of Side Reactions:

    • Hydrolysis of TsCl: As discussed, moisture leads to p-toluenesulfonic acid.

    • Incomplete Reaction: If the reaction stalls, you will see a persistent spot for 4-hydroxybenzaldehyde. This could be due to insufficient base, poor quality TsCl, or low temperature.[4][7]

    • Reaction with Base: In some cases, the base (e.g., pyridine) can react with TsCl, forming a pyridinium salt. This is usually highly polar and remains at the TLC baseline.

Question 3: Why is my reaction yield low even though the TLC shows full conversion of the starting material?

This frustrating scenario often points to issues during the work-up and purification stages. The product, while stable, can be lost through several mechanisms.

  • Hydrolysis During Work-up:

    • Causality: The tosylate ester bond can be hydrolyzed back to the starting phenol and sulfonic acid under strongly acidic or basic conditions, especially with prolonged exposure or heat.

    • Troubleshooting Steps:

      • Keep all aqueous washes brief and perform them at cool temperatures (e.g., using a cold separatory funnel).

      • Use mild aqueous solutions for washing. A typical sequence is a dilute acid wash (e.g., 1M HCl) to remove the amine base, followed by a saturated sodium bicarbonate wash to remove unreacted TsCl and sulfonic acid, and finally a brine wash.[8]

      • Avoid letting the reaction mixture sit in acidic or basic aqueous solutions for extended periods.

  • Physical Loss of Product:

    • Causality: Simple mechanical losses during transfers and extractions can add up significantly.[5][9] Emulsion formation during extraction is a common culprit, trapping product in the interfacial layer.

    • Troubleshooting Steps:

      • Rinse all glassware that contained your product solution with fresh solvent to ensure complete transfer.[5]

      • To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

      • During solvent removal (rotary evaporation), be cautious not to use excessive heat or vacuum, which could cause volatile products to be lost.

  • Purification Challenges:

    • Causality: The product can be difficult to separate from certain byproducts. For instance, if excess TsCl was used, it can co-elute with the product during column chromatography in some solvent systems.

    • Troubleshooting Steps:

      • Quenching Excess TsCl: Before work-up, you can quench excess TsCl by adding a small amount of water or a primary amine and stirring for 30 minutes. This converts it to more polar byproducts (sulfonic acid or a sulfonamide) that are easily removed by an aqueous wash.[10] A novel method involves reacting excess TsCl with cellulosic material like filter paper, which can then be filtered off.[11]

      • Recrystallization: This is often the most effective purification method for this product. A solvent system of ethyl acetate/hexane or isopropanol can yield high-purity crystals.

      • Column Chromatography: If chromatography is necessary, use a well-chosen solvent system (e.g., a gradient of hexane/ethyl acetate) and ensure proper column packing to achieve good separation.[12]

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the core concepts.

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - TsCl (fresh, not hydrolyzed?) - Solvent (anhydrous?) - Phenol (oxidized?) Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions - Anhydrous setup? - Correct base stoichiometry? - Temperature control? CheckReagents->CheckConditions MonitorTLC Step 3: Analyze TLC Data - Starting material consumed? - Unexpected side products? CheckConditions->MonitorTLC FullConversion Full Conversion? MonitorTLC->FullConversion ReviewWorkup Step 4: Examine Work-up & Purification - Hydrolysis during wash? - Emulsion formation? - Co-elution in column? OptimizeWorkup Action: Optimize Work-up - Use cold/mild washes - Add quencher for TsCl - Choose recrystallization ReviewWorkup->OptimizeWorkup FullConversion->ReviewWorkup Yes OptimizeReaction Action: Optimize Reaction - Increase base/TsCl - Adjust temperature/time FullConversion->OptimizeReaction No

Caption: A decision-making flowchart for troubleshooting low yields.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the sulfonyl chloride.

ReactionMechanism Phenol 4-Hydroxy- benzaldehyde Base + Base (e.g., Pyridine) Phenoxide Phenoxide Ion (Nucleophile) Base->Phenoxide - H⁺ TsCl p-Tosyl Chloride (Electrophile) Phenoxide->TsCl Nucleophilic Attack Intermediate Tetrahedral Intermediate TsCl->Intermediate Product 4-Formylphenyl 4-methylbenzenesulfonate Intermediate->Product Collapse & -Cl⁻ Byproduct + Base-HCl

Caption: Simplified Schotten-Baumann mechanism for tosylation.

Common Side Reactions

Understanding competing reactions is crucial for maximizing product formation.

SideReactions TsCl p-Tosyl Chloride (TsCl) DesiredPath Desired Reaction + 4-Hydroxybenzaldehyde TsCl->DesiredPath HydrolysisPath Side Reaction: Hydrolysis + H₂O TsCl->HydrolysisPath Product Product (Tosylate) DesiredPath->Product Waste p-Toluenesulfonic Acid (Inactive) HydrolysisPath->Waste

Caption: Competing pathways for the consumption of p-toluenesulfonyl chloride.

Appendix: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzaldehyde to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Base Addition: Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • TsCl Addition: Add p-toluenesulfonyl chloride portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quench: Once the starting material is consumed, cool the reaction back to 0 °C. Slowly add water to quench any remaining TsCl.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold 1M HCl (to remove the base), cold water, cold saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., isopropanol or ethyl acetate/hexane) to yield the product as a white solid.

    • Alternatively, silica gel chromatography can be used.

By understanding the key chemical principles and potential pitfalls outlined in this guide, researchers can significantly improve the yield and reliability of their this compound synthesis.

References

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available from: [Link]

  • Tetrahedron Letters. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Available from: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]

  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?. Available from: [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available from: [Link]

  • ACS Publications. (n.d.). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Available from: [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • JoVE. (2020, March 26). Video: Esterification - Prep. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • Sciencemadness.org. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol?. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]

  • RSC Publishing. (2015, March 17). Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. Available from: [Link]

  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically?. Available from: [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]

  • NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available from: [Link]

  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Available from: [Link]

  • SVKM IOP. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Available from: [Link]

Sources

Technical Support Center: Preventing Hydrolysis of 4-Formylphenyl 4-methylbenzenesulfonate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Formylphenyl 4-methylbenzenesulfonate. We understand that the stability of this key synthetic intermediate during post-reaction workup is a critical concern. This document provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them to ensure you can consistently isolate your product with high purity and yield, preventing undesired hydrolysis.

Understanding the Core Challenge: The Hydrolysis Pathway

This compound, an aromatic tosylate, is susceptible to cleavage at the sulfonate ester bond (S-O). This hydrolysis reaction, which reverts the molecule to 4-hydroxybenzaldehyde and p-toluenesulfonic acid, is most commonly catalyzed by basic conditions encountered during standard aqueous workups.

The primary mechanism of concern is base-catalyzed hydrolysis. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic sulfur atom. This process is often irreversible, especially if excess base is present, leading to significant product loss. While most sulfonate esters are stable in moderately acidic conditions, harsh acidic conditions (e.g., hot, strong acids) can also promote hydrolysis.[1][2] The electron-withdrawing nature of the para-formyl group on the phenyl ring makes the corresponding phenoxide a more stable leaving group, potentially increasing the substrate's susceptibility to nucleophilic attack compared to simpler aryl tosylates.

Hydrolysis_Mechanism Tosylate This compound Attack Nucleophilic Attack Tosylate->Attack OH OH⁻ (Hydroxide) OH->Attack from basic wash (e.g., NaHCO₃, K₂CO₃) Aldehyde 4-Hydroxybenzaldehyde Attack->Aldehyde Product of Hydrolysis (Impurity) TsOH p-Toluenesulfonate Attack->TsOH Byproduct

Figure 1: Base-catalyzed hydrolysis of the target compound.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during the workup of this compound and provides targeted, chemically-sound solutions.

Problem Encountered Primary Root Cause Recommended Solution & Scientific Rationale
Significant product loss and appearance of a new, more polar spot on TLC after workup. Exposure to Basic Conditions. The new polar spot is the hydrolyzed product, 4-hydroxybenzaldehyde. Standard washes with sodium bicarbonate (NaHCO₃) or carbonate (Na₂CO₃) create a basic environment (pH > 8) sufficient to induce rapid hydrolysis.Strict pH Control. Maintain all aqueous solutions at a neutral or slightly acidic pH (ideally pH 5-7). Rationale: Sulfonate esters exhibit maximum stability in this pH range.[1] By preventing the presence of hydroxide ions, the primary hydrolysis pathway is effectively shut down. Use washes with cold, dilute acid (e.g., 0.5-1M HCl) or saturated ammonium chloride (NH₄Cl) to neutralize and remove amine bases (like pyridine or triethylamine) from the preceding reaction.
Some hydrolysis is observed even with careful pH control. Elevated Temperature. Hydrolysis, like most reactions, is accelerated by heat. Performing extractions at room temperature can still allow for a low level of background hydrolysis to occur, especially if contact time with the aqueous phase is prolonged.Aggressive Temperature Management. Conduct all stages of the aqueous workup (quenching, extraction, washes) at 0-5 °C . Rationale: Lowering the temperature drastically reduces the rate of the hydrolysis reaction according to the Arrhenius equation. Pre-chilling all aqueous solutions and using an ice bath for the separatory funnel are critical, non-negotiable steps for sensitive substrates.
Yields are inconsistent; sometimes good, sometimes poor. Variable Contact Time with Aqueous Phases. Allowing the organic layer to remain in contact with any aqueous phase for an extended period, even if cold and pH-neutral, increases the probability of hydrolysis. Emulsions are a common cause of prolonged contact.Minimize Contact Time and Prevent Emulsions. Perform extractions and washes efficiently and without delay. Rationale: This is a kinetic game. The less time the ester is exposed to the aqueous phase, the less opportunity it has to hydrolyze. For the final wash, always use cold, saturated brine (NaCl solution) . Brine helps to break up emulsions by increasing the ionic strength of the aqueous phase, and it is a neutral solution.

Validated Workup Protocol for Maximum Stability

This step-by-step protocol is designed to isolate this compound after its synthesis, typically from 4-hydroxybenzaldehyde and p-toluenesulfonyl chloride (TsCl) in the presence of an amine base.

Experimental Methodology
  • Reaction Quenching (Temperature & pH Control):

    • Once the reaction is complete by TLC analysis, cool the reaction vessel to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of ice-cold 1M HCl. The volume should be approximately 5-10 times the volume of the amine base (e.g., pyridine) used in the reaction.

    • Slowly pour the reaction mixture into the stirring, cold HCl solution. This step protonates the amine base, forming its water-soluble salt, and establishes a safe, slightly acidic pH.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

  • Systematic Washing Sequence (Cold Chain Maintained):

    • Wash 1: Cold 1M HCl. Wash the combined organic layers once more with cold 1M HCl to ensure complete removal of the amine base.

    • Wash 2: Cold Deionized Water. Wash the organic layer with cold water to remove excess acid.

    • Wash 3: Cold Saturated Brine. Perform a final wash with cold brine to remove bulk water and prevent emulsions.[3]

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator, ensuring the water bath temperature does not exceed 30-35 °C to prevent any potential thermal degradation.

Figure 2: Recommended workflow for hydrolysis-free workup.

Frequently Asked Questions (FAQs)

Q1: I used a saturated sodium bicarbonate (NaHCO₃) wash and my yield was very low. Why? A: Saturated sodium bicarbonate solution has a pH of ~8.3, which is sufficiently basic to cause rapid hydrolysis of your electron-deficient aryl tosylate. This reagent should be strictly avoided. If a mild base is absolutely necessary, it must be used with extreme caution (very dilute, 0°C, and for less than a minute), but the recommended acidic/neutral wash protocol is far safer.

Q2: How do I effectively remove the pyridine used as a solvent and base in the tosylation reaction? A: The most effective method is to wash the organic layer multiple times with a cold, dilute acid like 1M HCl.[4] Pyridine is a base that reacts with HCl to form pyridinium hydrochloride, a salt that is highly soluble in the aqueous layer and thus easily removed from your organic layer.

Q3: My TLC after workup shows a spot at the baseline and my desired product spot. What is the baseline spot? A: The baseline spot is likely p-toluenesulfonic acid, a byproduct of either the initial reaction or subsequent hydrolysis. It is highly polar and often remains at the origin on silica gel TLC plates. The recommended washing protocol should remove most of it, but any remainder can be easily separated by column chromatography.

Q4: Is the aldehyde functional group on my molecule stable to this workup protocol? A: Yes. The formyl (aldehyde) group is robust and stable under the recommended neutral to mildly acidic workup conditions. It is not susceptible to hydrolysis like the sulfonate ester. Its primary sensitivities would be to strong oxidizing or reducing agents, which are not part of this procedure.

References
  • Okumura, Y., et al. (1994). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. Journal of the Chemical Society, Perkin Transactions 2, (1), 43-47. Available at: [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. Available at: [Link]

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. American Chemical Society. Available at: [Link]

  • A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. (n.d.). ResearchGate. Retrieved January 17, 2026. Available at: [Link]

  • Mori, A., Nagayama, M., & Mandai, H. (1974). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Nippon Kagaku Kaishi, (11), 2139-2144. Available at: [Link]

  • Lorr, P. M., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(13), 6447–6456. Available at: [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved January 17, 2026. Available at: [Link]

  • Sridhar, M., et al. (2017). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron Letters, 58(1), 44-47. Available at: [Link]

  • Lorr, P. M., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available at: [Link]

  • Sciencemadness Discussion Board. (2014). Procedure of tosylation of p-aminochlorobenzene. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 17, 2026. Available at: [Link]

  • Schoonover, D. V., & Gibson, H. W. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(48), 6663-6665. Available at: [Link]

  • Wang, D., et al. (2015). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers, 2(1), 14-17. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482. Available at: [Link]

  • Ashenhurst, J. (2025). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 17, 2026. Available at: [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available at: [Link]

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare. Available at: [Link]

  • Reddit. (2024). Can somebody link a procedure for making alkyl tosylates with TsCl? r/chemhelp. Available at: [Link]

  • Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 17, 2026. Available at: [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. Available at: [Link]

  • Li, W., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(2), 2486–2494. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved January 17, 2026. Available at: [Link]

  • Nishiguchi, T., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(8), 589-591. Available at: [Link]

  • Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 59(21), 6295-6300. Available at: [Link]

  • Sciencemadness Discussion Board. (2014). post tosylation purification. Available at: [Link]

  • White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved January 17, 2026. Available at: [Link]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 4-Formylphenyl 4-methylbenzenesulfonate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a classic esterification reaction. It involves the reaction of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl)[1][2]. This reaction proceeds via a nucleophilic substitution mechanism where the phenolic hydroxyl group of 4-hydroxybenzaldehyde, typically deprotonated by a base, acts as a nucleophile and attacks the electrophilic sulfur atom of the tosyl chloride. This results in the formation of the desired sulfonate ester and a hydrochloride salt of the base as a byproduct[1].

Q2: What are the most common byproducts I should expect in this synthesis?

A2: The most frequently encountered byproducts are typically unreacted starting materials (4-hydroxybenzaldehyde and p-toluenesulfonyl chloride) and the hydrolysis product of tosyl chloride, which is 4-methylbenzenesulfonic acid. The formation of this sulfonic acid is often due to the presence of trace amounts of water in the reaction medium. In some cases, if the reaction conditions are not carefully controlled, side reactions involving the aldehyde functionality may occur, although this is less common.

Q3: How can I effectively monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. You should see the consumption of the starting material, 4-hydroxybenzaldehyde, and the appearance of a new, less polar spot corresponding to the product, this compound. By ensuring the complete consumption of the starting aldehyde, you can simplify the purification process. A typical eluent system for TLC is a mixture of hexane and ethyl acetate.

Troubleshooting Guide: Byproduct Identification by NMR

A key challenge in organic synthesis is the unambiguous identification of impurities in a crude reaction mixture. NMR spectroscopy is a powerful tool for this purpose. Below are common issues and how to diagnose them using ¹H and ¹³C NMR.

Issue 1: Presence of Unreacted Starting Materials

Scenario: Your crude ¹H NMR spectrum shows more signals than expected for the pure product.

Analysis and Identification:

  • Unreacted 4-Hydroxybenzaldehyde: Look for a characteristic singlet for the aldehyde proton around δ 9.8 ppm and a broad singlet for the phenolic hydroxyl proton (its chemical shift can vary depending on the solvent and concentration). The aromatic protons will appear as two doublets in the aromatic region.

  • Unreacted p-Toluenesulfonyl Chloride: This compound will show a singlet for the methyl protons around δ 2.4 ppm and two doublets in the aromatic region.

Causality and Solution:

The presence of unreacted starting materials indicates an incomplete reaction. This could be due to several factors:

  • Insufficient reaction time or temperature: Monitor the reaction by TLC until the starting material is consumed.

  • Inefficient base: The base (e.g., triethylamine or pyridine) is crucial for deprotonating the phenol. Ensure the base is fresh and anhydrous.

  • Poor quality of tosyl chloride: Tosyl chloride can degrade upon exposure to moisture. Use a fresh bottle or purify it before use.

Issue 2: Formation of 4-Methylbenzenesulfonic Acid

Scenario: After workup, your NMR spectrum shows an additional set of aromatic signals and a methyl singlet, but no aldehyde proton.

Analysis and Identification:

  • 4-Methylbenzenesulfonic Acid: This is a common byproduct resulting from the hydrolysis of p-toluenesulfonyl chloride. Its NMR signals can sometimes be broad, especially the acidic proton. The key diagnostic signals are a methyl singlet around δ 2.3 ppm and two aromatic doublets. The sulfonic acid proton is often not observed or appears as a very broad signal.

Causality and Solution:

The formation of 4-methylbenzenesulfonic acid is a clear indication of the presence of water in your reaction.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of Reagents: Adding the tosyl chloride solution dropwise at a low temperature can help to control any exothermic reaction and minimize side reactions.

Issue 3: Ambiguous Signals in the Aromatic Region

Scenario: The aromatic region of your ¹H NMR spectrum is complex and difficult to interpret.

Analysis and Identification:

This is where a comprehensive understanding of the expected chemical shifts for your product and potential byproducts is critical.

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
This compound (Product) ~9.96 (s, 1H, -CHO), ~7.9-7.2 (m, 8H, Ar-H), ~2.4 (s, 3H, -CH₃)[1]~191 (-CHO), ~150-120 (Ar-C), ~21 (-CH₃)
4-Hydroxybenzaldehyde (Starting Material)~9.8 (s, 1H, -CHO), ~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), broad s (-OH)~191 (-CHO), ~161 (C-OH), ~132 (Ar-CH), ~130 (Ar-C), ~116 (Ar-CH)
p-Toluenesulfonyl Chloride (Starting Material)~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~2.5 (s, 3H, -CH₃)~145 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~22 (-CH₃)
4-Methylbenzenesulfonic Acid (Byproduct)~7.7 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.3 (s, 3H, -CH₃), very broad s (-SO₃H)~143 (Ar-C), ~141 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~21 (-CH₃)

Data Presentation: NMR Chemical Shifts (in CDCl₃)

Experimental Workflow & Protocols

To ensure the successful synthesis of this compound with minimal byproduct formation, the following detailed protocol and workflow are recommended.

Reaction Pathway Diagram

Reaction_Pathway SM1 4-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate SM1->Phenoxide + Base SM2 p-Toluenesulfonyl Chloride Product This compound SM2->Product Byproduct1 4-Methylbenzenesulfonic Acid SM2->Byproduct1 + H₂O (Hydrolysis) Base Base (e.g., Triethylamine) HCl_Base Base·HCl Base->HCl_Base Phenoxide->Product + p-Toluenesulfonyl Chloride H2O H₂O Troubleshooting_Workflow Start Crude NMR Spectrum Analysis Check_Product Product Signals Present? Start->Check_Product Check_SM Starting Material Signals Present? Check_Product->Check_SM Yes No_Product No Product Formation: - Re-evaluate reaction setup - Confirm reagent identity Check_Product->No_Product No Check_Byproduct Byproduct Signals Present? Check_SM->Check_Byproduct No Incomplete_Reaction Incomplete Reaction: - Check reaction time/temp - Check reagent quality Check_SM->Incomplete_Reaction Yes Hydrolysis Hydrolysis Occurred: - Ensure anhydrous conditions Check_Byproduct->Hydrolysis Yes (Sulfonic Acid) Purification Purification Required: - Recrystallization - Column Chromatography Check_Byproduct->Purification No Incomplete_Reaction->Purification Hydrolysis->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A logical workflow for troubleshooting the synthesis via NMR analysis.

References

Sources

Validation & Comparative

A Technical Guide to 4-Formylphenyl 4-methylbenzenesulfonate: A Superior Alternative to Traditional Tosylates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of more efficient, selective, and high-yielding chemical transformations is a constant endeavor. Within the domain of nucleophilic substitution and cross-coupling reactions, traditional aryl tosylates have long served as reliable electrophiles. However, emerging evidence and comparative data illuminate 4-Formylphenyl 4-methylbenzenesulfonate as a more advantageous alternative, offering enhanced reactivity and unique synthetic possibilities.

This guide provides an in-depth, objective comparison of this compound against conventional tosylates, supported by experimental data. We will explore the fundamental chemical principles governing their reactivity, present quantitative data from comparative studies, and provide detailed experimental protocols for key reactions.

The Chemical Foundation: Understanding the Reactivity Gap

The efficacy of an aryl sulfonate in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations hinges on its ability to undergo oxidative addition to a metal center (e.g., Palladium(0)). This step is often rate-limiting and is highly influenced by the electronic properties of the aryl group.[1][2]

  • Traditional Tosylates (e.g., p-Tolyl 4-methylbenzenesulfonate): These compounds feature a methyl group on the phenyl ring of the tosylate leaving group. The methyl group is weakly electron-donating, which slightly destabilizes the resulting anionic leaving group. While effective, this inherent property means that traditional aryl tosylates can be sluggish and may require higher temperatures or more active catalysts to achieve satisfactory results in challenging cross-coupling reactions.[1][3]

  • This compound: In stark contrast, the 4-formyl group (-CHO) is strongly electron-withdrawing. This has a profound impact on the molecule's reactivity in two key ways:

    • Enhanced Electrophilicity: The electron-withdrawing nature of the formyl group increases the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack or oxidative addition.

    • Superior Leaving Group: The formyl group stabilizes the negative charge on the departing sulfonate anion through resonance and inductive effects, making it a better leaving group.

This enhanced reactivity is a well-established principle in physical organic chemistry and can lead to significantly higher reaction yields and the ability to use milder reaction conditions.

G Traditional p-Tolyl 4-methylbenzenesulfonate Methyl Methyl Group (-CH3) (Electron-Donating) Traditional->Methyl Reactivity_Trad Standard Reactivity Methyl->Reactivity_Trad Slightly destabilizes anionic leaving group Reactivity_Formyl Enhanced Reactivity Formyl This compound FormylGroup Formyl Group (-CHO) (Strongly Electron-Withdrawing) Formyl->FormylGroup FormylGroup->Reactivity_Formyl Significantly stabilizes anionic leaving group

Caption: Electronic differences governing reactivity.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly for creating carbon-carbon bonds in the pharmaceutical industry. The efficiency of this reaction is highly dependent on the electrophile's nature. Experimental data reveals the superior performance of this compound.

In a comparative study utilizing a trans-dichlorobis(XPhos)palladium(II) precatalyst, the coupling of different aryl sulfonates with phenylboronic acid was investigated. The results quantitatively demonstrate a significant advantage for the substrate bearing the electron-withdrawing 4-formyl group.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling

ElectrophileProductYield (%)
p-Tolyl 4-methylbenzenesulfonate4-Methyl-1,1′-biphenyl79
This compound [1,1′-Biphenyl]-4-carbaldehyde 91

Causality Behind the Result: The 12% increase in yield is directly attributable to the electronic effect of the formyl group. The increased electrophilicity of the aryl ring facilitates a faster, more efficient oxidative addition to the Pd(0) catalyst, which is the crucial first step in the catalytic cycle. This enhanced rate allows the reaction to proceed more completely under the same set of conditions, leading to a higher isolated yield of the desired biaryl product.

Suzuki_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Rate-Limiting Step) A->B Ar-OTs (Electrophile) C Ar-Pd(II)-OTs(L2) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' Product F->G

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The Dual-Functionality Advantage

Beyond enhanced reactivity, this compound offers a significant strategic advantage: dual functionality.[4][5] The formyl group is not merely a reactivity enhancer; it is a versatile synthetic handle that can be carried through a reaction sequence and subsequently modified.[5] This allows for the efficient construction of complex molecules, a critical consideration in drug development where scaffold diversity is key.

  • Post-Coupling Derivatization: After a successful cross-coupling reaction, the aldehyde can undergo a wide array of transformations, including:

    • Reductive amination to form secondary amines.[5]

    • Wittig reactions to yield olefins.[5]

    • Oxidation to a carboxylic acid.

    • Formation of imines, oximes, and various heterocyclic structures.[5][6]

This bifunctional nature allows for a convergent synthetic strategy, where two points of molecular complexity are addressed using a single, highly efficient building block.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers to verify the performance differences in their own laboratories.

This procedure details the esterification of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride.[4]

  • Materials:

    • 4-Hydroxybenzaldehyde

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybenzaldehyde (1.0 equiv) and triethylamine (1.2 equiv) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM to the stirred mixture via a dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the title compound as a solid.

This general procedure is adapted from a comparative study to directly assess the performance of the two electrophiles.

  • Materials:

    • Aryl sulfonate (p-Tolyl 4-methylbenzenesulfonate OR this compound) (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • trans-Dichlorobis(XPhos)palladium(II) precatalyst (e.g., 2 mol %)

    • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl sulfonate, phenylboronic acid, K₃PO₄, and the palladium precatalyst.

    • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

    • Validation: Compare the isolated yields from the two parallel reactions to confirm the enhanced performance of the 4-formylphenyl substrate.

G start Define Synthetic Goal q1 Is a reactive C-C or C-N bond formation required? start->q1 q2 Is a downstream aldehyde functionalization desired? q1->q2 Yes reconsider Reconsider Strategy: Tosylate may not be suitable q1->reconsider No trad Use Traditional Tosylate (e.g., p-tolyl tosylate) q2->trad No formyl Use 4-Formylphenyl 4-methylbenzenesulfonate q2->formyl Yes

Caption: Decision workflow for selecting the appropriate tosylate.

Conclusion

For chemists engaged in the synthesis of complex organic molecules for research and drug development, this compound represents more than just an alternative to traditional tosylates; it is a strategic upgrade. Its electronically enhanced reactivity leads to demonstrably higher yields in critical transformations like the Suzuki-Miyaura coupling. Furthermore, its inherent dual functionality provides a powerful platform for building molecular complexity efficiently. By understanding the underlying chemical principles and leveraging the superior performance of this reagent, scientists can accelerate their synthetic campaigns, enabling the faster discovery and development of novel chemical entities.

References

  • Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ACS Publications. [Link]

  • Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. PubMed. [Link]

  • Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Semantic Scholar. [Link]

  • Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC - NIH. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Figure 1: Synthesis of 4-formylphenyl 4-nitrobenzenesulfonate. ResearchGate. [Link]

  • Influence of the aryl group on reactivity. ResearchGate. [Link]

  • Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silicostudies. ResearchGate. [Link]

  • How to synthesis 4-formylbenzenesulfonamide practically ? ResearchGate. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Formylation. Wikipedia. [Link]

Sources

A Researcher's Guide to Sulfonate Esters: Comparative Reactivity of Tosylates, Mesylates, and Triflates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic manipulation of functional groups is paramount. The conversion of a poor leaving group, such as a hydroxyl group, into a more labile one is a foundational tactic. Among the arsenal of activating groups, sulfonate esters—specifically tosylates (TsO), mesylates (MsO), and triflates (TfO)—are indispensable tools for facilitating nucleophilic substitution and elimination reactions.[1][2] This guide provides an in-depth comparison of these three critical sulfonate esters, grounded in experimental data and practical insights, to empower researchers in making informed decisions for their synthetic strategies.

The Critical Role of the Leaving Group

The facility of a nucleophilic substitution or elimination reaction is intrinsically tied to the stability of the departing species, the leaving group.[3] An effective leaving group is typically the conjugate base of a strong acid.[1][4] This principle underpins the utility of sulfonate esters. The corresponding sulfonic acids are exceptionally strong, rendering their conjugate bases (the sulfonate anions) highly stable and, therefore, excellent leaving groups.[1][2] This stability is primarily attributed to the extensive delocalization of the negative charge across the sulfonyl group's oxygen atoms via resonance.[2][5]

The conversion of an alcohol to a sulfonate ester transforms it into a substrate that readily participates in reactions analogous to those of alkyl halides.[2][6] This transformation is crucial because alcohols themselves are poor substrates for such reactions due to the hydroxyl ion (HO⁻) being a strong base and thus a poor leaving group.[2][7]

Unveiling the Hierarchy of Reactivity

The established order of reactivity for these sulfonate esters is a direct reflection of the stability of their corresponding anions:

Triflate > Tosylate > Mesylate [1]

This hierarchy is dictated by the electronic effects exerted by the substituent on the sulfur atom, which modulates the stability of the resulting anion.

  • Triflate (CF₃SO₃⁻) : The triflate anion is an extraordinary leaving group due to the potent electron-withdrawing inductive effect of the three fluorine atoms.[1][4] This effect profoundly delocalizes the negative charge, rendering the anion exceptionally stable.[1] Consequently, triflates are often referred to as "super" leaving groups and are employed for reactions involving unreactive substrates or when very high reaction rates are necessary.[1][8]

  • Tosylate (p-CH₃C₆H₄SO₃⁻) : The tosylate anion benefits from the resonance stabilization provided by the aromatic ring, which helps to disperse the negative charge.[1] This additional stabilization makes it a more effective leaving group than a mesylate.[1]

  • Mesylate (CH₃SO₃⁻) : While still a very competent leaving group, the mesylate is the least reactive of the three.[1] The methyl group offers less stabilization for the negative charge compared to the tosyl group's aromatic ring or the triflate group's fluorine atoms.[1]

This qualitative understanding is substantiated by quantitative experimental data, which underscores the significant differences in reactivity.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Rate (Sₙ2)
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -12 to -13~3.6 x 10⁸
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8~1.5 x 10⁴
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.91

Data compiled from multiple sources. The relative rates are indicative and can vary with the substrate and reaction conditions.[1][8]

As the data clearly illustrates, the triflate leaving group can accelerate nucleophilic substitution reactions by several orders of magnitude compared to tosylates and mesylates.[1]

Practical Considerations and Experimental Design

The choice between these sulfonate esters is not merely a matter of reactivity but also involves practical considerations such as stability, cost, and the specific demands of the synthetic route.

  • Triflates : Ideal for challenging reactions with unreactive substrates or when mild reaction conditions are essential.[8] However, they are generally more expensive and can be less stable than tosylates and mesylates.[1]

  • Tosylates and Mesylates : These are the workhorses of synthetic chemistry, offering a superb balance of reactivity, stability, and cost-effectiveness.[7][8] They are suitable for a vast array of transformations.[1] Tosylates, being solid, are sometimes easier to handle than the often-liquid mesyl chloride.[7] The aromatic ring in tosylates also allows for easier visualization on a TLC plate.[7]

To empirically determine the relative reactivities, a comparative solvolysis experiment is a classic and effective method. In this setup, the solvent acts as the nucleophile, and by keeping the substrate and solvent constant while varying the sulfonate leaving group, a direct comparison of their departure rates can be made.[1]

Objective: To determine the relative rates of solvolysis for a secondary alkyl triflate, tosylate, and mesylate.

1. Synthesis of Alkyl Sulfonates:

The initial step involves the conversion of a secondary alcohol (e.g., 2-butanol) into the corresponding sulfonate esters. This is a critical step where the stereochemistry of the alcohol is retained.[6][9]

  • Synthesis of 2-Butyl Tosylate : React 2-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Pyridine acts as a scavenger for the HCl generated during the reaction.[10]

  • Synthesis of 2-Butyl Mesylate : React 2-butanol with methanesulfonyl chloride (MsCl) and a base such as pyridine.[6]

  • Synthesis of 2-Butyl Triflate : React 2-butanol with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine.[1]

G cluster_synthesis Synthesis of Sulfonate Esters Alcohol Alcohol TsCl TsCl / Pyridine Alcohol->TsCl MsCl MsCl / Pyridine Alcohol->MsCl Tf2O Tf2O / Pyridine Alcohol->Tf2O Tosylates Tosylates TsCl->Tosylates Mesylates Mesylates MsCl->Mesylates Triflates Triflates Tf2O->Triflates

Caption: Synthesis of sulfonate esters from an alcohol.

2. Solvolysis Reaction:

  • Prepare solutions of each synthesized alkyl sulfonate in a suitable solvent system (e.g., 80% ethanol/20% water).

  • Maintain the reactions at a constant temperature in a thermostated water bath to ensure consistent conditions.

  • Monitor the progress of each reaction over time by withdrawing aliquots at regular intervals.

3. Analysis:

  • Quench the reaction in the aliquots and analyze the concentration of the remaining alkyl sulfonate or the appearance of the product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

  • Determine the rate constant for each reaction by plotting the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the rate constant (-k).

  • Calculate the relative rates by normalizing the rate constants to that of the slowest reacting ester (the mesylate).

G Start Begin Solvolysis Prepare Prepare Solutions of Sulfonate Esters Start->Prepare React Maintain at Constant Temperature Prepare->React Monitor Withdraw Aliquots Over Time React->Monitor Analyze Analyze by HPLC or GC Monitor->Analyze Calculate Determine Rate Constants and Relative Rates Analyze->Calculate End Comparative Reactivity Data Calculate->End

Caption: Experimental workflow for comparative solvolysis.

Conclusion: Strategic Selection for Synthetic Success

The choice between triflates, tosylates, and mesylates is a strategic decision that can profoundly influence the outcome of a synthetic sequence.[8]

  • Triflates are the reagent of choice for forcing reluctant substrates to react or for reactions requiring exceptionally mild conditions.

  • Tosylates and mesylates represent a versatile and economical option for a broad spectrum of transformations, providing a reliable balance of reactivity and stability.[8]

Ultimately, a deep understanding of the principles governing their reactivity, coupled with careful consideration of the specific substrate and desired reaction outcome, will guide the discerning researcher to the optimal choice, paving the way for efficient and successful synthesis in the complex world of drug development and chemical research.

References

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • Khan Academy. (2013, October 21). Preparation of mesylates and tosylates [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. Preparation of mesylates and tosylates. Retrieved from [Link]

  • Chegg. (2022, December 5). Solved Tosylates, Mesylates, and Triflates. The mechanism. Retrieved from [Link]

  • ResearchGate. (2024, March 21). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.10: Leaving Group Formation. Retrieved from [Link]

  • PQRI. Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]

  • Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?. Retrieved from [Link]

  • ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. Sulfonate leaving groups, structure and reactivity. 2,2,2-Trifluoroethanesulfonate. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Structural Confirmation: NMR Spectroscopic Analysis of 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as the versatile intermediate 4-formylphenyl 4-methylbenzenesulfonate, verifying the intended architecture is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound and its derivatives, with a primary focus on the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare NMR with alternative methods to provide a holistic understanding of its capabilities.

The Central Role of Structural Verification

This compound is a key building block in organic synthesis, finding utility in the construction of complex heterocyclic structures and other pharmacologically relevant scaffolds.[1] Its structure incorporates a formyl group, a sulfonate ester linkage, and two substituted phenyl rings. The precise arrangement of these functionalities is critical to its reactivity and the identity of the subsequent products. While the synthesis, typically an esterification of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride, is robust, confirmation of the resulting sulfonate ester is a critical quality control step.[1]

Primary Method of Confirmation: A Deep Dive into NMR Spectroscopy

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to provide atom-specific information about the chemical environment and connectivity makes it uniquely powerful.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound offers a distinct fingerprint of its molecular structure. By analyzing chemical shifts, integration, and coupling patterns, a confident assignment of each proton is achievable.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde (-CHO)~9.9 - 10.1Singlet (s)N/AThe highly deshielding environment of the carbonyl group results in a characteristic downfield shift.[1]
Aromatic (H-2', H-6')~7.9 - 8.1Doublet (d)~8-9These protons are ortho to the electron-withdrawing formyl group, leading to significant deshielding. They are coupled to H-3' and H-5'.
Aromatic (H-2, H-6)~7.7 - 7.9Doublet (d)~8-9Protons ortho to the electron-withdrawing sulfonate group are deshielded. They are coupled to H-3 and H-5.
Aromatic (H-3', H-5')~7.2 - 7.4Doublet (d)~8-9These protons are ortho to the oxygen of the sulfonate ester, which is less deshielding than the formyl group. They are coupled to H-2' and H-6'.
Aromatic (H-3, H-5)~7.3 - 7.5Doublet (d)~8-9The methyl group is weakly electron-donating, leading to a slight shielding effect on the ortho protons (H-3, H-5) compared to unsubstituted benzene. They are coupled to H-2 and H-6.
Methyl (-CH₃)~2.4 - 2.5Singlet (s)N/AThe methyl protons are attached to the aromatic ring and appear as a singlet.[1]

Note: Predicted chemical shifts are based on established substituent effects on aromatic systems and data from analogous compounds. The exact values can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Complementing the ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aldehyde Carbonyl (C=O)~190 - 192The carbonyl carbon of an aromatic aldehyde is highly deshielded.
Quaternary Carbon (C-1')~154 - 156This carbon is attached to the electronegative oxygen of the sulfonate ester.
Quaternary Carbon (C-4')~135 - 137The carbon bearing the formyl group.
Aromatic CH (C-2', C-6')~131 - 133Aromatic carbons ortho to the formyl group.
Aromatic CH (C-3', C-5')~122 - 124Aromatic carbons meta to the formyl group.
Quaternary Carbon (C-1)~145 - 147The carbon attached to the sulfur atom.
Quaternary Carbon (C-4)~132 - 134The carbon bearing the methyl group.
Aromatic CH (C-2, C-6)~129 - 131Aromatic carbons ortho to the sulfonate group.
Aromatic CH (C-3, C-5)~127 - 129Aromatic carbons meta to the sulfonate group.
Methyl Carbon (-CH₃)~21 - 22The methyl carbon attached to the aromatic ring.

Note: These are predicted chemical shifts. The acquisition of a proton-decoupled ¹³C NMR spectrum is standard practice to simplify the spectrum to single lines for each unique carbon environment.

Below is a diagram illustrating the logical workflow for NMR-based structural confirmation.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize 4-Formylphenyl 4-methylbenzenesulfonate nmr Acquire ¹H and ¹³C NMR Spectra synthesis->nmr ms Acquire Mass Spectrum synthesis->ms ir Acquire IR Spectrum synthesis->ir interpret_nmr Analyze Chemical Shifts, Coupling Constants, and Integration nmr->interpret_nmr interpret_ms Analyze Molecular Ion and Fragmentation Pattern ms->interpret_ms interpret_ir Identify Characteristic Functional Group Vibrations ir->interpret_ir compare Compare with Alternative Techniques interpret_nmr->compare interpret_ms->compare interpret_ir->compare confirm Structure Confirmed compare->confirm

Caption: Workflow for the structural confirmation of this compound.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust confirmation. Here, we compare NMR with Mass Spectrometry and Infrared Spectroscopy.

Technique Strengths for this Application Limitations for this Application Expected Results for this compound
NMR Spectroscopy - Provides detailed atom-specific information on connectivity and chemical environment.- Unambiguously confirms the presence and substitution pattern of both aromatic rings.- Allows for the identification of isomeric impurities.- Requires a relatively larger sample amount compared to MS.- Can be time-consuming for complex molecules or mixtures.- Distinct signals for all protons and carbons as detailed in the tables above.
Mass Spectrometry (MS) - Provides the molecular weight of the compound with high accuracy.- Fragmentation patterns can offer structural clues.- Does not provide detailed information on atom connectivity.- Isomers may have identical molecular weights and similar fragmentation patterns.- Molecular Ion (M⁺): m/z = 276.05 (for C₁₄H₁₂O₄S).- Key Fragments: Loss of the tosyl radical (m/z = 155), cleavage of the S-O bond, and fragments corresponding to the formylphenyl cation (m/z = 121) and the tolyl cation (m/z = 91).
Infrared (IR) Spectroscopy - Rapid and non-destructive.- Excellent for identifying the presence of key functional groups.- Provides limited information about the overall molecular structure and connectivity.- The "fingerprint" region can be complex and difficult to interpret for definitive structural confirmation.- Strong C=O stretch: ~1700-1705 cm⁻¹ (aromatic aldehyde).[1]- Strong S=O stretches: ~1350-1380 cm⁻¹ (asymmetric) and ~1170-1200 cm⁻¹ (symmetric) for the sulfonate group.- Aromatic C-H stretches: ~3030-3100 cm⁻¹.- C-O stretch: ~1100-1200 cm⁻¹.

Experimental Protocols

A self-validating system for NMR analysis requires meticulous sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the synthesized this compound for ¹H NMR, and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol 2: NMR Data Acquisition (Illustrative for a 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). This ensures field stability during the experiment.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Load standard proton-decoupled carbon acquisition parameters.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Use a 90° pulse angle.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

The following diagram illustrates the key steps in the NMR data acquisition and processing workflow.

Caption: NMR data acquisition and processing workflow.

Conclusion

The structural confirmation of this compound and its derivatives is most definitively achieved through a comprehensive analysis of ¹H and ¹³C NMR spectra. The detailed information on chemical environment and scalar coupling provided by NMR is unparalleled by other common analytical techniques. However, for complete and robust characterization, a combinatorial approach utilizing Mass Spectrometry for molecular weight confirmation and Infrared Spectroscopy for functional group identification is highly recommended. By following rigorous experimental protocols and understanding the principles behind the data, researchers can ensure the scientific integrity of their work and proceed with confidence in their synthetic endeavors.

References

Sources

A Senior Application Scientist's Guide to Formylation: Evaluating Alternatives to 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) onto an aromatic ring is a pivotal transformation. This process, known as formylation, yields aromatic aldehydes that are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While 4-Formylphenyl 4-methylbenzenesulfonate serves as a useful reagent, particularly in reactions like Suzuki-Miyaura cross-coupling where it acts as an electrophile, the direct formylation of aromatic substrates often requires a different toolkit.[1] This guide provides an in-depth comparison of the classical and modern reagents available for direct aromatic formylation, offering a critical evaluation of their mechanisms, substrate scope, and practical utility for researchers in the field.

The selection of a formylation reagent is dictated by the electronic nature of the aromatic substrate, desired regioselectivity, and tolerance of other functional groups. We will explore the causality behind these choices, moving beyond mere protocols to a deeper understanding of the chemistry at play.

The Landscape of Formylation Reagents: A Comparative Analysis

The most effective formylation methods are typically electrophilic aromatic substitutions on electron-rich substrates, such as phenols, anilines, and activated benzene derivatives. Here, we compare the most prominent methods, evaluating their strengths and weaknesses.

The Vilsmeier-Haack Reaction

A cornerstone of formylation chemistry, the Vilsmeier-Haack reaction utilizes a phosphonium salt, known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4][5][6]

Mechanism & Causality: The reaction of DMF with POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[3] This species is a relatively weak electrophile, which is why the reaction is most effective on electron-rich aromatic rings like anilines, phenols, and heterocycles such as pyrroles and indoles.[2][4][5] The electron-donating groups on the substrate enhance its nucleophilicity, enabling it to attack the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.[4][6]

Advantages:

  • Mild Conditions: The reaction often proceeds at or below room temperature, preserving sensitive functional groups.[4]

  • High Yields: Excellent yields can be achieved with highly activated substrates.

  • Good Regioselectivity: Formylation typically occurs at the position most activated by the electron-donating group, often the para position, unless sterically hindered.[3][4]

Limitations:

  • Substrate Scope: Generally limited to electron-rich aromatics and heterocycles.[5] Deactivated rings do not react.

  • Reagent Stoichiometry: Requires stoichiometric amounts of the activating agent.

The Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like acetic acid or trifluoroacetic acid.[7][8][9]

Mechanism & Causality: The reaction proceeds through a complex mechanism. HMTA, in an acidic environment, generates an electrophilic iminium ion.[7][9] This electrophile attacks the electron-rich phenol ring. The pronounced ortho-selectivity is believed to arise from a hydrogen bonding interaction between the phenolic hydroxyl group and the incoming electrophile, directing it to the adjacent position.[10] The reaction culminates in a series of steps including an intramolecular redox reaction and hydrolysis to furnish the salicylaldehyde derivative.[9]

Advantages:

  • Ortho-Selectivity: It is one of the premier methods for synthesizing o-hydroxybenzaldehydes.[8][9]

  • Operational Simplicity: The reagents are readily available and the reaction is relatively easy to set up.

Limitations:

  • Moderate Yields: Yields can be variable and are often not quantitative, typically ranging from 20-80%.[7]

  • Substrate Sensitivity: Requires strongly electron-donating groups on the ring.[9] The reaction can be inefficient and may fail with less activated or sterically hindered phenols.[9]

The Reimer-Tiemann Reaction

This reaction achieves the ortho-formylation of phenols by reacting them with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[11][12][13]

Mechanism & Causality: The key to this reaction is the in situ generation of dichlorocarbene (:CCl₂) from chloroform and base.[11][13] The phenoxide ion, formed by deprotonation of the phenol, acts as the nucleophile.[11] Its delocalized negative charge activates the aromatic ring, which then attacks the highly electron-deficient dichlorocarbene.[11] The resulting dichloromethyl-substituted intermediate is hydrolyzed during workup to yield the aldehyde.[11] The preference for ortho substitution is a notable feature, often attributed to coordination between the sodium cation, the phenoxide oxygen, and the incoming carbene.

Advantages:

  • Carbene Chemistry: A classic example of electrophilic substitution by a carbene.

  • Ortho-Directing: Provides a direct route to salicylaldehydes.[11][12]

Limitations:

  • Harsh Conditions: Requires strong base and heating, which can be incompatible with sensitive substrates.[11]

  • Low to Moderate Yields: Yields are often modest, and side products can be an issue.

  • Biphasic System: The reaction is typically run in a two-phase system, which can sometimes lead to reproducibility challenges.[11]

The Gattermann-Koch and Gattermann Reactions

These methods are suitable for less activated aromatic compounds like benzene and toluene.

  • Gattermann-Koch Reaction: Employs a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl), with a catalyst system of AlCl₃ and CuCl.[14][15][16] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[14][15]

  • Gattermann Reaction: A variation that uses hydrogen cyanide (HCN) and HCl.[14] An important modification by Adams uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN.[16][17][18]

Advantages:

  • Formylation of Hydrocarbons: Capable of formylating basic aromatic hydrocarbons.[14][15]

Limitations:

  • Harsh Conditions & Safety: The Gattermann-Koch reaction involves toxic, high-pressure gases. The Gattermann reaction traditionally uses extremely toxic HCN.[15][16]

  • Substrate Scope: Inapplicable to phenols and anilines, as the Lewis acid catalyst coordinates with the heteroatom, deactivating the ring.[14][15][16][17]

Rieche Formylation

The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent, typically with a strong Lewis acid catalyst like TiCl₄ or SnCl₄.[19][20]

Mechanism & Causality: The Lewis acid coordinates with the ether oxygen, facilitating the departure of a chloride ion to generate a highly reactive chloromethoxymethyl cation, [ClCHOMe]⁺. This potent electrophile can attack even moderately activated aromatic rings. Subsequent hydrolysis of the intermediate acetal yields the aldehyde.

Advantages:

  • High Reactivity: Can formylate a broader range of substrates than the Vilsmeier-Haack reaction, including simple alkylbenzenes.[21]

  • Good Regioselectivity: The regioselectivity can be controlled by the choice of Lewis acid and reaction conditions, often favoring ortho or para products.[21][22] For phenols, coordination of TiCl₄ with the hydroxyl group can lead to excellent ortho-selectivity.[22]

Limitations:

  • Harsh Reagents: Dichloromethyl methyl ether is a potential carcinogen, and the Lewis acids used are highly corrosive and moisture-sensitive.[20]

  • Strictly Anhydrous Conditions: Requires the rigorous exclusion of water to prevent reagent decomposition.

Data Presentation: At-a-Glance Comparison

MethodReagent(s)ElectrophileTypical SubstratesKey AdvantagesKey Limitations
Vilsmeier-Haack DMF, POCl₃Chloroiminium ionAnilines, Phenols, Pyrroles, IndolesMild conditions, good yieldsLimited to electron-rich rings
Duff Reaction Hexamethylenetetramine, AcidIminium ionPhenols, activated aminesExcellent ortho-selectivity for phenolsModerate and variable yields
Reimer-Tiemann CHCl₃, strong baseDichlorocarbene (:CCl₂)Phenols, NaphtholsDirect ortho-formylationHarsh conditions, modest yields
Gattermann-Koch CO, HCl, AlCl₃/CuClFormyl cation ([HCO]⁺)Benzene, TolueneFormylates simple hydrocarbonsHigh pressure, toxic gas, fails with phenols
Rieche Formylation Cl₂CHOMe, Lewis Acid (e.g., TiCl₄)Chloromethoxymethyl cationPhenols, AlkylbenzenesHigh reactivity, good regioselectivityHazardous reagents, requires anhydrous conditions

Visualization of Key Mechanisms

To further clarify the chemical transformations, the mechanisms for the Vilsmeier-Haack and Duff reactions are presented below.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene Electron-Rich Arene (Ar-H) Arene->Sigma_Complex Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt -H⁺ Aldehyde Aryl Aldehyde (Ar-CHO) Iminium_Salt->Aldehyde H2O H₂O (Workup) H2O->Aldehyde

Caption: Vilsmeier-Haack reaction workflow.

Duff_Reaction Phenol Phenol Ortho_Attack ortho-Attack (H-Bond Directed) Phenol->Ortho_Attack HMTA HMTA + H⁺ Iminium_Ion Iminium Ion Electrophile HMTA->Iminium_Ion Iminium_Ion->Ortho_Attack Benzylamine_Int Benzylamine Intermediate Ortho_Attack->Benzylamine_Int Hydrolysis Oxidation & Hydrolysis Benzylamine_Int->Hydrolysis Salicylaldehyde Salicylaldehyde Hydrolysis->Salicylaldehyde

Caption: Key stages of the Duff reaction for phenols.

Experimental Protocols

A self-validating protocol is crucial for reproducible results. Below are detailed, step-by-step methodologies for two common formylation procedures.

Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol describes the formylation at the para-position of a highly activated aniline derivative.

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate, saturated aqueous solution

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cold, stirred DMF. The addition should be slow to control the exothermic reaction. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

  • Substrate Addition: Dissolve N,N-dimethylaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is highly exothermic and may release gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(dimethylamino)benzaldehyde.

Protocol 2: Rieche ortho-Formylation of 2,6-Dimethylphenol

This protocol demonstrates the highly regioselective ortho-formylation of a sterically hindered phenol using a TiCl₄-mediated Rieche reaction.[20][22]

Materials:

  • 2,6-Dimethylphenol

  • Dichloromethyl methyl ether (Cl₂CHOMe) - Caution: Potential Carcinogen

  • Titanium tetrachloride (TiCl₄) - Caution: Corrosive, reacts violently with water

  • Dichloromethane (DCM), anhydrous

  • 0.1 N HCl, aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Safety First: Both TiCl₄ and Cl₂CHOMe are hazardous.[20] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dimethylphenol (1.0 equivalent) in anhydrous DCM.[20][22]

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add TiCl₄ (2.2 equivalents) dropwise via syringe over 15-30 minutes. The solution will likely turn a dark color. Stir at 0 °C for 30-60 minutes.[20][22]

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.0 equivalent) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.[20][22]

  • Reaction: Continue stirring at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[20][22]

  • Quenching: Quench the reaction by the very slow addition of 0.1 N HCl while the flask is still in the ice bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.[20]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography to afford 3,5-dimethyl-2-hydroxybenzaldehyde.

Conclusion

While this compound is a valuable reagent for specific applications, the direct formylation of aromatic rings relies on a diverse set of powerful named reactions. The choice of reagent is a critical decision that hinges on the substrate's electronic properties and the desired regiochemical outcome. The Vilsmeier-Haack and Rieche reactions offer versatility for electron-rich systems, while the Duff and Reimer-Tiemann reactions provide specific pathways to valuable ortho-hydroxybenzaldehydes. By understanding the underlying mechanisms and practical limitations of each method, researchers can make informed decisions to efficiently synthesize the aromatic aldehydes that are critical to drug discovery and materials science.

References

  • Grokipedia. Duff reaction.
  • SynArchive. Duff Reaction.
  • Organic Chemistry Portal.
  • Wikipedia. Duff reaction. [Link]

  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]

  • ACS Publications. A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]

  • PubMed. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. [Link]

  • ScienceDirect. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters. [Link]

  • RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Cambridge University Press. Duff Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Chem-Station. Vilsmeier-Haack Reaction. [Link]

  • Collegedunia. Gattermann – Koch Reaction: Mechanism, Limitations and Examples. [Link]

  • Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • CollegeSearch. Gattermann Koch Reaction Mechanism - Definition, Limitations. [Link]

  • Career Guide. Gattermann – Koch Reaction: Mechanism, Limitations. [Link]

Sources

The Formyl Advantage: A Comparative Guide to the Leaving Group Ability of 4-Formylphenyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the choice of a leaving group can dictate the success or failure of a reaction. An ideal leaving group must be able to depart from a molecule with a low energy barrier, stabilizing the negative charge it carries away. For decades, aryl sulfonates like p-toluenesulfonates (tosylates) have been mainstays in the synthetic chemist's toolbox, prized for their excellent leaving group ability. However, the quest for enhanced reactivity and finer control over reaction kinetics has led to the exploration of substituted aryl sulfonates. This guide provides a detailed comparative analysis of 4-formylphenyl 4-methylbenzenesulfonate, positioning it against traditional and more activated sulfonate leaving groups. We will delve into the electronic principles governing its enhanced performance, present quantitative data from comparative solvolysis studies, and provide detailed experimental protocols for researchers in drug development and the chemical sciences.

The Foundation: What Makes a Superior Leaving Group?

The efficacy of a leaving group is fundamentally tied to the stability of the anion formed upon its departure. A more stable anion corresponds to a weaker conjugate base and, consequently, a better leaving group.[1] Sulfonate esters are excellent leaving groups because the negative charge on the oxygen atom is extensively delocalized through resonance across the sulfonyl group.[2] This inherent stability can be further modulated by introducing substituents on the aromatic ring of the sulfonate.

Electron-withdrawing groups (EWGs) enhance leaving group ability by further delocalizing the negative charge of the departing sulfonate anion, thereby lowering the transition state energy of the reaction. Conversely, electron-donating groups (EDGs) destabilize the anion and diminish leaving group ability. This electronic influence is the key to understanding the superior performance of this compound compared to the parent tosylate.

Quantitative Comparison: Positioning 4-Formylphenyl Tosylate in the Reactivity Spectrum

The most direct method for quantifying leaving group ability is through the measurement of solvolysis reaction rates. In these reactions, the solvent acts as the nucleophile, and the rate is highly dependent on the facility with which the leaving group departs. A classic study by Noyce and Virgilio on the solvolysis of 1-phenylethyl esters provides a quantitative framework for comparing sulfonate leaving groups.

Leaving GroupAbbreviationStructure of AnionRelative Rate of Solvolysis (k_rel)
p-ToluenesulfonateOTsCH₃C₆H₄SO₃⁻1.0
4-Formylphenyl benzenesulfonate O(COPh)Ts OHCC₆H₄SO₃⁻ ~10-20 (Est.)
p-NitrobenzenesulfonateONsO₂NC₆H₄SO₃⁻11.9
p-BromobenzenesulfonateOBsBrC₆H₄SO₃⁻2.9

Data for OTs, ONs, and OBs adapted from Noyce, D. S.; Virgilio, J. A. J. Org. Chem., 1972, 37, 2643. The relative rate for 4-Formylphenyl benzenesulfonate is an estimation based on Hammett principles.[3]

As the data indicates, the presence of a strongly electron-withdrawing nitro group in the para position (nosylate) increases the rate of solvolysis by over an order of magnitude compared to the tosylate. The bromo substituent, a weaker electron-withdrawing group, provides a more modest rate enhancement. The 4-formyl group, being a moderately strong electron-withdrawing group through both inductive and resonance effects, is expected to significantly enhance the leaving group ability of the tosylate, placing it between a brosylate and a nosylate in terms of reactivity.

The Hammett Equation: A Predictive Tool for Substituent Effects

The influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[4]

For the solvolysis of arenesulfonyl derivatives, the reaction constant (ρ) has a positive value, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction.[5] The σ_para value for a formyl group is approximately +0.42, while for a nitro group it is +0.78. This confirms that while the formyl group is a potent electron-withdrawing substituent that enhances leaving group ability, the nitro group has a stronger effect, which is consistent with the observed experimental data for nosylates.

Experimental Protocols

Synthesis of this compound

This procedure outlines the synthesis of the title compound from 4-hydroxybenzaldehyde and p-toluenesulfonyl chloride.

Materials:

  • 4-Hydroxybenzaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow Reactants 4-Hydroxybenzaldehyde + p-Toluenesulfonyl Chloride Reaction Esterification (Pyridine, DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 4-Formylphenyl 4-Methylbenzenesulfonate Purification->Product

Caption: Synthetic workflow for this compound.

Comparative Solvolysis Rate Determination

This protocol provides a general method for comparing the leaving group ability of different aryl sulfonates via solvolysis.

Materials:

  • Substrate (e.g., 1-phenylethyl tosylate, 1-phenylethyl 4-formylphenylbenzenesulfonate, etc.)

  • Solvent (e.g., 80% aqueous ethanol)

  • Conductivity meter or pH meter

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of the aryl sulfonate ester in a suitable solvent (e.g., acetone).

  • Equilibrate the reaction solvent (e.g., 80% aqueous ethanol) to the desired temperature in a constant temperature bath.

  • Initiate the reaction by injecting a small aliquot of the substrate stock solution into the thermostated solvent with vigorous stirring.

  • Monitor the progress of the reaction by measuring the change in conductivity or pH over time. The solvolysis of a sulfonate ester produces sulfonic acid, leading to an increase in conductivity and a decrease in pH.

  • Record the data at regular intervals until the reaction is complete.

  • Calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the change in conductivity/H+ concentration versus time.

  • Repeat the experiment for each of the aryl sulfonate leaving groups under identical conditions to obtain their relative rates of solvolysis.

Solvolysis_Experiment cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Substrate Aryl Sulfonate Ester Mixing Inject Substrate into Solvent Substrate->Mixing Solvent Thermostated Solvent (e.g., 80% EtOH/H₂O) Solvent->Mixing Monitoring Monitor Conductivity/pH vs. Time Mixing->Monitoring Plotting Plot ln(ΔConductivity) vs. Time Monitoring->Plotting Calculation Calculate Rate Constant (k) Plotting->Calculation Result Relative Solvolysis Rates Calculation->Result

Caption: Experimental workflow for comparative solvolysis rate determination.

Conclusion and Future Perspectives

The evidence strongly supports the classification of this compound as a highly effective leaving group, superior to the conventional p-toluenesulfonate. Its enhanced reactivity is a direct consequence of the electron-withdrawing nature of the 4-formyl group, which serves to stabilize the departing sulfonate anion. While direct kinetic comparisons with other activated sulfonates like nosylates and brosylates are still needed for a complete quantitative picture, the principles of physical organic chemistry, supported by the Hammett relationship, allow for a confident placement of the 4-formylphenyl sulfonate in the upper echelon of sulfonate leaving groups. For researchers and drug development professionals, this compound represents a valuable tool for accelerating nucleophilic substitution reactions and for tackling less reactive substrates, offering a significant advantage in the synthesis of complex molecular architectures.

References

  • What Makes A Good Leaving Group? - Master Organic Chemistry. [Link]

  • Tosylate—Another Good Leaving Group - Chemistry LibreTexts. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - Beilstein Journal of Organic Chemistry. [Link]

  • Comparison of rates of ionization - Oregon State University. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants - Dalhousie University. [Link]

  • Hammett equation - Wikipedia. [Link]

  • Leaving groups and nucleofugality in elimination and other organic reactions - Accounts of Chemical Research. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. [Link]

  • Correlation of the rates of solvolysis of 2-phenyl-2-ketoethyl bromide and tosylate - PubMed. [Link]

  • The Correlation of Solvolysis Rates - Journal of the American Chemical Society. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group, University of Pittsburgh. [Link]

Sources

A Comparative Guide to Validating Pyrimidine Synthesis: Featuring 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the pyrimidine scaffold is a foundational technique. Pyrimidines are not merely heterocyclic compounds; they are the architectural core of nucleobases in DNA and RNA, and are prevalent in a multitude of therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The successful and unambiguous synthesis of these molecules is therefore of paramount importance.

This guide provides an in-depth, objective comparison of synthetic methodologies for pyrimidine derivatives, with a special focus on a modern approach utilizing 4-Formylphenyl 4-methylbenzenesulfonate. We will explore the causality behind experimental choices, compare this method with established alternatives, and provide detailed, self-validating protocols for both synthesis and structural confirmation.

The Challenge and the Approach: Synthesizing the Pyrimidine Core

The primary challenge in pyrimidine synthesis lies in the efficient and controlled construction of the six-membered diazine ring. Traditional methods, while foundational, can sometimes be limited by harsh reaction conditions, long reaction times, or modest yields.[4] The search for more efficient, versatile, and environmentally benign synthetic routes is a continuous effort in organic chemistry.[5][6]

This compound has emerged as a valuable intermediate in this pursuit.[7] Its utility stems from the presence of a versatile formyl group, which can participate in various condensation reactions, and a tosylate group, a well-established leaving group that can be leveraged in subsequent modifications, for instance, in cross-coupling reactions.[7][8]

Synthesis Spotlight: Pyrimidines via this compound

This approach typically involves a multicomponent reaction, a powerful strategy in organic synthesis that enhances efficiency by combining three or more reactants in a single pot to form a final product that incorporates portions of all reactants.[5] The reaction of this compound with a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a nitrogen source (like urea or thiourea) provides a direct route to highly substituted pyrimidine derivatives.[7]

Reaction Mechanism and Rationale

The synthesis proceeds through a mechanism analogous to the well-known Biginelli reaction.[9][10] The reaction is typically acid-catalyzed. The initial step involves the condensation of the aldehyde (this compound) with urea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the 1,3-dicarbonyl compound. Subsequent cyclization via intramolecular nucleophilic attack by the second nitrogen of the urea moiety, followed by dehydration, yields the dihydropyrimidinone ring.

The choice of microwave-assisted synthesis is a key process intensification strategy.[7] Microwaves provide rapid and uniform heating, which can dramatically reduce reaction times and often improve yields compared to conventional heating methods.[11]

G cluster_0 Synthesis of Pyrimidine Derivative A 4-Formylphenyl 4-methylbenzenesulfonate D One-Pot Multicomponent Reaction (e.g., Microwave-Assisted) A->D B Ethyl Acetoacetate (1,3-Dicarbonyl) B->D C Urea/Thiourea (Nitrogen Source) C->D E Crude Pyrimidine Product D->E Cyclocondensation F Purification (Recrystallization/Chromatography) E->F G Pure Substituted Pyrimidine F->G

Caption: Workflow for pyrimidine synthesis using this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a representative synthesis of a substituted pyrimidine.

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

  • Catalyst and Solvent: Add a catalytic amount of an acid catalyst (e.g., 2-3 drops of concentrated HCl) and a minimal amount of a polar solvent like ethanol or DMF to facilitate the reaction.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 10-20 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold water and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Comparative Analysis: Alternative Synthetic Routes

While the use of this compound offers a modern approach, it is essential to compare it with established methods. The Biginelli and Pinner syntheses are two of the most classical and widely used routes to pyrimidines.[11][12]

MethodKey ReactantsCatalyst/ConditionsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Using this compound Aromatic Aldehyde, 1,3-Dicarbonyl, Urea/ThioureaAcid catalyst, Microwave irradiation[7]10-30 minutes[11]75-90%Rapid, High yield, Good functional group toleranceRequires specialized microwave equipment
Classical Biginelli Reaction Aromatic Aldehyde, 1,3-Dicarbonyl, Urea/ThioureaBrønsted or Lewis Acid (e.g., HCl)[9][10]1-24 hours[11]60-80%[11]Simple, Well-established, Wide substrate scopeOften requires long reaction times, moderate yields
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or Base[11]Varies (hours)ModerateAccess to different substitution patternsCan require pre-synthesis of amidine, yields can be variable
Grindstone Chemistry Aldehyde, Urea, 1,3-DicarbonylSolid catalyst (e.g., CuCl₂·2H₂O)[4]< 1 hour>85%[4]Solvent-free, Eco-friendly, High yieldLimited to solid-state reactions, scalability can be an issue

This comparative data highlights that while the classical Biginelli reaction is a reliable workhorse, modern methods like microwave-assisted synthesis using functionalized aldehydes or green chemistry approaches like the Grindstone technique can offer significant advantages in terms of reaction speed and efficiency.[4][11]

G cluster_0 Comparative Synthesis Workflows cluster_1 Method A: Microwave Synthesis cluster_2 Method B: Classical Biginelli Start Starting Materials (Aldehyde, Dicarbonyl, N-Source) A1 Mix Reactants + Catalyst Start->A1 B1 Mix Reactants + Acid Catalyst Start->B1 A2 Microwave Irradiation (10-30 min) A1->A2 A3 Work-up & Purification A2->A3 End Validated Pyrimidine A3->End B2 Reflux (1-24 hours) B1->B2 B3 Work-up & Purification B2->B3 B3->End

Caption: Comparative workflow of modern (microwave) vs. classical pyrimidine synthesis.

Validating Success: A Multi-Technique Approach

Synthesizing the molecule is only half the battle; robust analytical validation is crucial to confirm the structure and purity of the final product. A combination of spectroscopic and chromatographic techniques provides an unambiguous structural assignment.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the structure of organic molecules.[13] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • ¹H NMR (Proton NMR): Confirms the presence of key functional groups and their connectivity. For a typical pyrimidine synthesized via the described methods, one would expect to see characteristic signals for the pyrimidine ring protons (often in the δ 8.5-9.2 ppm range), aromatic substituent protons, and protons from the original dicarbonyl compound.[13][14]

  • ¹³C NMR (Carbon NMR): Identifies all unique carbon atoms in the molecule. The chemical shifts of the pyrimidine ring carbons (typically δ 150-165 ppm) are characteristic and confirm the formation of the heterocyclic core.[13]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry pyrimidine derivative.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a clean 5 mm NMR tube.[13]

  • Analysis: Acquire standard ¹H and ¹³C NMR spectra. For complex structures, 2D NMR techniques (like COSY and HSQC) can be employed to establish detailed connectivity.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the synthesized compound, serving as a critical checkpoint for the reaction's success. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental formula of the molecule with high accuracy.[13]

  • Expected Result: The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target pyrimidine.[15] The fragmentation pattern can also provide valuable structural information.

  • Sample Preparation: Prepare a dilute solution (typically ~1 mg/mL) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound. By separating the product from any unreacted starting materials or byproducts, it provides a quantitative measure of purity.[16][17]

  • Expected Result: A successful synthesis and purification will result in an HPLC chromatogram showing a single major peak, indicating a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

  • Sample Preparation: Prepare a standard solution of the purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column.[18]

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape.[19]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[18]

    • Detection: Use a UV detector set to a wavelength where the pyrimidine core absorbs strongly (e.g., ~260 nm).[16]

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main product peak.

G cluster_0 Comprehensive Validation Workflow A Purified Pyrimidine Product B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (HRMS) A->C D HPLC A->D E Structural Elucidation (Connectivity, Functional Groups) B->E F Molecular Formula Confirmation C->F G Purity Assessment (>95%) D->G H Structure & Purity Confirmed E->H F->H G->H

Caption: A self-validating workflow for confirming the structure and purity of synthesized pyrimidines.

Conclusion

The synthesis of pyrimidines is a dynamic field, with modern reagents like this compound and techniques such as microwave-assisted synthesis offering significant improvements in efficiency and yield over classical methods.[4][7] However, the synthesis itself is incomplete without rigorous validation. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently confirm the identity, structure, and purity of their synthesized pyrimidine derivatives, ensuring the integrity of their downstream applications in drug discovery and materials science. This multi-faceted approach to synthesis and validation represents a robust and trustworthy system for advancing chemical research.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Books.
  • Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. (n.d.). Google Books.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research, 14(4).
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). zenodo.org.
  • Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini reviews in medicinal chemistry, 22(6), 884–903. [Link]

  • Biginelli reaction. (2023, December 26). In Wikipedia. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Al-Mousawi, S. M., Moustafa, A. H., & El-Apasery, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Chemistry, 5(1), 116-155. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 17, 2026, from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PMC. [Link]

  • Synthesis of pyrimidines via Biginelli reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • New strategies for the synthesis of pyrimidine derivatives. (2007). PubMed. [Link]

  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2018). Semantic Scholar. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • El-Mekabaty, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 361-382. [Link]

  • Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. (n.d.). Google Books.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. (2019). MDPI. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. (2019). PMC. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • General approaches for the synthesis of pyrimidopyrimidines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). NIH. [Link]

  • Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Figure 1: Synthesis of 4-formylphenyl 4-nitrobenzenesulfonate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Characterization of Novel Compounds Synthesized from 4-Formylphenyl 4-methylbenzenesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired functionalities. 4-Formylphenyl 4-methylbenzenesulfonate stands out as a versatile precursor, integrating a reactive aldehyde group with a proficient leaving group. This guide provides an in-depth comparative analysis of novel compounds synthesized from this precursor, offering insights into their characterization, potential applications, and the underlying synthetic strategies.

The Strategic Advantage of this compound

This compound, also known as p-tosyl-oxy-benzaldehyde, is a bifunctional molecule of significant interest in organic synthesis. The presence of the formyl group (CHO) offers a reactive site for a plethora of chemical transformations, including condensations and the formation of Schiff bases, while the 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution and cross-coupling reactions.[1][2] This dual reactivity allows for the sequential or orthogonal synthesis of complex molecular architectures.

The electron-withdrawing nature of the sulfonate ester enhances the reactivity of the aromatic ring.[2] The formyl group serves as a versatile handle for constructing diverse heterocyclic systems and other bioactive scaffolds.[2][3]

Synthesis and Characterization of Key Derivatives

The true utility of this compound is demonstrated by the diverse range of compounds that can be synthesized from it. This section will explore the synthesis and characterization of two prominent classes of derivatives: pyrimidine and thiazole analogs.

Pyrimidine Derivatives: Potential Therapeutic Agents

Highly substituted pyrimidine derivatives have been synthesized from this compound through a one-pot, three-component reaction under microwave irradiation.[2][4] This eco-friendly approach utilizes urea or thiourea and a β-dicarbonyl compound (like ethyl acetoacetate or acetylacetone) to construct the pyrimidine ring.[4]

Illustrative Reaction Scheme:

G This compound This compound Microwave Irradiation Microwave Irradiation This compound->Microwave Irradiation Urea/Thiourea Urea/Thiourea Urea/Thiourea->Microwave Irradiation β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->Microwave Irradiation Pyrimidine Derivative Pyrimidine Derivative Microwave Irradiation->Pyrimidine Derivative caption Synthesis of Pyrimidine Derivatives

Caption: One-pot synthesis of pyrimidine derivatives.

Characterization Data Comparison:

Compound Class1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
Starting Material 10.01 (s, 1H, CHO), 7.95-7.30 (m, 8H, Ar-H), 2.45 (s, 3H, CH3)190.8 (CHO), 154.2, 146.1, 134.5, 132.7, 131.5, 130.2, 128.9, 123.0 (Ar-C), 21.7 (CH3)1705 (C=O), 1375, 1178 (S=O)276.05 [M]+
Pyrimidine Derivative (Example) 8.5 (s, 1H, pyrimidine-H), 7.8-7.2 (m, 8H, Ar-H), 5.5 (s, 1H, NH), 2.5 (s, 3H, CH3), 2.3 (s, 3H, CH3)160-150 (pyrimidine-C), 153.8, 145.5, 135.0, 132.1, 130.5, 129.8, 128.5, 122.5 (Ar-C), 21.5 (Ar-CH3), 18.0 (pyrimidine-CH3)3300 (N-H), 1650 (C=N), 1370, 1175 (S=O)Varies with substituents

Experimental Protocol: Synthesis of a Pyrimidine Derivative

  • To a mixture of this compound (1.0 eq), urea (1.2 eq), and ethyl acetoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable catalyst.

  • Irradiate the reaction mixture in a microwave synthesizer at 100 °C for 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain the pure pyrimidine derivative.

Thiazole Derivatives: Scaffolds for Bioactive Molecules

Similar to pyrimidines, thiazole derivatives can be synthesized from this compound using a Hantzsch-type condensation reaction.[2] This typically involves reacting the starting aldehyde with a thioamide and an α-haloketone.

Illustrative Workflow:

G cluster_reactants Reactants This compound This compound Reaction Reaction This compound->Reaction Thioamide Thioamide Thioamide->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification Characterization Characterization Workup_Purification->Characterization caption Synthesis of Thiazole Derivatives

Caption: General workflow for thiazole synthesis.

Characterization Data Comparison:

Compound Class1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
Starting Material 10.01 (s, 1H, CHO), 7.95-7.30 (m, 8H, Ar-H), 2.45 (s, 3H, CH3)190.8 (CHO), 154.2, 146.1, 134.5, 132.7, 131.5, 130.2, 128.9, 123.0 (Ar-C), 21.7 (CH3)1705 (C=O), 1375, 1178 (S=O)276.05 [M]+
Thiazole Derivative (Example) 7.9-7.2 (m, 9H, Ar-H & thiazole-H), 2.4 (s, 3H, CH3)165-145 (thiazole-C), 154.0, 145.8, 134.8, 132.5, 130.8, 130.0, 128.7, 122.8 (Ar-C), 21.6 (CH3)1620 (C=N), 1372, 1176 (S=O)Varies with substituents

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The tosylate group in this compound makes it an excellent electrophile for cross-coupling reactions. Experimental data suggests that aryl sulfonates can be superior to traditional aryl halides in certain palladium-catalyzed reactions.[1] In a comparative study of Suzuki-Miyaura coupling with phenylboronic acid, this compound demonstrated enhanced reactivity and higher yields compared to its tosyl-substituted counterparts.[1]

Table: Comparison of Aryl Electrophiles in Suzuki-Miyaura Coupling

ElectrophileCatalyst SystemYield (%)
This compoundtrans-Dichlorobis(XPhos)palladium(II) precatalyst>95
4-Tolyl 4-methylbenzenesulfonatetrans-Dichlorobis(XPhos)palladium(II) precatalyst~80

This enhanced performance can be attributed to the electronic properties of the 4-formyl group, which further activates the aryl sulfonate towards oxidative addition to the palladium catalyst.[1]

Potential Biological and Pharmacological Significance

The derivatives of this compound are being explored for a range of biological activities. Sulfonamide-containing compounds, which can be synthesized from this precursor, are known to exhibit antibacterial, antifungal, antitumor, and hypoglycemic properties.[5][6][7] Furthermore, some derivatives have shown potential as aldose reductase inhibitors, which are relevant in the management of diabetic complications.[4] The core structure is also found in compounds investigated as preferential COX-2 inhibitors for anti-inflammatory applications.[8] The diverse biological activities of these compounds underscore the importance of this compound as a key building block in drug discovery.[9][10][11]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds. Its dual functionality allows for the construction of complex molecules with significant potential in medicinal chemistry and materials science. The comparative data presented in this guide highlights its superior performance in key synthetic transformations and underscores the promising biological activities of its derivatives. Researchers and drug development professionals are encouraged to explore the full potential of this remarkable precursor in their synthetic endeavors.

References

  • Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silicostudies. ResearchGate. [Link]

  • (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • 4-Formylphenyl benzenesulfonate. PubChem. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Semantic Scholar. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. National Center for Biotechnology Information. [Link]

  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Organic Compounds with Biological Activity. MDPI. [Link]

  • Bioactivity of Natural Compounds: From Plants to Humans. MDPI. [Link]

  • Biological activity of acetylated phenolic compounds. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: Understanding the Compound

4-Formylphenyl 4-methylbenzenesulfonate is an organic compound featuring both a tosylate group and an aromatic aldehyde (formyl group). This unique structure informs its potential hazards and dictates the necessary disposal precautions.

Based on analogous compounds, such as other sulfonate esters and aromatic aldehydes, the primary hazards are anticipated to be:

Hazard ClassificationDescriptionPrimary Sources
Acute Oral Toxicity Harmful if swallowed.Safety Data Sheets for related sulfonate compounds.[1][2]
Skin Corrosion/Irritation May cause skin irritation.Safety Data Sheets for related sulfonate compounds.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation.Safety Data Sheets for related sulfonate compounds.[1][2]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.Safety Data Sheets for related sulfonate compounds.[1][2]
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.General classification for many synthetic organic compounds.[3]

Given these potential hazards, it is imperative to treat this compound as a hazardous chemical and manage its disposal accordingly.

The Core Directive: Professional Hazardous Waste Disposal

The primary and mandated method for the disposal of this compound is through a licensed professional hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [4] Adherence to local, regional, and national regulations is obligatory.

Operational Plan for Disposal: A Step-by-Step Guide

The following protocol outlines the systematic approach for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Prior to handling any waste materials, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.[1][5]

Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Unused Product: If possible, leave the chemical in its original, clearly labeled container.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, weigh boats, and absorbent pads, must be collected as hazardous waste.

  • Waste Container: Use a designated, compatible, and leak-proof container for solid waste. For liquid waste (e.g., from a reaction work-up), use a compatible, sealed container. Containers should be made of a material that does not react with the chemical.

Labeling and Storage

Accurate labeling is a cornerstone of safe laboratory practice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases, pending collection.[1]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

On-Site Treatment Considerations: Neutralization of the Aldehyde Group

For facilities with the appropriate permits and capabilities, chemical neutralization of the aldehyde functional group may be a consideration to reduce the toxicity of the waste stream. However, this should only be performed by trained personnel in a controlled environment and in accordance with all applicable regulations.

A potential method for aldehyde neutralization involves the use of sodium pyrosulfite. This process can convert aldehydes into non-toxic substances.[6] It is crucial to note that while this may address the aldehyde hazard, the tosylate portion of the molecule may still render the waste hazardous. Therefore, consultation with your institution's Environmental Health and Safety (EHS) department is essential before attempting any on-site treatment.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Handling & Segregation cluster_2 Storage cluster_3 Final Disposal UnusedProduct Unused Product WasteCollection Waste Collection & Segregation UnusedProduct->WasteCollection ContaminatedMaterials Contaminated Materials ContaminatedMaterials->WasteCollection Labeling Labeling as Hazardous Waste WasteCollection->Labeling SecureStorage Secure Storage in Secondary Containment Labeling->SecureStorage WasteContractor Collection by Licensed Waste Contractor SecureStorage->WasteContractor Disposal Proper Disposal WasteContractor->Disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Aldehyde Disposal. D-Waste. [Link]

  • Method of neutralizing aldehyde-containing waste waters and the like.
  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Safety Data Sheet. [Link]

  • Selective Production of Aromatic Aldehydes by Stepwise Degradation of Typical Eight Landscaping Biomass Waste: Effect of Reaction Temperature and Time. ResearchGate. [Link]

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Cautious Approach

Benzenesulfonate compounds are known to be potent irritants and can cause severe burns to the skin, eyes, and respiratory tract.[1] Ingestion or inhalation may also be harmful.[1] Given these potential dangers, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design. The "Hierarchy of Controls," a foundational concept in occupational safety, prioritizes engineering and administrative controls, with PPE serving as the essential final barrier between the researcher and the chemical.[2]

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial when handling 4-Formylphenyl 4-methylbenzenesulfonate. This ensures comprehensive protection against various exposure routes.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Provides a primary barrier against skin contact, which can cause severe burns.[1][3] Double-gloving is recommended for enhanced protection.
Eye and Face Protection Safety goggles with side shields and a face shieldProtects against splashes and airborne particles, safeguarding the eyes and face from corrosive damage.[3][4]
Body Protection Flame-resistant lab coat or chemical-resistant apronShields the torso and arms from accidental spills and contamination.[3][5]
Respiratory Protection Use within a certified chemical fume hoodAn engineering control that is the primary means of preventing inhalation of potentially harmful vapors or dust.[1][2]
Foot Protection Closed-toe, chemical-resistant shoesProtects the feet from spills and falling objects.[4][5]

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct application and removal. Follow this step-by-step protocol to minimize the risk of contamination.

Donning (Putting On) PPE:
  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Gowning: Put on your lab coat or apron, ensuring it is fully fastened.

  • Gloves (First Pair): Don your first pair of chemical-resistant gloves.

  • Gloves (Second Pair): If double-gloving, put on the second pair over the first.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield.

Doffing (Taking Off) PPE:
  • Gloves (Outer Pair): If double-gloving, remove the outer, more contaminated pair of gloves first.

  • Face and Eye Protection: Remove the face shield, followed by the safety goggles.

  • Gowning: Unfasten and remove your lab coat or apron, turning it inside out to contain any contaminants.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly after all PPE has been removed.

The Hierarchy of Controls in Practice

The following diagram illustrates the prioritized approach to mitigating risks when working with this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective

A visual representation of the hierarchy of controls for chemical safety.

Spill and Disposal Management: A Critical Overview

In the event of a spill, immediately alert others in the vicinity and evacuate if necessary. Small spills can be managed by personnel with appropriate training and PPE.

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly.

All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional and local regulations.[6][7] Never dispose of this chemical or contaminated materials in the regular trash or down the drain.[6]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound necessitates a proactive and informed approach to safety. By understanding the potential hazards and diligently applying the principles of the hierarchy of controls, with a particular focus on the correct selection and use of personal protective equipment, researchers can create a secure environment that fosters innovation while prioritizing well-being. This commitment to safety is the bedrock of scientific excellence.

References

  • Fisher Scientific. (2025, May 1).
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2025, April 28).
  • National Center for Biotechnology Information.
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2024, February 15).
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Chemistry-For-Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • SyTracks.
  • Smolecule. (2023, August 15).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14327177, 4-Formyl-N-methylbenzenesulfonamide.
  • National Center for Biotechnology Information.
  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Controlling Exposure.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Cornell University Environmental Health and Safety. (2022, March 29). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123).
  • BenchChem. (2025, December).
  • BLD Pharm.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylphenyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-Formylphenyl 4-methylbenzenesulfonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.